molecular formula C9H19NO B1274481 2-Amino-3-cyclohexylpropan-1-ol

2-Amino-3-cyclohexylpropan-1-ol

カタログ番号: B1274481
分子量: 157.25 g/mol
InChIキー: QWDRYURVUDZKSG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3-cyclohexylpropan-1-ol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-cyclohexylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-cyclohexylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C9H19NO

分子量

157.25 g/mol

IUPAC名

2-amino-3-cyclohexylpropan-1-ol

InChI

InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2

InChIキー

QWDRYURVUDZKSG-UHFFFAOYSA-N

正規SMILES

C1CCC(CC1)CC(CO)N

配列

X

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-cyclohexylpropan-1-ol (CAS: 131288-67-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-cyclohexylpropan-1-ol, a pivotal chiral building block in contemporary drug discovery and development. With a focus on the (S)-enantiomer (CAS: 131288-67-0), this document delves into its chemical and physical properties, stereoselective synthesis, and critical applications, particularly its role as a key intermediate in the synthesis of direct renin inhibitors. Mechanistic insights into its interaction with the renin enzyme are discussed, alongside detailed protocols for its synthesis and analytical characterization. This guide is intended to be an essential resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of a Chiral Amino Alcohol

2-Amino-3-cyclohexylpropan-1-ol, and specifically its (S)-enantiomer, has emerged as a molecule of significant interest in medicinal chemistry. Its structural resemblance to the amino acid phenylalanine, with a cyclohexyl ring replacing the phenyl group, imparts unique properties that are highly advantageous in drug design. This substitution enhances lipophilicity and metabolic stability, making it a valuable component in the development of peptidomimetics with improved pharmacokinetic profiles.

The primary application of (S)-2-Amino-3-cyclohexylpropan-1-ol is as a crucial precursor in the synthesis of a new class of antihypertensive drugs known as direct renin inhibitors. The most notable example is Aliskiren, the first orally active drug in this class approved for the treatment of hypertension.[1] This guide will explore the synthesis of this important chiral intermediate, its role in the structure and function of renin inhibitors, and the analytical methods required for its quality control.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-3-cyclohexylpropan-1-ol is fundamental for its application in synthesis and formulation. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 131288-67-0 ((S)-enantiomer)[2]
Molecular Formula C9H19NO[2]
Molecular Weight 157.25 g/mol [2]
IUPAC Name (2S)-2-amino-3-cyclohexylpropan-1-ol[2]
Synonyms (S)-2-Amino-3-cyclohexylpropanol, 3-Cyclohexyl-L-alaninol
Appearance White to off-white solid[3]
Melting Point 230 °C (dec.) (hydrochloride salt)
pKa 12.86 ± 0.10 (Predicted)[2]
Optical Activity [α]20/D +2.6° (c = 1 in methanol) (hydrochloride salt)
Storage Keep in dark place, Sealed in dry, 2-8°C[2]

Stereoselective Synthesis: A Pathway to Enantiopurity

The biological activity of pharmaceuticals is often dependent on their stereochemistry. Therefore, the enantioselective synthesis of (S)-2-Amino-3-cyclohexylpropan-1-ol is of paramount importance. A common and efficient route starts from the readily available amino acid L-phenylalanine, which is first converted to L-cyclohexylalanine. Subsequent reduction of the carboxylic acid functionality yields the desired chiral amino alcohol.

Synthesis of L-Cyclohexylalanine from L-Phenylalanine

The synthesis of the precursor, L-cyclohexylalanine, involves the catalytic hydrogenation of L-phenylalanine. This process reduces the aromatic ring to a cyclohexane ring while preserving the stereocenter.

Experimental Protocol:

  • Dissolution: Dissolve or suspend L-phenylalanine in a mixture of deionized water and isopropanol. Add hydrochloric acid to facilitate dissolution.[4]

  • Catalyst Addition: Add a Pt/Rh on activated carbon catalyst to the mixture.[4]

  • Hydrogenation: Transfer the mixture to a hydrogenation autoclave. Purge the system with nitrogen and then with hydrogen. Pressurize the autoclave with hydrogen (8-10 bar) and heat to 50-60°C.[4]

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 6-8 hours.[4]

  • Work-up: After completion, cool the reactor, depressurize, and purge with nitrogen. Filter the hot reaction mixture to remove the catalyst and wash the catalyst with deionized water.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to remove isopropanol. Adjust the pH of the residue to 5-6 with a sodium hydroxide solution to precipitate the product. Cool the solution to 0-10°C, collect the solid by filtration, wash with deionized water, and dry under vacuum.[4]

Synthesis_of_L_Cyclohexylalanine L_Phe L-Phenylalanine Hydrogenation Hydrogenation (H2, 8-10 bar, 50-60°C) L_Phe->Hydrogenation H2O_IPA_HCl H2O, Isopropanol, HCl H2O_IPA_HCl->Hydrogenation Catalyst Pt/Rh on Carbon Catalyst->Hydrogenation Workup Work-up & Isolation (Filtration, pH adjustment) Hydrogenation->Workup L_Cha L-Cyclohexylalanine Workup->L_Cha

Figure 1: Synthesis of L-Cyclohexylalanine.

Reduction of L-Cyclohexylalanine to (S)-2-Amino-3-cyclohexylpropan-1-ol

The reduction of the carboxylic acid group of an amino acid to a primary alcohol requires a strong reducing agent due to the stability of the carboxylate anion. Lithium aluminum hydride (LiAlH4) is a common reagent for this transformation. To prevent unwanted side reactions, the amine group is often protected, for example, as a tert-butyloxycarbonyl (Boc) derivative.

Experimental Protocol (General Procedure for Amino Acid Reduction):

  • N-Protection (Optional but Recommended): React L-cyclohexylalanine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to obtain N-Boc-L-cyclohexylalanine.

  • Reduction: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.[4]

  • Addition of Amino Acid: Add the N-Boc-L-cyclohexylalanine portion-wise to the LiAlH4 suspension, controlling the rate of addition to manage the evolution of hydrogen gas.[4]

  • Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, followed by refluxing for several hours to ensure complete reduction.[4]

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.[4]

  • Isolation: Stir the resulting mixture until a white precipitate forms. Filter the precipitate and wash it thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Deprotection: If N-protection was used, remove the Boc group by treating the crude product with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

  • Purification: The final product, (S)-2-Amino-3-cyclohexylpropan-1-ol, can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Reduction_to_Amino_Alcohol L_Cha L-Cyclohexylalanine N_Boc_Cha N-Boc-L-cyclohexylalanine L_Cha->N_Boc_Cha (Boc)2O Deprotection Acidic Deprotection (e.g., TFA or HCl) N_Boc_Cha->Deprotection LiAlH4 1. LiAlH4, THF 2. H2O, NaOH(aq) LiAlH4->Deprotection Amino_Alcohol (S)-2-Amino-3-cyclohexylpropan-1-ol Deprotection->Amino_Alcohol

Figure 2: Reduction of L-Cyclohexylalanine to the corresponding amino alcohol.

Application in Drug Development: The Heart of Renin Inhibitors

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade. Therefore, direct inhibition of renin is an attractive therapeutic strategy for managing hypertension.[1]

Mechanism of Action and the Role of the Cyclohexyl Moiety

(S)-2-Amino-3-cyclohexylpropan-1-ol serves as a crucial structural component in many direct renin inhibitors. In these inhibitors, the cyclohexylmethyl side chain is designed to mimic the side chain of leucine at the P1 position of the natural substrate, angiotensinogen. This bulky, lipophilic group fits snugly into the hydrophobic S1 pocket of the renin active site.[5][6]

The three-dimensional and conformationally restricted nature of the cyclohexyl group, compared to a more flexible alkyl chain, can reduce the entropic penalty upon binding, potentially leading to higher affinity.[7] X-ray crystallography studies of renin-inhibitor complexes have confirmed that the cyclohexyl group makes extensive van der Waals contacts with hydrophobic residues within the S1 pocket, thereby anchoring the inhibitor to the enzyme.[2][8]

Renin_Inhibition_Mechanism cluster_Renin Renin Active Site cluster_Inhibitor Renin Inhibitor S1_pocket S1 Pocket (Hydrophobic) S3_pocket S3 Pocket Catalytic_Asp Catalytic Aspartates Cyclohexyl_moiety Cyclohexyl Moiety (from 2-Amino-3-cyclohexylpropan-1-ol) Cyclohexyl_moiety->S1_pocket Hydrophobic Interactions P3_group P3 Group P3_group->S3_pocket Binding Transition_state_mimic Transition-State Mimic Transition_state_mimic->Catalytic_Asp Interaction

Figure 3: Schematic of a renin inhibitor binding to the active site.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of 2-Amino-3-cyclohexylpropan-1-ol, especially when it is intended for use in pharmaceutical synthesis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. For 2-Amino-3-cyclohexylpropan-1-ol, a normal-phase method using a polysaccharide-based chiral stationary phase (CSP) is a suitable approach.

Experimental Protocol (Adapted from similar compounds):

  • Column Selection: Utilize a polysaccharide-based CSP, such as one derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H). These columns are known for their broad applicability in separating a wide range of chiral compounds, including amino alcohols.[9][10]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. The ratio of these solvents is a critical parameter for optimizing the separation. A starting point could be a 90:10 (v/v) mixture of n-hexane and isopropanol.[9]

  • Mobile Phase Additives: For basic analytes like amino alcohols, the addition of a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), can significantly improve peak shape and resolution by minimizing interactions with acidic sites on the silica support of the CSP.[9]

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for compounds lacking a strong chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1.0 mg/mL. Ensure the sample is filtered through a 0.45 µm filter before injection.[9]

Optimization Strategy:

  • Vary the ratio of n-hexane to the alcohol modifier to fine-tune the retention and resolution. Increasing the alcohol content will generally decrease retention times.

  • Screen different alcohol modifiers (isopropanol, ethanol) as they can offer different selectivities.

  • Adjust the concentration of the amine additive to optimize peak symmetry.

Chiral_HPLC_Workflow Sample_Prep Sample Preparation (Dissolve & Filter) HPLC_System Chiral HPLC System (Polysaccharide CSP) Sample_Prep->HPLC_System Detection UV Detection HPLC_System->Detection Mobile_Phase Mobile Phase (n-Hexane/Alcohol + Amine) Mobile_Phase->HPLC_System Data_Analysis Data Analysis (Enantiomeric Purity) Detection->Data_Analysis

Figure 4: Workflow for chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex set of signals for the cyclohexyl protons in the upfield region (approximately 0.8-1.8 ppm). The protons of the propyl chain will appear as multiplets in the range of 1.0-3.8 ppm. The protons of the CH2OH group would likely be diastereotopic and appear as two distinct multiplets. The CH-NH2 proton would also be a multiplet. The OH and NH2 protons will be visible as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexyl ring (typically in the 25-40 ppm range). The carbons of the propyl chain will resonate further downfield, with the carbon bearing the hydroxyl group (C1) expected around 60-65 ppm, the carbon with the amino group (C2) around 50-55 ppm, and the methylene carbon attached to the cyclohexyl ring (C3) around 40-45 ppm.

Conclusion

2-Amino-3-cyclohexylpropan-1-ol is a chiral building block of significant strategic importance in the pharmaceutical industry. Its unique structural features contribute to the enhanced pharmacological properties of the active pharmaceutical ingredients it is incorporated into, most notably the direct renin inhibitors. A thorough understanding of its synthesis, from readily available precursors, and the analytical methods for ensuring its enantiopurity are critical for its successful application. This guide provides a foundational framework for researchers and drug development professionals working with this versatile molecule, offering both theoretical insights and practical, field-proven methodologies.

References

  • Organic Syntheses. L-VALINOL. Coll. Vol. 7, p.534 (1990); Vol. 64, p.101 (1986). Available at: [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]

  • Ostermann, N., et al. (2013). A novel class of oral direct Renin inhibitors: highly potent 3,5-disubstituted piperidines bearing a tricyclic p3-p1 pharmacophore. Journal of Medicinal Chemistry, 56(6), 2196-2206.
  • Saeed, A., & Ashraf, Z. (2009). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 121(5), 705-710.
  • Sarver, R. W., et al. (2007). Binding thermodynamics of substituted diaminopyrimidine renin inhibitors. Analytical Biochemistry, 360(1), 30-40.
  • Li, Y. H., & Lee, W. (2005). Liquid chromatographic enantiomer resolution of N-fluorenylmethoxycarbonyl α-amino acids and their ester derivatives on polysaccharide-derived chiral stationary phases.
  • Hwang, S., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 106-108.
  • Cronin, N. B., et al. (2000). X-ray structures of five renin inhibitors bound to saccharopepsin: exploration of active-site specificity. Journal of Molecular Biology, 303(5), 745-760.
  • Sugunan, S., & Thomas, B. (2003). Sodium borohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Dickman, D. A., et al. (1986). A convenient reduction of α-amino acids to 1,2-amino alcohols with retention of optical purity. Organic Syntheses, 64, 101.
  • Nakano, M., et al. (1991). An orally active renin inhibitor: cyclohexylnorstatine-containing dipeptide (KRI-1314). Journal of Cardiovascular Pharmacology, 18(3), 467-473.
  • Bio-Rad. Bio NMR spectroscopy. Available at: [Link]

  • PubChem. 2-Amino-3-cyclohexylpropan-1-ol. Available at: [Link]

  • Australian Prescriber. (2008). Renin inhibitors – mechanisms of action. Available at: [Link]

  • MDPI. (2022). Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl- Derivative as a Renin Inhibitor: Lessons from Withdrawn Aliskiren. Molecules, 27(23), 8255.
  • PubMed. (1991). Renin inhibitors containing a pyridyl amino diol derived C-terminus. Journal of Medicinal Chemistry, 34(11), 3346-3354.
  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. Available at: [Link]

  • PLOS One. (2014). Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme. PLOS One, 9(3), e91051.
  • Journal of Biological Chemistry. (2011). Structural basis for the specificity of renin-mediated angiotensinogen cleavage. Journal of Biological Chemistry, 286(38), 32979-32989.
  • Polymer Chemistry. (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 4(10), 2945-2948.
  • Digital CSIC. (2019). Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. Available at: [Link]

Sources

Chemo-Structural Analysis and Synthetic Utility of 2-Amino-3-cyclohexylpropan-1-ol

[1]

Executive Summary: The Structural "Switch"

In the landscape of medicinal chemistry, 2-Amino-3-cyclohexylpropan-1-ol (commonly referred to as L-Cyclohexylalaninol when derived from the S-isomer) represents a critical "lipophilic switch."[1] It serves as a saturated bio-isostere of L-Phenylalaninol.[1] By replacing the planar, aromatic phenyl ring with a chair-conformation cyclohexyl ring, researchers can dramatically alter the steric demand and lipophilicity (LogP) of a pharmacophore without changing its fundamental atomic connectivity.[1]

This guide details the physicochemical properties, validated synthesis protocols, and quality control metrics for this compound, designed for researchers optimizing peptide mimetics and chiral auxiliaries.

Chemical Identity & Fundamental Properties[1][2][3]

Nomenclature and Identification

The molecule exists primarily as a chiral entity.[1] The (S)-enantiomer is the most relevant in drug development due to its derivation from the natural amino acid L-Phenylalanine.[1]

PropertyData
IUPAC Name (2S)-2-Amino-3-cyclohexylpropan-1-ol
Common Name L-Cyclohexylalaninol; (S)-Cyclohexylalaninol
Molecular Formula C₉H₁₉NO
Molecular Weight (Free Base) 157.25 g/mol
Molecular Weight (HCl Salt) 193.71 g/mol
CAS Number (Free Base) 131288-67-0
CAS Number (HCl Salt) 117160-99-3
Chiral Center C2 (S-configuration)
Physicochemical Profile

Understanding the physical state is crucial for handling.[1] The free base is often a viscous liquid or low-melting solid, while the hydrochloride salt is a stable crystalline solid.[1]

ParameterValue (HCl Salt)Value (Free Base)
Appearance White crystalline powderColorless to pale yellow viscous liquid
Melting Point 230°C (decomposition)~58–60°C (if solidified)
Solubility Water, Methanol, EthanolDCM, Methanol, THF
pKa (Conjugate Acid) ~9.5 (Amine)N/A
Hygroscopicity ModerateHigh (Protect from moisture)

Structural Significance in Drug Design

The transition from Phenylalaninol to Cyclohexylalaninol is not merely cosmetic; it induces specific pharmacological shifts:

  • Lipophilicity Boost: The saturation of the aromatic ring increases the LogP, enhancing blood-brain barrier (BBB) permeability for CNS-targeted drugs.[1]

  • Steric Bulk: The cyclohexyl group adopts a chair conformation, occupying more 3D space than the planar phenyl ring. This is vital for filling large hydrophobic pockets in protease enzymes (e.g., HIV protease, Renin).

  • Electronic Silence: Unlike the phenyl ring, the cyclohexyl group lacks

    
    -
    
    
    stacking capability, which can be used to probe the necessity of aromatic interactions in ligand-receptor binding.[1]

Validated Synthesis Protocols

The synthesis of high-purity (S)-2-Amino-3-cyclohexylpropan-1-ol typically follows two routes. The Stepwise Reduction Route (Method A) is preferred for industrial scalability and stereochemical integrity.[1]

Method A: Hydrogenation followed by Hydride Reduction (Recommended)

This method avoids the risk of racemization and over-reduction associated with direct hydrogenation of the amino alcohol.[1]

Step 1: Catalytic Hydrogenation of L-Phenylalanine[1]
  • Precursor: L-Phenylalanine (CAS 63-91-2).[1][2]

  • Reagents: Rhodium on Carbon (5% Rh/C) or Platinum Oxide (PtO₂).[1]

  • Solvent: 1M Acetic Acid or Water/HCl.[1]

  • Conditions: 50–60 psi H₂, Room Temperature, 12–24 hours.

  • Mechanism: The aromatic ring is saturated to form L-Cyclohexylalanine (Cha) .[1]

Step 2: Reduction of L-Cyclohexylalanine to L-Cyclohexylalaninol[1]
  • Precursor: L-Cyclohexylalanine (obtained from Step 1).[1]

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-Dimethyl Sulfide (BH₃[1]·DMS).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Suspend L-Cyclohexylalanine in dry THF under N₂ atmosphere at 0°C.

    • Add LiAlH₄ (2.5 equivalents) portion-wise (Caution: Exothermic).

    • Reflux for 4–8 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate.[1] Concentrate filtrate to yield the amino alcohol.[1]

SynthesispathwayPheL-Phenylalanine(Aromatic Precursor)ChaL-Cyclohexylalanine(Saturated Intermediate)Phe->ChaH2, Rh/C(Ring Saturation)ChaOlL-Cyclohexylalaninol(Target Amino Alcohol)Cha->ChaOlLiAlH4 or BH3(Carboxyl Reduction)

Figure 1: The stepwise synthetic pathway ensures the preservation of the chiral center at C2 while effectively saturating the ring and reducing the carboxylic acid.[1]

Analytical Characterization & Quality Control

To ensure the compound is suitable for pharmaceutical application (e.g., as a fragment in protease inhibitors), the following QC metrics must be met.

Proton NMR (¹H-NMR) Validation
  • Solvent: CDCl₃ or CD₃OD.[1]

  • Key Signals:

    • 
       0.8–1.8 ppm: Multiplet (11H) corresponding to the Cyclohexyl  ring protons and the 
      
      
      methylene bridge.[1]
    • 
       2.9–3.1 ppm: Multiplet (1H) for the Chiral Methine  (
      
      
      ).[1]
    • 
       3.3–3.6 ppm: Multiplet (2H) for the Hydroxymethyl  group (
      
      
      ).[1]
    • Absence: No aromatic signals in the 7.0–7.5 ppm region (confirms complete hydrogenation).[1]

Quality Control Workflow

A self-validating system for batch release should follow this logic:

QCWorkflowStartCrude Product IsolationNMR1H-NMR Check(Confirm Ring Saturation)Start->NMRNMR->StartFail (Reprocess)ChiralHPLCChiral HPLC(Determine Enantiomeric Excess)NMR->ChiralHPLCPassKFKarl Fischer Titration(Moisture Content < 0.5%)ChiralHPLC->KFee > 99%ReleaseBatch Release(>98% Purity, >99% ee)KF->ReleaseDry

Figure 2: Quality Control Decision Tree. Critical checkpoints include verifying the absence of aromatic protons (NMR) and ensuring optical purity (Chiral HPLC).[1]

Pharmaceutical Applications

Peptidomimetics and Protease Inhibitors

2-Amino-3-cyclohexylpropan-1-ol is a vital scaffold in the design of Renin Inhibitors (hypertension) and HIV Protease Inhibitors .[1] The cyclohexyl group mimics the hydrophobic side chain of Phenylalanine but provides a "tighter" fit in hydrophobic S1/S1' pockets of enzymes due to its aliphatic nature.[1]

Chiral Auxiliaries and Ligands

The amino alcohol motif is a precursor to Chiral Oxazolines .[1] By reacting 2-Amino-3-cyclohexylpropan-1-ol with nitriles or carboxylic acids, researchers synthesize ligands used in asymmetric catalysis (e.g., Nozaki-Hiyama-Kishi reaction).[1] The steric bulk of the cyclohexyl group often induces higher stereoselectivity than the phenyl analog.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4068950, 2-Amino-3-cyclohexylpropan-1-ol.[1] Retrieved from [Link][1]

Spectroscopic Unveiling of 2-Amino-3-cyclohexylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Amino-3-cyclohexylpropan-1-ol. In the absence of publicly available experimental spectra, this document leverages predicted spectroscopic data to offer an in-depth interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development, offering foundational knowledge for the identification, characterization, and quality control of this versatile amino alcohol.

Introduction: The Structural and Functional Significance of 2-Amino-3-cyclohexylpropan-1-ol

2-Amino-3-cyclohexylpropan-1-ol, with the molecular formula C9H19NO, is a chiral amino alcohol featuring a cyclohexyl moiety.[1] This structural combination imparts both lipophilic and hydrophilic characteristics, making it a valuable building block in medicinal chemistry and organic synthesis. Its potential applications include its use as a chiral auxiliary and as a scaffold for the synthesis of novel pharmaceutical agents.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of 2-Amino-3-cyclohexylpropan-1-ol. This guide will delve into the theoretical underpinnings of its spectroscopic signatures, providing a roadmap for its analysis.

Caption: Molecular Structure of 2-Amino-3-cyclohexylpropan-1-ol

Infrared (IR) Spectroscopy: Mapping the Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-3-cyclohexylpropan-1-ol is predicted to exhibit characteristic absorption bands corresponding to its amine, hydroxyl, and aliphatic C-H bonds.

Table 1: Predicted Infrared (IR) Absorption Bands for 2-Amino-3-cyclohexylpropan-1-ol

Wavenumber (cm⁻¹)Functional GroupVibrational ModePredicted Intensity
3400-3200O-H (Alcohol) & N-H (Amine)StretchingStrong, Broad
2960-2850C-H (Aliphatic)StretchingStrong
1650-1580N-H (Amine)BendingModerate
1470-1440C-H (Alkyl)BendingModerate
1150-1050C-O (Alcohol)StretchingStrong
1100-1000C-N (Amine)StretchingModerate to Weak

Causality Behind the Spectrum:

  • The Broad O-H and N-H Stretching Region: The presence of both a primary amine (-NH₂) and a hydroxyl (-OH) group leads to a broad absorption band in the 3400-3200 cm⁻¹ region. This broadening is a direct consequence of intermolecular hydrogen bonding, a key feature of this molecule. The N-H stretching of a primary amine is also expected to show two distinct peaks within this broad envelope.

  • Strong Aliphatic C-H Stretches: The cyclohexyl and propyl moieties contribute to strong C-H stretching vibrations just below 3000 cm⁻¹, characteristic of sp³ hybridized carbon atoms.

  • Diagnostic C-O and C-N Stretches: A strong band in the 1150-1050 cm⁻¹ region is indicative of the C-O single bond stretching of the primary alcohol. The C-N stretching vibration is typically weaker and appears in the 1100-1000 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-Amino-3-cyclohexylpropan-1-ol

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
OH & NH₂1.5-3.5Broad Singlet
CH-OH3.4-3.7Multiplet
CH-NH₂2.8-3.2Multiplet
CH₂-Cyclohexyl1.1-1.4Multiplet
CH-Cyclohexyl1.6-1.8Multiplet
Cyclohexyl CH₂0.8-1.8Multiplet

Interpretation of the ¹H NMR Spectrum:

  • Exchangeable Protons: The protons of the -OH and -NH₂ groups are acidic and undergo rapid exchange, typically resulting in broad singlet signals. Their chemical shifts can vary with concentration and solvent.

  • Diastereotopic Protons: The protons on the carbon bearing the hydroxyl group (CH₂OH) are diastereotopic due to the adjacent chiral center. This will likely lead to a complex multiplet.

  • Overlapping Signals: The numerous C-H protons of the cyclohexyl ring will produce a complex and overlapping series of multiplets in the upfield region (0.8-1.8 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Amino-3-cyclohexylpropan-1-ol

CarbonPredicted Chemical Shift (δ, ppm)
CH₂-OH~65
CH-NH₂~55
CH₂-Cyclohexyl~40
CH-Cyclohexyl~35
Cyclohexyl CH₂25-35

Expert Insights on the ¹³C NMR Spectrum:

  • Downfield Signals: The carbons directly attached to the electronegative oxygen and nitrogen atoms (CH₂-OH and CH-NH₂) are the most deshielded and will appear at the lowest field (highest ppm values).

  • Aliphatic Region: The carbons of the cyclohexyl ring and the methylene bridge will resonate in the typical aliphatic region (25-40 ppm). The symmetry of the cyclohexyl ring will influence the number of distinct signals observed.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation analysis. For 2-Amino-3-cyclohexylpropan-1-ol (Molar Mass: 157.25 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 157, although it may be weak.

Predicted Fragmentation Pathway:

The molecule is expected to undergo characteristic fragmentation patterns, primarily through cleavage alpha to the heteroatoms (oxygen and nitrogen).

2-Amino-3-cyclohexylpropan-1-ol_Fragmentation M [C9H19NO]+• m/z = 157 F1 [C8H16N]+ m/z = 126 (-CH2OH) M->F1 α-cleavage F2 [CH4NO]+ m/z = 46 (-C8H15) M->F2 α-cleavage F3 [C6H11]+ m/z = 83 (Cyclohexyl) M->F3 C-C cleavage

Caption: Predicted Mass Spectrometry Fragmentation of 2-Amino-3-cyclohexylpropan-1-ol

Key Fragment Ions:

  • Loss of the hydroxymethyl group (-CH₂OH): Cleavage between the carbon bearing the amine and the carbon bearing the hydroxyl group would result in a fragment ion at m/z 126.

  • Cleavage adjacent to the amine: Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines.

  • Loss of the cyclohexyl group: Fragmentation of the bond connecting the propyl chain to the cyclohexyl ring would generate a cyclohexyl cation at m/z 83.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS) Protocol
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Spectroscopic_Workflow cluster_Sample Sample: 2-Amino-3-cyclohexylpropan-1-ol cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Conclusion Structural Elucidation Sample Pure Compound IR_Prep Prepare Thin Film Sample->IR_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Intro Introduce Sample (e.g., GC-MS) Sample->MS_Intro IR_Acquire Acquire Spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acquire IR_Analysis Identify Functional Group Bands IR_Acquire->IR_Analysis Conclusion Confirm Structure IR_Analysis->Conclusion NMR_Acquire Acquire ¹H and ¹³C Spectra NMR_Prep->NMR_Acquire NMR_Analysis Assign Chemical Shifts and Splitting Patterns NMR_Acquire->NMR_Analysis NMR_Analysis->Conclusion MS_Ionize Electron Ionization (EI) MS_Intro->MS_Ionize MS_Analysis Analyze Molecular Ion and Fragmentation MS_Ionize->MS_Analysis MS_Analysis->Conclusion

Caption: Experimental Workflow for Spectroscopic Analysis

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic features of 2-Amino-3-cyclohexylpropan-1-ol based on predicted data. The interpretations of the IR, ¹H NMR, ¹³C NMR, and MS spectra offer a comprehensive analytical framework for scientists working with this compound. While predicted data is a valuable tool, experimental verification remains the gold standard for unequivocal structural confirmation and purity assessment. The protocols outlined herein provide a clear path for obtaining such experimental data.

References

  • PubChem. 2-Amino-3-cyclohexylpropan-1-ol. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Biological Potential of 2-Amino-3-cyclohexylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry and biological applications of 2-Amino-3-cyclohexylpropan-1-ol (also known as Cyclohexylalaninol ). As a reduced bioisostere of phenylalanine, this scaffold serves as a critical pharmacophore in drug discovery, particularly for Aspartyl Protease Inhibitors and Sphingosine-1-Phosphate (S1P) Receptor Modulators . Its unique combination of a bulky, lipophilic cyclohexyl tail and a polar amino-alcohol head group allows it to function as a transition-state mimic for peptide bond hydrolysis and a lipid-signaling mimetic.

Structural Analysis & Pharmacophore Modeling

The 2-Amino-3-cyclohexylpropan-1-ol scaffold is defined by three distinct pharmacophoric regions that dictate its biological interactions.

Bioisosterism: Phenyl vs. Cyclohexyl

Medicinal chemists frequently substitute the phenyl ring of phenylalanine with a cyclohexyl group to modulate physicochemical properties without altering steric bulk significantly.

  • Lipophilicity: The cyclohexyl group is more lipophilic (higher logP) than a phenyl ring, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Electronic Character: Unlike the planar, electron-rich

    
    -system of a phenyl ring, the cyclohexyl group is aliphatic and non-planar (chair conformation). This eliminates 
    
    
    
    stacking interactions but enhances van der Waals contacts in hydrophobic pockets (e.g., the S1 subsite of proteases).
  • Metabolic Stability: The saturated ring is resistant to oxidative metabolism (e.g., hydroxylation) common to aromatic rings.

The Amino-Alcohol Motif (Transition State Mimicry)

The 1,2-amino-alcohol functionality is a classic Transition State Isostere for the tetrahedral intermediate formed during peptide bond hydrolysis.

  • Mechanism: In aspartyl proteases (e.g., Renin, HIV Protease), the hydroxyl group mimics the oxygen of the tetrahedral intermediate, forming hydrogen bonds with the catalytic aspartic acid residues. The amine mimics the nitrogen of the scissile bond but cannot be cleaved.

Visualization: Pharmacophore Map

The following diagram illustrates the functional logic of the scaffold.

Pharmacophore Scaffold 2-Amino-3-cyclohexylpropan-1-ol (Core Scaffold) Cyclohexyl Cyclohexyl Tail (Hydrophobic S1 Binding) Scaffold->Cyclohexyl Amine Primary Amine (H-Bond Donor/Acceptor) Scaffold->Amine Hydroxyl Primary Hydroxyl (TS Mimic / Phosphorylation Site) Scaffold->Hydroxyl Protease Aspartyl Protease Inhibition (Renin, HIV, BACE1) Cyclohexyl->Protease Occupies Hydrophobic Pocket S1P S1P Receptor Modulation (Immunosuppression) Cyclohexyl->S1P Lipid Tail Mimic Hydroxyl->Protease Mimics Tetrahedral Intermediate Hydroxyl->S1P Target for Kinase (Pro-drug)

Figure 1: Pharmacophore mapping of 2-Amino-3-cyclohexylpropan-1-ol linking structural features to biological targets.

Key Therapeutic Areas

Aspartyl Protease Inhibitors

Derivatives of 2-amino-3-cyclohexylpropan-1-ol are potent inhibitors of aspartyl proteases. The scaffold acts as a non-cleavable mimic of the P1-P1' peptide bond.

  • Renin Inhibitors: The cyclohexyl group fits snugly into the large, hydrophobic S1 pocket of Renin. First-generation inhibitors often utilized this scaffold to improve oral bioavailability compared to purely peptide-based inhibitors.

  • HIV Protease Inhibitors: While modern HIV drugs use complex cores, early research highlighted the efficacy of cyclohexylalanine-derived amino alcohols in blocking the catalytic tunnel of HIV-1 protease.

  • Antimalarial (Plasmepsin): Plasmodium falciparum relies on plasmepsins (aspartic proteases) to degrade hemoglobin. Cyclohexyl-based inhibitors have shown nanomolar potency against Plasmepsin II and IV.

S1P Receptor Modulators (Immunology)

The structure of 2-amino-3-cyclohexylpropan-1-ol bears a striking resemblance to Sphingosine and Fingolimod (FTY720) .

  • Mechanism: The primary hydroxyl group can be phosphorylated in vivo by sphingosine kinases (SphK2). The resulting phosphate mimics Sphingosine-1-Phosphate (S1P), acting as a potent agonist for S1P receptors (S1P1, S1P3-5).

  • Therapeutic Outcome: Agonism of S1P1 leads to receptor internalization and degradation, causing functional antagonism.[1] This sequesters lymphocytes in lymph nodes, preventing them from attacking tissues in autoimmune diseases like Multiple Sclerosis.

Antimicrobial & Antitubercular Activity

Lipophilic amino alcohols disrupt bacterial cell wall synthesis. Derivatives with extended alkyl chains attached to the amine (N-alkylation) have demonstrated activity against Mycobacterium tuberculosis (Mtb) by inhibiting ethambutol-sensitive pathways or disrupting membrane potential.

Experimental Protocols

Synthesis of 2-Amino-3-cyclohexylpropan-1-ol

Objective: Produce high-purity (S)-2-amino-3-cyclohexylpropan-1-ol from L-Phenylalanine.

Reagents:

  • L-Phenylalanine[2]

  • Lithium Aluminum Hydride (LiAlH4) or Borane-Dimethyl Sulfide (BH3·DMS)

  • Rhodium on Alumina (Rh/Al2O3) or Platinum Oxide (PtO2)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic Acid / Methanol

Protocol:

  • Reduction of Carboxylic Acid:

    • Suspend L-Phenylalanine (10 mmol) in anhydrous THF (50 mL) under Argon.

    • Add BH3·DMS (25 mmol) dropwise at 0°C.

    • Reflux for 12 hours. Quench with MeOH.

    • Result: L-Phenylalaninol.

  • Catalytic Hydrogenation (Ring Saturation):

    • Dissolve L-Phenylalaninol (5 mmol) in 5% Acetic Acid/MeOH (30 mL).

    • Add 5% Rh/Al2O3 catalyst (10 wt%).

    • Hydrogenate at 50-60 psi H2 pressure in a Parr shaker for 18 hours at RT.

    • Note: Rhodium is preferred over Palladium to avoid hydrogenolysis of the benzylic C-N bond (though less risky in the alcohol, it is critical to preserve the chiral center).

  • Purification:

    • Filter catalyst through Celite.

    • Concentrate filtrate and basify with 1M NaOH.

    • Extract with Dichloromethane (DCM). Dry over Na2SO4.

    • Recrystallize from Hexane/Ethyl Acetate.

Validation:

  • 1H NMR (CDCl3): Look for loss of aromatic protons (7.1-7.4 ppm) and appearance of broad multiplet (0.8-1.8 ppm) for cyclohexyl ring.

  • Mass Spec: [M+H]+ = 158.15.

In Vitro FRET-Based Protease Inhibition Assay

Objective: Determine the IC50 of a cyclohexyl-derivative against a model aspartyl protease (e.g., BACE1 or HIV Protease).

Reagents:

  • FRET Peptide Substrate (e.g., specific sequence containing Edans/Dabcyl pair).

  • Recombinant Protease Enzyme.

  • Assay Buffer (50 mM Sodium Acetate, pH 4.5).

  • Test Compound (DMSO stock).

Workflow:

  • Preparation: Dilute test compound in Assay Buffer to 10x final concentration (series of 8 concentrations).

  • Enzyme Addition: Add 10 µL of Enzyme solution to 96-well black plate.

  • Inhibitor Incubation: Add 10 µL of Test Compound. Incubate 15 min at RT to allow equilibrium binding.

  • Substrate Initiation: Add 80 µL of FRET Substrate (5 µM final).

  • Measurement: Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 30 mins.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine IC50.
    

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how structural modifications to the 2-amino-3-cyclohexylpropan-1-ol core affect biological activity.

Modification SiteChemical ChangeBiological EffectTarget Application
Cyclohexyl Ring Expansion to CycloheptylIncreased lipophilicity; steric clash in S1 pocket.Protease Inhibitors (Specific)
Cyclohexyl Ring 4-Substitution (e.g., -OH, -F)Modulates metabolic stability; polar interactions.S1P Modulators
Amine (N) Acylation (Amide formation)Removes basicity; creates peptide bond mimic.HIV/Renin Inhibitors
Amine (N) Alkylation (Secondary amine)Retains basicity; increases membrane permeability.Antitubercular / Antimalarial
Hydroxyl (O) PhosphorylationCreates active S1P agonist species.Immunosuppressants (MS)
Hydroxyl (O) Oxidation to AldehydeIncreases reactivity (reversible covalent inhibition).Cysteine Protease Inhibitors

Visualizing the Synthesis Workflow

Synthesis Start L-Phenylalanine Step1 Reduction (BH3-DMS / THF) Start->Step1 Inter L-Phenylalaninol (Aromatic Intermediate) Step1->Inter Step2 Hydrogenation (H2, Rh/Al2O3, 60 psi) Inter->Step2 Final 2-Amino-3-cyclohexylpropan-1-ol (Target Scaffold) Step2->Final

Figure 2: Synthetic route converting L-Phenylalanine to the target cyclohexyl amino alcohol.

References

  • PubChem. 2-Amino-3-cyclohexylpropan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Kaelin, D. E., et al. (2007).[3] 4-arylcyclohexylalanine analogs as potent, selective, and orally active inhibitors of dipeptidyl peptidase IV.[3] Bioorganic & Medicinal Chemistry Letters.[3] Available at: [Link]

  • Hamada, M., et al. (2010). Removal of sphingosine 1-phosphate receptor-3 (S1P3) agonism is essential... to obtain immunomodulating 2-aminopropane-1,3-diol S1P1 agonists.[4] Journal of Medicinal Chemistry. Available at: [Link]

  • Patick, A. K., et al. (2005).[5] Protease inhibitors and their peptidomimetic derivatives as potential drugs.[5] Clinical Microbiology Reviews. Available at: [Link]

Sources

The Strategic deployment of (S)-2-Amino-3-cyclohexylpropan-1-ol as a Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving high levels of stereocontrol in the construction of complex molecular architectures. Among these, (S)-2-amino-3-cyclohexylpropan-1-ol has emerged as a versatile and highly effective synthon, particularly in the development of pharmaceutical agents. Its utility is prominently showcased in the synthesis of the direct renin inhibitor, Aliskiren, a testament to its efficacy in imparting specific, three-dimensional orientations that are critical for biological activity. This technical guide provides an in-depth exploration of (S)-2-amino-3-cyclohexylpropan-1-ol as a chiral building block, detailing its synthesis, physicochemical properties, and, most importantly, the mechanistic underpinnings of its application in stereoselective synthesis. We will delve into the strategic advantages conferred by its structural features, particularly the bulky cyclohexyl group, and provide detailed protocols for its preparation and use, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Role of Chiral Building Blocks in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceuticals is a cornerstone of modern drug development, as the biological activity of a molecule is intrinsically linked to its three-dimensional structure. Chiral building blocks, which are enantiomerically pure molecules incorporated into a synthetic route, represent a powerful strategy for introducing and controlling stereochemistry.[1] These synthons act as a foundational source of chirality, guiding the formation of new stereocenters in a predictable manner. (S)-2-amino-3-cyclohexylpropan-1-ol is a prime example of such a building block, offering a unique combination of a primary amine, a primary alcohol, and a sterically demanding cyclohexyl group, all arranged around a defined stereocenter.

Physicochemical Properties of 2-Amino-3-cyclohexylpropan-1-ol

A thorough understanding of the physical and chemical properties of a chiral building block is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C9H19NO[2]
Molecular Weight 157.25 g/mol [2]
Appearance White to off-white solid
Melting Point 230 °C (dec.) (for the hydrochloride salt)[3]
Optical Rotation ([α]20/D) +2.6° (c = 1 in methanol) (for the (S)-enantiomer hydrochloride)[3]
Topological Polar Surface Area 46.2 Ų[4]

These properties highlight the compound's relatively simple structure, yet its chirality and functional handles make it a valuable tool in synthesis.

Asymmetric Synthesis of (S)-2-Amino-3-cyclohexylpropan-1-ol

The most common and efficient route to enantiomerically pure (S)-2-amino-3-cyclohexylpropan-1-ol begins with the readily available and relatively inexpensive chiral pool starting material, L-cyclohexylalanine. This approach leverages the inherent chirality of the natural amino acid, which is a key principle of chiral pool synthesis.[5] The synthesis involves two main steps: N-protection of the amino group followed by the reduction of the carboxylic acid.

Synthetic Workflow

Synthesis_Workflow Start L-Cyclohexylalanine Step1 N-Boc Protection Start->Step1 Intermediate1 N-Boc-L-cyclohexylalanine Step1->Intermediate1 Step2 Reduction of Carboxylic Acid Intermediate1->Step2 Product (S)-2-(tert-butoxycarbonylamino) -3-cyclohexylpropan-1-ol Step2->Product Step3 N-Boc Deprotection Product->Step3 Final_Product (S)-2-Amino-3-cyclohexylpropan-1-ol Step3->Final_Product

Caption: Synthetic workflow for (S)-2-Amino-3-cyclohexylpropan-1-ol.

Detailed Experimental Protocol

Step 1: N-Boc Protection of L-Cyclohexylalanine

This step is crucial to prevent side reactions involving the amine functionality during the subsequent reduction step.

  • Procedure: To a solution of L-cyclohexylalanine (1.0 equiv) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 equiv) and stir until all solids dissolve. Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. After completion (monitored by TLC), acidify the reaction mixture to pH 2-3 with a cold 1M HCl solution. Extract the product with ethyl acetate (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-cyclohexylalanine as a white solid.[6]

Step 2: Reduction of N-Boc-L-cyclohexylalanine to N-Boc-(S)-2-amino-3-cyclohexylpropan-1-ol

The reduction of the carboxylic acid to the corresponding primary alcohol is a key transformation. Several reducing agents can be employed, with sodium borohydride in the presence of a Lewis acid or a mixed anhydride approach being common.

  • Procedure (Mixed Anhydride Method): Dissolve N-Boc-L-cyclohexylalanine (1.0 equiv) in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (1.1 equiv) followed by the dropwise addition of isobutyl chloroformate (1.1 equiv), maintaining the temperature below -10 °C. Stir the resulting mixture for 30 minutes. In a separate flask, dissolve sodium borohydride (2.0 equiv) in water and cool to 0 °C. Add the freshly prepared mixed anhydride solution dropwise to the sodium borohydride solution. Stir the reaction mixture for 2-3 hours at 0 °C. Quench the reaction by the slow addition of 1M HCl. Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-(S)-2-amino-3-cyclohexylpropan-1-ol.

Step 3: N-Boc Deprotection

The final step involves the removal of the Boc protecting group to liberate the free amino alcohol.

  • Procedure: Dissolve the N-Boc protected amino alcohol in a suitable solvent such as dichloromethane or methanol. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).[7] Remove the solvent and excess acid under reduced pressure to obtain the desired (S)-2-amino-3-cyclohexylpropan-1-ol, typically as its corresponding salt.

Application in the Synthesis of Aliskiren: A Case Study

The antihypertensive drug Aliskiren is a potent and selective inhibitor of the enzyme renin.[8] Its synthesis provides a compelling example of the strategic use of (S)-2-amino-3-cyclohexylpropan-1-ol as a chiral building block to install a key stereocenter.

Retrosynthetic Analysis and the Role of the Chiral Building Block

A retrosynthetic analysis of Aliskiren reveals that the complex molecule can be disconnected into simpler fragments. One of the key fragments is a chiral epoxide derived from (S)-2-amino-3-cyclohexylpropan-1-ol. This highlights the importance of our target building block in the overall synthetic strategy.

Retrosynthesis Aliskiren Aliskiren Intermediate_A Key Intermediate Aliskiren->Intermediate_A Disconnection Fragment_1 Chiral Epoxide Intermediate_A->Fragment_1 Disconnection Fragment_2 Aromatic Fragment Intermediate_A->Fragment_2 Disconnection Building_Block (S)-2-Amino-3-cyclohexylpropan-1-ol Fragment_1->Building_Block Synthesis

Caption: Retrosynthetic analysis of Aliskiren.

Synthetic Elaboration and Stereochemical Control

In the forward synthesis, (S)-2-amino-3-cyclohexylpropan-1-ol is first converted to a chiral epoxide. This epoxide then undergoes a nucleophilic ring-opening reaction with an organometallic reagent derived from the aromatic portion of the Aliskiren molecule.

The stereochemical outcome of this ring-opening reaction is dictated by the inherent chirality of the epoxide, which in turn is derived from our starting amino alcohol. The bulky cyclohexyl group plays a crucial role in this process by sterically shielding one face of the epoxide, thereby directing the incoming nucleophile to attack from the less hindered face. This results in the formation of the desired diastereomer with high selectivity. This is a classic example of substrate-controlled diastereoselection, where the stereochemistry of the starting material dictates the stereochemistry of the product.[9]

The precise control over the stereochemistry at this position is critical for the biological activity of Aliskiren, as it ensures the correct orientation of the substituents for optimal binding to the active site of the renin enzyme.[8]

The Strategic Advantage of the Cyclohexyl Group

The choice of a cyclohexyl group in this chiral building block is not arbitrary. Its steric bulk is a key feature that contributes to its effectiveness in stereocontrol. In many asymmetric transformations, the difference in steric hindrance between the substituents on a chiral auxiliary or building block is what determines the facial selectivity of a reaction. The large, conformationally restricted cyclohexyl group creates a significant steric bias, effectively blocking one approach of a reagent to a reactive center. This leads to high diastereoselectivity in reactions such as nucleophilic additions to derivatives of 2-amino-3-cyclohexylpropan-1-ol.[10]

Conclusion

(S)-2-amino-3-cyclohexylpropan-1-ol is a valuable and versatile chiral building block in modern organic synthesis. Its ready availability from the chiral pool, coupled with its unique structural features, makes it an excellent choice for the introduction of chirality in a controlled and predictable manner. The successful application of this building block in the synthesis of the renin inhibitor Aliskiren underscores its importance in the development of complex pharmaceutical agents. The principles of stereocontrol demonstrated with this amino alcohol, particularly the role of steric hindrance provided by the cyclohexyl group, are broadly applicable and serve as a guide for the rational design of other chiral synthons. This guide has provided a comprehensive overview of the synthesis and application of (S)-2-amino-3-cyclohexylpropan-1-ol, equipping researchers and drug development professionals with the knowledge to effectively utilize this powerful tool in their own synthetic endeavors.

References

  • Hanessian, S., Guesné, S., & Chénard, E. (2010). Total synthesis of "aliskiren": the first renin inhibitor in clinical practice for hypertension. Organic letters, 12(8), 1816–1819. [Link]

  • Rossi, S., Benaglia, M., & Porta, R. (2015). A Stereoselective Catalytic Nitroaldol Reaction as the Key Step in a Strategy for the Synthesis of the Renin Inhibitor Aliskiren. European Journal of Organic Chemistry, 2015(8), 1735-1743. [Link]

  • Hanessian, S., Guesné, S., Chénard, E., & Cusson, J. P. (2010). Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. Organic Letters, 12(8), 1816-1819.
  • Lindsay, K. B., & Skrydstrup, T. (2006). Formal total synthesis of the potent renin inhibitor aliskiren: application of a SmI2-promoted acyl-like radical coupling. The Journal of organic chemistry, 71(13), 4766–4777. [Link]

  • Shan, F., et al. (2015). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry, 13(3), 786-793.
  • Maibaum, J., et al. (2007). Structural Modification of the P2' Position of 2,7-Dialkyl-Substituted 5(S)-Amino-4(S)-hydroxy-8-phenyl-octanecarboxamides: The Discovery of Aliskiren, a Potent Nonpeptide Human Renin Inhibitor Active after Once Daily Dosing in Marmosets. Journal of Medicinal Chemistry, 50(20), 4832-4844.
  • Enantioselective Synthesis Amino Acids and Amino Alcohols. (n.d.). iqog.csic.es. Retrieved February 18, 2026, from [Link]

  • Chiral auxiliary - Wikipedia. (n.d.). en.wikipedia.org. Retrieved February 18, 2026, from [Link]

  • Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Retrieved February 18, 2026, from [Link]

  • Diastereoselective synthesis of vicinal amino alcohols. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23835-23841.
  • Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). RSC Advances, 5(115), 94967-94972.
  • Neelam, U. K., Gangula, S., Vummenthala, P. R., & Bandichhor, R. (2014). Aliskiren Synthetic Routes. Chemistry & Biology Interface, 4(6), 363-373.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23835–23841.
  • 2-Amino-3-cyclohexylpropan-1-ol. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and applications of 2-Amino-3-cyclohexylpropan-1-ol (also known as L-Cyclohexylalaninol ). This document is structured for researchers in medicinal chemistry and asymmetric catalysis.

A Versatile Chiral Auxiliary and Peptidomimetic Scaffold

Executive Summary

2-Amino-3-cyclohexylpropan-1-ol (CAS: 131288-67-0 for S-isomer) is a critical chiral building block in modern organic synthesis. Structurally, it is the reduced form of L-cyclohexylalanine and a saturated analog of L-phenylalaninol. Its primary utility lies in two distinct fields:

  • Medicinal Chemistry: As a transition-state mimic in protease inhibitors (specifically Renin and HIV protease) where the cyclohexyl group provides enhanced hydrophobic binding compared to aromatic analogs.

  • Asymmetric Catalysis: As a steric controller in the synthesis of Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) ligands, offering a "bulky" aliphatic alternative to phenyl- or isopropyl-substituted ligands.

Chemical Identity & Structural Analysis

Unlike its aromatic counterpart (Phenylalaninol), L-Cyclohexylalaninol possesses a flexible, lipophilic cyclohexane ring. This saturation alters the electronic properties (removing


-stacking potential) while significantly increasing steric bulk and hydrophobicity (

).
Table 1: Physicochemical Profile
PropertyDataNote
IUPAC Name (2S)-2-amino-3-cyclohexylpropan-1-ol
Common Name L-Cyclohexylalaninol
CAS Number 131288-67-0 (Free Base)117160-99-3 (HCl Salt)
Molecular Formula

Molecular Weight 157.26 g/mol
Melting Point 230 °C (dec.)[1] (HCl salt)High thermal stability
Chirality S-configurationDerived from L-Amino Acids
Solubility Soluble in MeOH, EtOH, DMSOSparingly soluble in non-polar solvents

Synthetic Architectures

The synthesis of 2-Amino-3-cyclohexylpropan-1-ol generally follows two main strategies. The choice depends on the availability of starting materials and the need to avoid racemization.

Strategy A: Hydrogenation of L-Phenylalaninol (The "Green" Route)

This is the preferred industrial route as it utilizes the inexpensive "Chiral Pool" material L-Phenylalaninol. The aromatic ring is reduced using heterogeneous catalysis.

  • Catalyst: Rhodium on Carbon (5% Rh/C) or Rhodium on Alumina.

  • Conditions: Moderate pressure (40-50 psig), 60°C, Methanol.

  • Advantage: One-step procedure; typically retains optical purity if temperature is controlled.

Strategy B: Reduction of L-Cyclohexylalanine (The "Classical" Route)

Used when L-Cyclohexylalanine is already available.

  • Reagents:

    
     (Lithium Aluminum Hydride) or 
    
    
    
    system.
  • Conditions: Reflux in THF.

  • Disadvantage:

    
     is hazardous at scale; requires careful quenching.
    
Visualization: Synthetic Pathways

The following diagram illustrates the two primary pathways and the subsequent conversion to Oxazoline ligands.

SynthesisPath PheOl L-Phenylalaninol (Aromatic Precursor) Target 2-Amino-3-cyclohexylpropan-1-ol (Target Scaffold) PheOl->Target H2, Rh/C MeOH, 60°C (Ring Hydrogenation) Cha L-Cyclohexylalanine (Amino Acid) Cha->Target LiAlH4 or NaBH4/I2 THF, Reflux (Carboxyl Reduction) Oxazoline Chiral Oxazoline (Ligand) Target->Oxazoline R-CN, ZnCl2 (cat) or R-COOH

Figure 1: Convergent synthetic pathways to L-Cyclohexylalaninol and downstream application in ligand synthesis.

Applications in Drug Discovery: Peptidomimetics

L-Cyclohexylalaninol is a cornerstone in the design of Renin Inhibitors and other aspartyl protease inhibitors.

Mechanism of Action: The Hydrophobic Collapse

In protease active sites (e.g., the S1 pocket of Renin), the enzyme often recognizes the side chain of Phenylalanine. However, replacing the flat phenyl ring with a "fat" cyclohexyl ring often improves binding affinity due to:

  • Shape Complementarity: The cyclohexane ring is puckered (chair conformation), filling the hydrophobic pocket more effectively than a planar benzene ring.

  • Desolvation Penalty: The saturated ring is more lipophilic, driving the "hydrophobic collapse" that expels water from the active site.

Case Study: Renin Inhibitors Research into orally bioavailable renin inhibitors (such as precursors to Aliskiren or related transition-state analogs) utilized cyclohexylalanine derivatives to mimic the


 residue. The amino alcohol moiety serves as a scaffold to attach the "warhead" (transition state mimic, often a hydroxyethylene isostere).

Mechanistic Insight: The amino group of the scaffold typically hydrogen bonds with the catalytic aspartic acid residues (Asp32/Asp215 in Renin), while the hydroxyl group can be modified to extend into the


 pocket.

Applications in Asymmetric Catalysis: Ligand Design

In the field of asymmetric catalysis, steric bulk is the dial that chemists turn to control enantioselectivity.

The "Cyclohexyl Effect" in BOX Ligands

Bis(oxazoline) (BOX) ligands derived from L-Cyclohexylalaninol are often compared to those derived from Valinol (Isopropyl) and Phenylalaninol (Phenyl).

  • Steric Volume: Cyclohexyl > Isopropyl > Phenyl.

  • Outcome: In reactions like the Copper-catalyzed Cyclopropanation or Diels-Alder reactions , the cyclohexyl-BOX ligands often yield higher enantiomeric excess (ee) because the bulky ring more effectively blocks one face of the coordinating metal center.

LigandCoordination Metal Cu(II) N1 N Metal->N1 N2 N Metal->N2 Ox1 Oxazoline Ring A N1->Ox1 Ox2 Oxazoline Ring B N2->Ox2 Cy1 Cyclohexyl Group (Steric Block) Ox1->Cy1 Cy2 Cyclohexyl Group (Steric Block) Ox2->Cy2 Substrate Substrate (Incoming) Cy1->Substrate Steric Repulsion

Figure 2: Schematic of a Metal-BOX complex showing how the cyclohexyl groups create a chiral pocket around the metal center.

Experimental Protocols

Protocol A: Synthesis via Hydrogenation of L-Phenylalaninol

Adapted from ACS Publications (Snippet 1.1)

Reagents:

  • L-Phenylalaninol (10.0 g, 66 mmol)

  • Rhodium on Carbon (5% Rh/C, 1.0 g)

  • Methanol (50 mL)

  • Acetic Acid (Optional, if HCl salt is desired directly)

Step-by-Step:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve L-Phenylalaninol in Methanol.

  • Catalyst Addition: Carefully add 5% Rh/C catalyst (Caution: Pyrophoric when dry; use wet catalyst or add under Argon).

  • Hydrogenation: Seal the reactor. Purge with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 40-50 psig (approx 3 bar) .
  • Reaction: Heat to 60°C and stir vigorously for 16-24 hours . Monitor by TLC (Eluent: 10% MeOH in DCM; stain with Ninhydrin). The UV-active spot of Phenylalaninol should disappear.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. (Wash the pad with MeOH).[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield L-Cyclohexylalaninol as a colorless oil or white solid.

    • Validation:

      
       NMR should show the disappearance of aromatic protons (7.1-7.4 ppm) and the appearance of a multiplet envelope (0.8-1.8 ppm) for the cyclohexane ring.
      
Protocol B: Synthesis of Cyclohexyl-BOX Ligand

Reagents:

  • L-Cyclohexylalaninol (2.2 equiv)

  • Dimethylmalononitrile (1.0 equiv)

  • 
     (catalytic, 0.05 equiv)
    
  • Chlorobenzene (Solvent)

Step-by-Step:

  • Mix the dinitrile and amino alcohol in chlorobenzene.

  • Add catalytic

    
    .
    
  • Reflux for 24-48 hours. Ammonia gas is evolved (ensure venting).

  • Cool, dilute with DCM, and wash with water.

  • Purify via column chromatography (Silica gel, Hexane/EtOAc) to obtain the Bis(oxazoline).

References

  • Reductions of Aromatic Amino Acids and Derivatives. Journal of Organic Chemistry. Describes the Rh/C hydrogenation protocol.

  • Design and optimization of renin inhibitors: Orally bioavailable alkyl amines. Bioorganic & Medicinal Chemistry Letters. Details the use of cyclohexylalanine derivatives in drug design.

  • Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry. Discusses the synthesis of ligands from amino alcohols.

  • PubChem Compound Summary: 2-Amino-3-cyclohexylpropan-1-ol. National Center for Biotechnology Information. Physical properties and safety data.

  • Siponimod (BAF312) Discovery. ACS Medicinal Chemistry Letters. Contextualizes the "amino carboxylate" and cyclohexyl pharmacophores in S1P modulators.

Sources

Comprehensive Technical Guide: Safety and Handling of 2-Amino-3-cyclohexylpropan-1-ol

[1]

Executive Summary

2-Amino-3-cyclohexylpropan-1-ol (often referred to as L-Cyclohexylalaninol or Cha-ol) is a critical chiral building block used extensively in the synthesis of renin inhibitors, peptide mimetics, and pharmaceutical intermediates.[1] Its bifunctional nature—containing both a primary amine and a primary alcohol—imparts specific chemical reactivities and hazards.[1]

While hydrochloride salts of this compound are often classified merely as irritants, the free base form exhibits significant basicity and potential corrosivity.[1] This guide establishes a "Safety First" protocol, treating the compound with the rigor required for corrosive, hygroscopic amines, ensuring data integrity and personnel safety in high-stakes research environments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the physical state is the first step in risk mitigation.[1] The free base is often a waxy solid or viscous oil, while the salt is a crystalline solid.[1]

PropertyDataRelevance to Safety
Chemical Name (S)-2-Amino-3-cyclohexylpropan-1-olPrimary Identifier
CAS Number 10138-55-3 (Free Base) 117160-99-3 (HCl Salt)Verification required before handling.[1]
Molecular Formula C

H

NO
Molecular Weight 157.26 g/mol (Base)Calculation of molarity/stoichiometry.[1]
Physical State Waxy Solid / Oil (Base) Crystalline Solid (Salt)Oils permeate gloves faster than solids.[1]
Solubility Soluble in alcohols, DCM, acidic water.[1]Dictates solvent choice for spill cleanup.[1]
Basicity (pKa) ~10-11 (Estimated for amine)High. Capable of causing chemical burns.[1]

Hazard Identification & Toxicology (GHS)

Critical Distinction: The hazard profile shifts significantly between the free base and the salt.[1]

GHS Classification (Free Base Strategy)

Adopting the Precautionary Principle for the unprotonated amine.[1]

  • Skin Corrosion/Irritation: Category 1B/1C (Causes severe skin burns and eye damage).[1] Rationale: Primary aliphatic amines can saponify skin lipids.[1]

  • Serious Eye Damage: Category 1 (Irreversible effects).[1][2]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][3]

GHS Classification (HCl Salt)
  • Skin Irritation: Category 2 (Causes skin irritation).[1]

  • Eye Irritation: Category 2A (Causes serious eye irritation).[1]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1]

Expert Insight: Never assume the "Safety" of the salt implies the safety of the reaction mixture. If you use the HCl salt in a basic reaction (e.g., with TEA or NaH), you generate the free amine in situ, instantly elevating the hazard level to Corrosive .[1]

Risk Management & Engineering Controls

The primary defense against this compound is containment.[1]

Engineering Control Matrix
OperationControl MeasureRationale
Weighing (Solid/Salt) Enclosed Analytical Balance or Powder HoodPrevents inhalation of fine particulates (STOT-SE 3).[1]
Dispensing (Liquid/Oil) Fume Hood (Face velocity > 100 fpm)Mitigates vapor exposure and odor; contains splashes.[1]
Reaction Setup Inert Atmosphere (N

/Ar) Manifold
Compound is Hygroscopic and absorbs CO

(carbamate formation).[1]
Storage Desiccator / Glove BoxPrevents degradation and moisture uptake.[1]
Visualizing the Risk Assessment Flow

The following logic tree dictates the operational setup based on the chemical form.

RiskAssessmentStartStart: Handling 2-Amino-3-cyclohexylpropan-1-olCheckFormIdentify Chemical FormStart->CheckFormIsSaltHCl / Salt FormCheckForm->IsSaltCrystalline SolidIsBaseFree Base (Oil/Waxy Solid)CheckForm->IsBaseLiquid/WaxSaltRiskHazard: Irritant (H315/H319)Risk: Dust InhalationIsSalt->SaltRiskBaseRiskHazard: Corrosive (H314)Risk: Skin Burns / Eye DamageIsBase->BaseRiskSaltControlsControls: Powder Hood + N95/P100 MaskStandard Nitrile GlovesSaltRisk->SaltControlsReactionReaction: In-situ Neutralization?SaltControls->ReactionBaseControlsControls: Fume Hood REQUIREDDouble Gloving (Nitrile + Laminate)Face ShieldBaseRisk->BaseControlsEndProceed with ProtocolBaseControls->EndEscalateESCALATE SAFETY:Treat as Free BaseReaction->EscalateYes (Adding Base)Reaction->EndNo (Remains Acidic)Escalate->BaseControls

Figure 1: Risk Assessment Decision Tree. Note the escalation pathway: neutralizing the salt in-situ requires adopting "Corrosive" handling protocols.

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for the free base form due to the potential for rapid skin absorption and caustic burns.[1]

  • Eye Protection: Chemical splash goggles are mandatory.[1] A face shield is recommended if handling volumes > 50 mL of the free base.[1]

  • Hand Protection (Glove Selection):

    • Primary Layer:[1] Disposable Nitrile (0.11 mm) - Good for incidental splash.[1]

    • Secondary Layer (For Base/Oil):Silver Shield (Laminate) or Thick Neoprene.[1] Amino alcohols can permeate thin nitrile.[1]

    • Technique:Double Gloving is standard operating procedure (SOP).[1]

  • Body Protection: Lab coat (100% cotton or Nomex) with buttoned cuffs.[1] Chemical-resistant apron for bulk handling.[1]

Operational Protocols

Storage and Stability[1]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under Argon or Nitrogen.[1] The amine group reacts with atmospheric CO

    
     to form carbamates, reducing purity and yield.[1]
    
  • Container: Tightly sealed glass or PTFE.[1] Avoid metal containers that may corrode.[1]

Handling & Synthesis Preparation[1]
  • Equilibration: Allow the container to warm to room temperature before opening to prevent water condensation on the hygroscopic solid/oil.[1]

  • Solvent Choice: Dissolve in anhydrous Methanol, Ethanol, or DCM.[1] Avoid acetone if primary amine reactivity is preserved (Schiff base formation).[1]

  • Quenching: When used as a reagent, ensure residual amine is neutralized with dilute acid (e.g., 1M HCl) before workup to move it to the aqueous layer or render it non-volatile.[1]

Spill Response Workflow

A spill of the free base is a corrosive hazard.[1] Do not wipe with paper towels immediately (exothermic reaction potential).[1]

SpillResponseSpillSpill DetectedAssessAssess Volume & FormSpill->AssessMinorMinor (<10 mL/g)Assess->MinorMajorMajor (>10 mL/g)Assess->MajorPPEDon PPE:Goggles, Double GlovesMinor->PPEEvacuateEvacuate AreaCall EHSMajor->EvacuateAbsorbAbsorb withDry Sand / VermiculitePPE->AbsorbNeutralizeNeutralize Surface(Dilute Acetic Acid)Absorb->NeutralizeWasteCollect inHazardous Waste BinNeutralize->Waste

Figure 2: Spill Response Protocol.[1] Immediate neutralization of the amine residue is critical to prevent surface corrosion.

Waste Disposal & Environmental Compliance

  • Classification: RCRA Hazardous Waste (Corrosive, D002).[1]

  • Segregation: Do not mix with oxidizing agents (nitric acid, peroxides) or acid chlorides in the waste stream to prevent violent exotherms.[1]

  • Method:

    • Dissolve in a combustible solvent (if not already dissolved).[1]

    • Neutralize with dilute acid if required by local EHS protocols.[1]

    • Dispose of via high-temperature incineration equipped with an afterburner and scrubber (to handle Nitrogen Oxides, NO

      
      ).[1]
      

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4068950, 2-Amino-3-cyclohexylpropan-1-ol.[1] Retrieved February 18, 2026 from [Link]

Disclaimer: This guide is for informational purposes only and does not substitute for a site-specific Risk Assessment. Always consult the official Safety Data Sheet (SDS) provided by your specific vendor before handling.

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-2-Amino-3-cyclohexylpropan-1-ol as a Chiral Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Advantage of Steric Hindrance in Asymmetric Catalysis

In the field of asymmetric synthesis, where the selective creation of a specific stereoisomer is paramount, the design of chiral catalysts is a key determinant of success. (S)-2-Amino-3-cyclohexylpropan-1-ol stands out as a highly effective chiral ligand and organocatalyst, particularly in carbon-carbon bond-forming reactions. Its efficacy is largely attributed to the sterically demanding cyclohexyl group. This bulky substituent provides a well-defined and rigid chiral environment around the catalytic center, which significantly enhances the facial discrimination of prochiral substrates, leading to high levels of enantioselectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (S)-2-Amino-3-cyclohexylpropan-1-ol in asymmetric synthesis, with a focus on the enantioselective addition of organozinc reagents to aldehydes.

Mechanism of Stereocontrol: A Look at the Transition State

The stereochemical outcome of reactions catalyzed by (S)-2-Amino-3-cyclohexylpropan-1-ol is dictated by the formation of a well-ordered transition state. In the case of the addition of diethylzinc to an aldehyde, the amino alcohol first reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, positioning it in a specific orientation relative to the chiral ligand. The bulky cyclohexyl group of the ligand effectively shields one face of the aldehyde's carbonyl group, compelling the ethyl group from the diethylzinc to attack from the less hindered face. This directed attack results in the preferential formation of one enantiomer of the resulting secondary alcohol.

Catalytic Cycle cluster_0 Catalytic Cycle A Catalyst Activation (S)-2-Amino-3-cyclohexylpropan-1-ol + Et2Zn B Chiral Zinc-Alkoxide Complex Formation A->B Formation of active catalyst C Aldehyde Coordination B->C Coordination of a prochiral aldehyde D Transition State Assembly C->D Formation of a well-defined transition state E Enantioselective Ethyl Transfer D->E Facial-selective C-C bond formation F Product Release & Catalyst Regeneration E->F Formation of the chiral alcohol F->B Regeneration of the chiral zinc-alkoxide complex Experimental_Workflow cluster_1 Experimental Protocol Start Start Prep Catalyst Preparation (S)-2-Amino-3-cyclohexylpropan-1-ol in Toluene Start->Prep Mix Reaction Mixture Addition of Diethylzinc Prep->Mix Add Substrate Addition Benzaldehyde at 0°C Mix->Add React Reaction Stir at RT, Monitor by TLC/GC Add->React Quench Quenching Saturated NH4Cl React->Quench Workup Aqueous Work-up Extraction with Ether Quench->Workup Purify Purification Flash Chromatography Workup->Purify Analyze Analysis Chiral HPLC/GC for ee Purify->Analyze End End Analyze->End

application of "2-Amino-3-cyclohexylpropan-1-ol" in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-3-cyclohexylpropan-1-ol in Pharmaceutical Synthesis

Executive Summary: The "Saturated Phenylalaninol" Advantage

2-Amino-3-cyclohexylpropan-1-ol (also known as L-Cyclohexylalaninol ) is a critical chiral building block in modern medicinal chemistry. Structurally, it is the hydrogenated analog of L-phenylalaninol. While phenylalaninol relies on


-

interactions, cyclohexylalaninol introduces a lipophilic, bulky, non-aromatic pharmacophore .

This shift is vital in "escaping flatland"—the movement in drug discovery toward molecules with higher saturation (


) to improve solubility and metabolic stability. This compound serves three primary roles:
  • Transition State Mimic: A precursor to hydroxyethylene isosteres in Renin and HIV Protease inhibitors .

  • Chiral Auxiliary: A scaffold for Evans-type oxazolidinones, offering distinct steric shielding compared to the benzyl group.

  • Ligand Scaffold: A backbone for

    
    -ligands in asymmetric catalysis.
    

Chemical Profile & Handling

PropertyData
CAS Number 117160-99-3 (HCl salt), 103808-94-2 (Free base)
Molecular Formula

Molecular Weight 157.25 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO; Moderate in

; Insoluble in Hexanes.
Stability Hygroscopic (amine/alcohol nature). Store under inert atmosphere at -20°C.

Handling Precaution: As a 1,2-amino alcohol, the free base is prone to


 acyl migration under acidic conditions if acylated. Always maintain basic or neutral conditions during workup of acylated derivatives.

Strategic Synthetic Pathways

The utility of 2-Amino-3-cyclohexylpropan-1-ol stems from its divergent reactivity. The diagram below illustrates its origin and key transformations.

G Phe L-Phenylalanine PheOH L-Phenylalaninol Phe->PheOH Reduction (NaBH4/I2 or LiAlH4) Cha L-Cyclohexylalanine Phe->Cha Hydrogenation Target 2-Amino-3-cyclohexylpropan-1-ol (The Hub) PheOH->Target Hydrogenation (H2, Rh/C or PtO2) Cha->Target Reduction Oxaz 4-(Cyclohexylmethyl) -2-oxazolidinone (Chiral Auxiliary) Target->Oxaz Triphosgene/CDI (Cyclization) Aldehyde Cyclohexylalaninal (Renin/HIV Inhibitor Precursor) Target->Aldehyde Swern Oxidation (Controlled) Ligand N,O-Ligands (Asymmetric Catalysis) Target->Ligand Reductive Amination or Schiff Base

Figure 1: Synthetic provenance and divergent applications of 2-Amino-3-cyclohexylpropan-1-ol.

Core Protocol A: Synthesis of the Chiral Auxiliary (Oxazolidinone)

This protocol converts the amino alcohol into a 4-substituted-2-oxazolidinone. This auxiliary is used for asymmetric alkylations and aldol reactions, providing steric control via the bulky cyclohexyl group.

Mechanism: Nucleophilic attack of the amine on the carbonyl source (Triphosgene), followed by intramolecular alkoxide attack to close the ring.

Reagents:

  • Substrate: 2-Amino-3-cyclohexylpropan-1-ol (1.0 equiv)

  • Reagent: Triphosgene (0.35 equiv) [Note: Safer solid alternative to phosgene]

  • Base: Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: Dichloromethane (

    
    ), anhydrous
    

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 2-Amino-3-cyclohexylpropan-1-ol (10 mmol) in anhydrous

    
     (50 mL). Cool the solution to 0°C  in an ice bath.
    
  • Base Addition: Add

    
     (25 mmol) dropwise. Stir for 10 minutes.
    
  • Cyclization: Dissolve Triphosgene (3.5 mmol) in

    
     (10 mL) in a separate vial. Add this solution slowly  (dropwise) to the reaction mixture over 30 minutes at 0°C.
    
    • Expert Tip: Slow addition prevents the formation of isocyanate dimers or intermolecular urea byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (the amine spot will disappear; a less polar oxazolidinone spot will appear).

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (3x). Wash combined organics with brine, dry over
    
    
    , and concentrate.[1][2]
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (typically 30-50% EtOAc in Hexanes).

Expected Yield: 85-95% Key Analytic: IR signal at ~1750


 (cyclic carbamate C=O).

Core Protocol B: Application in Renin Inhibitor Synthesis

In Renin and HIV protease inhibitors, the amino alcohol is often oxidized to an aldehyde and then reacted to form a hydroxyethylene transition state mimic .

Context: The cyclohexyl group fills the hydrophobic S1 subsite of the Renin enzyme more effectively than a phenyl group due to its volume and shape complementarity.

Workflow:

  • N-Protection: Protect the amine (e.g., Boc-anhydride).

    • Protocol: Amino alcohol +

      
       + 
      
      
      
      in THF
      
      
      N-Boc-amino alcohol.
  • Oxidation (Critical Step): Convert alcohol to aldehyde without racemization.

    • Method:Swern Oxidation or Parikh-Doering Oxidation . Avoid Jones reagent (too harsh, causes racemization).

    • Swern Protocol: Oxalyl chloride/DMSO at -78°C.

  • Chain Extension: React the aldehyde with a nucleophile (e.g., Grignard or enolate) to generate the secondary alcohol (the transition state mimic).

Renin cluster_tips Critical Control Points Start 2-Amino-3-cyclohexylpropan-1-ol Prot N-Boc Protection Start->Prot Ox Swern Oxidation (-78°C, DMSO/Oxalyl Cl) Prot->Ox Ald N-Boc-Cyclohexylalaninal (Chiral Aldehyde) Ox->Ald Tip1 Aldehyde is configurationally unstable. Use immediately. Ox->Tip1 Couple Nucleophilic Addition (Transition State Isostere Formation) Ald->Couple Drug Renin Inhibitor Core (e.g., KRI-1314 Analog) Couple->Drug Tip2 Maintain T < -60°C during Swern to prevent epimerization.

Figure 2: Workflow for converting the amino alcohol into a bioactive protease inhibitor scaffold.

Expert Troubleshooting & Tips

  • Purification of the Amino Alcohol:

    • If the commercial material is yellow/impure, recrystallize the HCl salt from Ethanol/Ether. The free base is an oil or low-melting solid that is harder to purify.

  • Racemization Risk:

    • The chiral center is alpha to the amine. When oxidizing to the aldehyde, the alpha-proton becomes acidic. Never store the aldehyde; generate it in situ and react immediately.

  • Solubility:

    • The cyclohexyl group makes the molecule significantly more lipophilic than the phenylalanine analog. If a reaction in water/methanol fails, switch to THF or Dichloromethane .

References

  • Structure & Renin Inhibition: Miyazaki, M., et al. "Conformational study of a potent human renin inhibitor: X-ray crystal structure of KRI-1314." Proceedings of the Japan Academy, Series B, 1992.

  • Triphosgene Protocol: Ghorbani-Choghamarani, A., et al.[3] "A decade review of triphosgene and its applications in organic reactions." Journal of the Iranian Chemical Society, 2020.

  • Oxazolidinone Synthesis: Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 1990, 68, 77.

  • Renin Inhibitor Design: Maibaum, J., et al. "Renin inhibitors containing a pyridyl amino diol derived C-terminus." Journal of Medicinal Chemistry, 1995.

  • General Properties: PubChem Compound Summary for CID 4068950, 2-Amino-3-cyclohexylpropan-1-ol.

Sources

Application Note: Protocols for the Synthesis of 2-Amino-3-cyclohexylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 2-Amino-3-cyclohexylpropan-1-ol and its derivatives. These β-amino alcohols are valuable chiral building blocks in medicinal chemistry, notably as components in the design of peptidomimetic therapeutic agents, such as renin and HIV-protease inhibitors.[1][2] This guide moves beyond a simple recitation of steps to explain the causality behind key experimental choices, ensuring protocols are robust and reproducible. We detail three primary synthetic strategies: the reduction of cyclohexylalanine derivatives, the ring-opening of substituted epoxides, and reductive amination pathways. Each section includes step-by-step protocols, mechanistic insights, and data presentation to facilitate direct application in a laboratory setting.

Introduction: The Significance of a Chiral Scaffold

The 2-amino-3-cyclohexylpropan-1-ol moiety represents a critical structural motif in modern pharmacology. It is an unnatural amino alcohol that imparts specific conformational constraints and lipophilic character to parent molecules.[1] Its derivatives are frequently incorporated into peptide isosteres to enhance metabolic stability and receptor binding affinity. The presence of two stereocenters makes stereocontrolled synthesis paramount, as the biological activity of enantiomers can differ dramatically. This guide presents validated, adaptable methods to access these high-value compounds with a focus on efficiency, scalability, and stereochemical integrity.

Overview of Primary Synthetic Strategies

Three principal retrosynthetic disconnections lead to the target 2-amino-3-cyclohexylpropan-1-ol scaffold. The choice of strategy often depends on the availability of starting materials, desired stereochemistry, and the scale of the synthesis.

Synthetic_Strategies cluster_0 Synthetic Pathways cluster_1 Starting Materials Target 2-Amino-3-cyclohexylpropan-1-ol Derivatives Strategy1 Strategy 1: Reduction of Amino Acids Target->Strategy1 C-O bond formation Strategy2 Strategy 2: Epoxide Ring-Opening Target->Strategy2 C-N bond formation Strategy3 Strategy 3: Reductive Amination Target->Strategy3 C-N bond formation Start1 L-Cyclohexylalanine or L-Phenylalaninol Strategy1->Start1 Start2 2-(Cyclohexylmethyl)oxirane + Amine Source Strategy2->Start2 Start3 Cyclohexyl-Keto Acid or Aldehyde + Amine Strategy3->Start3

Caption: High-level overview of the main synthetic routes to the target amino alcohol.

Strategy 1: Reduction of Cyclohexylalanine Derivatives

This is arguably the most direct approach, leveraging the readily available chiral pool of amino acids. The core transformation is the reduction of the carboxylic acid moiety of L-cyclohexylalanine to a primary alcohol.

Causality Behind Experimental Choices:

Direct reduction of a carboxylic acid with common reagents like sodium borohydride (NaBH₄) is ineffective.[3] Therefore, the acid must first be "activated" to a more reactive species, or a more powerful, albeit less safe, reducing agent like lithium aluminum hydride (LiAlH₄) must be used. A superior method involves activation with 1,1'-carbonyldiimidazole (CDI) to form an acylimidazole intermediate, which is readily reduced by NaBH₄ under mild conditions. This one-pot procedure preserves the stereochemical integrity of the α-carbon.[4] An alternative pathway involves the catalytic hydrogenation of L-phenylalaninol, where the aromatic ring is reduced to a cyclohexane ring.[1]

Reduction_Strategy cluster_0 Protocol 1A: One-Pot Activation/Reduction cluster_1 Protocol 1B: Catalytic Hydrogenation AminoAcid L-Cyclohexylalanine Activated Acylimidazole Intermediate AminoAcid->Activated 1,1'-Carbonyldiimidazole (CDI) THF, RT ProductA (S)-2-Amino-3-cyclohexylpropan-1-ol Activated->ProductA Sodium Borohydride (NaBH4) H2O, 0°C Phenylalaninol L-Phenylalaninol ProductB (S)-2-Amino-3-cyclohexylpropan-1-ol Phenylalaninol->ProductB H2 (50 psig), Rh-C HCl, 2-Propanol, 60°C Epoxide_Opening Epoxide 2-(Cyclohexylmethyl)oxirane Product 2-Amino-3-cyclohexylpropan-1-ol Epoxide->Product Regioselective Attack at C2 Amine Amine Source (e.g., NaN3 then H2/Pd-C) Amine->Product Catalyst Lewis Acid Catalyst (e.g., ZrCl4, VCl3) Catalyst->Epoxide Activation

Caption: Catalyzed, regioselective ring-opening of an epoxide with an amine source.

General Protocol 2A: Lewis Acid-Catalyzed Epoxide Aminolysis
  • Step 1 (Reaction Setup): To a solution of 2-(cyclohexylmethyl)oxirane (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane), add the Lewis acid catalyst (e.g., Zirconium(IV) chloride, 5-10 mol%) at 0°C under an inert atmosphere (N₂ or Ar). [5]* Step 2 (Nucleophile Addition): Add the amine nucleophile (e.g., benzylamine, 1.2 eq) dropwise to the stirred solution. Note: For the synthesis of a primary amine, a two-step sequence using sodium azide followed by reduction is often employed to avoid over-alkylation.

  • Step 3 (Reaction): Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Step 4 (Quenching): Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl.

  • Step 5 (Extraction & Purification): Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Strategy 3: Reductive Amination

Reductive amination is a highly versatile and efficient one-pot method for forming C-N bonds. [6][7]The reaction condenses a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the final amine product. [8]

Causality Behind Experimental Choices:

The success of a one-pot reductive amination hinges on the choice of reducing agent. The agent must be selective enough to reduce the imine intermediate faster than it reduces the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they are less reactive towards aldehydes and ketones at the slightly acidic pH required for imine formation. [7]Modern variations include highly selective biocatalytic methods using enzymes like amine dehydrogenases (AmDHs), which offer exceptional enantioselectivity under mild, aqueous conditions. [9]

Reductive_Amination Carbonyl 3-Cyclohexyl-1-hydroxypropan-2-one (or protected equivalent) Imine Imine Intermediate Carbonyl->Imine Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Condensation (pH 5-6) Product 2-Amino-3-cyclohexylpropan-1-ol Imine->Product Reducer Selective Reducing Agent (e.g., NaBH3CN) Reducer->Product In-situ Reduction

Caption: The one-pot reductive amination pathway from a keto-alcohol precursor.

General Protocol 3A: One-Pot Reductive Amination
  • Step 1 (Reaction Setup): Dissolve the carbonyl precursor (e.g., a suitable protected 3-cyclohexyl-1-hydroxypropan-2-one, 1.0 eq) and the amine source (e.g., ammonium acetate, 5-10 eq) in a protic solvent like methanol.

  • Step 2 (pH Adjustment): Adjust the pH of the solution to between 5 and 6 using glacial acetic acid. This pH is critical for efficient imine formation.

  • Step 3 (Reducing Agent): Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Step 4 (Reaction): Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.

  • Step 5 (Work-up): Carefully add 1N HCl to quench the excess reducing agent and adjust the pH to be basic (~9-10) with NaOH or Na₂CO₃.

  • Step 6 (Extraction & Purification): Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate. Purify the resulting crude amine via column chromatography or distillation.

Data Summary and Strategy Comparison

Parameter Strategy 1: Reduction Strategy 2: Epoxide Opening Strategy 3: Reductive Amination
Starting Materials L-Cyclohexylalanine, L-Phenylalaninol2-(Cyclohexylmethyl)oxirane3-Cyclohexyl-keto-alcohol/acid
Key Reagents CDI/NaBH₄ or H₂/Rh-C [1][4]Lewis Acids, Amine Source [5][10]NaBH₃CN, Amine Source [7]
Typical Yields Good to Excellent (80-97%) [1][4]Moderate to Good (60-85%)Good (70-90%)
Stereocontrol Excellent (derived from chiral pool) [4]Dependent on catalyst (ARO) or substrate [11]Dependent on catalyst (Biocatalysis) or substrate [9]
Key Advantages High stereopurity, direct route.Versatile for derivative synthesis.Convergent, one-pot efficiency.
Key Disadvantages Limited by amino acid availability.Regioselectivity can be challenging.Precursor synthesis may be multi-step.

Trustworthiness and Analytical Validation

To ensure the successful synthesis and purity of the final compound, a self-validating system of analytical checks is essential.

  • Structural Confirmation: The identity of the product should be confirmed using ¹H and ¹³C NMR spectroscopy. The spectra should be consistent with the proposed structure of 2-Amino-3-cyclohexylpropan-1-ol.

  • Molecular Weight Verification: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized molecule.

  • Purity and Stereointegrity: The chemical purity can be assessed by HPLC. For chiral products, enantiomeric excess (ee%) must be determined using Chiral HPLC analysis to validate the stereoselectivity of the chosen synthetic route.

References

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Available at: [Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2020). MDPI. Available at: [Link]

  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. (2010). Taylor & Francis Online. Available at: [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008). Bentham Science. Available at: [Link]

  • Reductions of Aromatic Amino Acids and Derivatives. (2003). ACS Publications. Available at: [Link]

  • Reductive amination. (n.d.). Wikipedia. Available at: [Link]

  • Asymmetric Synthesis. (n.d.). University of the West Indies. Available at: [Link]

  • Reductive Amination | Synthesis of Amines. (2025). YouTube. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2021). Frontiers in Catalysis. Available at: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). ResearchGate. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Wiley Online Library. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). NIH National Library of Medicine. Available at: [Link]

Sources

analytical methods for "2-Amino-3-cyclohexylpropan-1-ol" quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of 2-Amino-3-cyclohexylpropan-1-ol

Abstract

This comprehensive application note provides detailed analytical methods and protocols for the accurate quantification of 2-Amino-3-cyclohexylpropan-1-ol. This chiral amino alcohol is a valuable building block in pharmaceutical synthesis, making its precise measurement critical for process control, quality assurance, and pharmacokinetic studies. We present two primary chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for direct analysis. Additionally, a protocol for chiral separation using High-Performance Liquid Chromatography (HPLC) is detailed. This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, protocol execution, and data validation, in alignment with international regulatory standards.

Introduction: The Analytical Challenge

2-Amino-3-cyclohexylpropan-1-ol is a non-polar molecule characterized by two key functional groups: a primary amine (-NH2) and a primary alcohol (-OH). These polar moieties impart properties that present a distinct analytical challenge:

  • Low Volatility: The hydrogen-bonding capacity of the amine and alcohol groups makes the molecule non-volatile, precluding direct analysis by Gas Chromatography (GC).[1][2]

  • High Polarity: The molecule exhibits strong polarity, leading to poor retention on traditional reversed-phase liquid chromatography columns.

  • Chirality: The presence of a stereocenter means the molecule exists as two enantiomers, (R)- and (S)-2-Amino-3-cyclohexylpropan-1-ol. In pharmaceutical applications, it is often essential to separate and quantify these isomers individually, as they can exhibit different pharmacological activities.[3][4]

This guide provides robust solutions to overcome these challenges, ensuring high-quality, reproducible data suitable for regulatory submission.

Method Selection: Choosing the Right Tool

The optimal analytical technique depends on the sample matrix, the required sensitivity, and whether chiral separation is necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for volatile and thermally stable compounds. For 2-Amino-3-cyclohexylpropan-1-ol, derivatization is mandatory to block the polar functional groups and increase volatility.[2][5] It is an excellent choice for purity assessments and quantification in relatively clean sample matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for complex biological matrices like plasma or tissue homogenates.[6] Its high sensitivity and selectivity often allow for the direct quantification of the analyte with minimal sample cleanup and without derivatization.[7][8]

  • Chiral High-Performance Liquid Chromatography (HPLC): When the goal is to resolve and quantify the individual enantiomers, HPLC with a chiral stationary phase (CSP) is the most common and effective approach.[3][4]

Method 1: Quantification by GC-MS with Silylation

Principle and Rationale

To analyze 2-Amino-3-cyclohexylpropan-1-ol by GC, we must first convert it into a more volatile and thermally stable form. Silylation is a robust derivatization technique where the active hydrogens on the amine and hydroxyl groups are replaced by a non-polar trimethylsilyl (TMS) group.[1] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting TMS-derivatized analyte exhibits excellent chromatographic behavior, producing sharp, symmetrical peaks.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquot Dry Evaporate to Dryness Sample->Dry Deriv Add Derivatization Reagent (BSTFA) Heat at 70°C for 30 min Dry->Deriv Inject Inject 1 µL into GC-MS Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Scan or SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for GC-MS analysis of 2-Amino-3-cyclohexylpropan-1-ol.

Detailed Protocol

A. Reagents and Materials

  • 2-Amino-3-cyclohexylpropan-1-ol analytical standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Internal Standard (IS), e.g., 2-Amino-3-phenyl-1-propanol

  • Nitrogen gas for evaporation

  • GC vials with inserts

B. Preparation of Standards and Samples

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analytical standard and the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the standard stock solution into a solvent (e.g., acetonitrile) to achieve concentrations from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Pipette 100 µL of the sample (or calibration standard) into a GC vial insert.

    • Add 10 µL of the internal standard solution.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is critical to remove all moisture, as it can interfere with the silylation reaction.[2]

  • Derivatization:

    • To the dry residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

    • Cool to room temperature before analysis.

C. Instrumental Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible chromatographic performance.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms)A non-polar 5% phenyl-methylpolysiloxane phase offers excellent separation for a wide range of derivatives.
Inlet Temperature 270°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program Initial: 100°C, hold 1 min. Ramp: 15°C/min to 280°C, hold 5 min.A temperature gradient effectively separates the analyte from solvent and other potential contaminants.
MS System Agilent 5977 or equivalentA single quadrupole or ion trap MS provides sufficient mass accuracy and sensitivity.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Quadrupole Temp. 150°CStandard temperature for the mass filter.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.
Monitored Ions Hypothetical: m/z for di-TMS derivative (e.g., M-15, and other key fragments)Specific ions are chosen based on the fragmentation pattern of the derivatized compound.

Method 2: Quantification by LC-MS/MS

Principle and Rationale

LC-MS/MS is the benchmark for quantifying small molecules in complex biological fluids due to its superior sensitivity and specificity.[9] This method can directly measure 2-Amino-3-cyclohexylpropan-1-ol without derivatization. A mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column is used to achieve retention of the polar analyte.[7][8] Detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode ensures that only the specific transition from a precursor ion to a product ion is monitored, effectively eliminating matrix interference.[10]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) IS Add Internal Standard Sample->IS PPT Protein Precipitation (Add 150 µL Acetonitrile) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject Inject 5 µL into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for LC-MS/MS analysis of 2-Amino-3-cyclohexylpropan-1-ol.

Detailed Protocol

A. Reagents and Materials

  • 2-Amino-3-cyclohexylpropan-1-ol analytical standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 2-Amino-3-cyclohexylpropan-1-ol-d4

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • 96-well collection plates

B. Preparation of Standards and Samples

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the standard and SIL-IS in methanol.

  • Calibration Standards: Prepare calibration standards (0.1 ng/mL to 1000 ng/mL) by spiking the standard into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of sample (plasma, urine, calibration standard, or QC) into a 1.5 mL microcentrifuge tube or 96-well plate.

    • Add 150 µL of Acetonitrile containing the SIL-IS (e.g., at 100 ng/mL). The cold acetonitrile serves to precipitate matrix proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new vial or 96-well plate for injection.

C. Instrumental Parameters

ParameterRecommended SettingRationale
LC System Waters Acquity UPLC, Shimadzu Nexera, or equivalentA high-performance UPLC/UHPLC system is required for optimal resolution and throughput.
Column Mixed-mode or HILIC column (e.g., Acclaim Trinity P1, Intrada Amino Acid) 50 x 2.1 mm, 3 µmThese stationary phases are designed to retain highly polar compounds that are not retained by C18 columns.[8]
Mobile Phase A 0.1% Formic Acid in WaterAqueous mobile phase with an acid modifier to promote good peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic mobile phase.
Gradient 95% B to 40% B over 3 min, hold 1 min, return to 95% B and equilibrate for 2 min.A gradient elution is essential for retaining and then eluting the polar analyte.[8]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape.
MS/MS System Sciex 6500+, Waters Xevo TQ-S, or equivalentA sensitive triple quadrupole mass spectrometer is necessary for achieving low limits of quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine is readily protonated in positive ion mode, yielding a strong [M+H]+ signal.
MRM Transitions Analyte: 158.2 -> 140.2 (Quantifier), 158.2 -> 122.2 (Qualifier) (Hypothetical)Precursor ion is [M+H]+. Product ions are generated by CID and selected for their stability and intensity.
SIL-IS: 162.2 -> 144.2 (Hypothetical)The stable isotope label results in a mass shift, allowing it to be distinguished from the analyte while co-eluting.

Method 3: Chiral Separation by HPLC-UV

Principle and Rationale

Enantiomeric separation is achieved using a chiral stationary phase (CSP) that contains a chiral selector.[3] The enantiomers of 2-Amino-3-cyclohexylpropan-1-ol interact differently with the CSP, leading to different retention times and allowing for their separation and individual quantification. Detection is typically performed using a UV detector, as the analyte lacks a strong chromophore, requiring detection at low wavelengths (~200-210 nm).

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dilute Dissolve/Dilute in Mobile Phase Sample->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate Chiral Separation Inject->Separate Detect UV Detection (205 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Calculate Enantiomeric Purity/% Area Integrate->Quantify

Caption: Workflow for chiral separation of 2-Amino-3-cyclohexylpropan-1-ol.

Detailed Protocol

A. Reagents and Materials

  • Racemic and enantiomerically pure standards of 2-Amino-3-cyclohexylpropan-1-ol

  • Hexane or Heptane (HPLC grade)

  • Ethanol or Isopropanol (HPLC grade)

  • Diethylamine (DEA) or Trifluoroacetic acid (TFA) (additives)

B. Instrumental Parameters

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentA standard isocratic HPLC system is sufficient.
Column Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak IA, or AD-H)The choice of column is critical and must be screened to find the optimal separation for this specific analyte.[11][12]
Mobile Phase Isocratic mixture, e.g., Hexane:Ethanol:DEA (80:20:0.1, v/v/v)Normal phase chromatography is typically used for chiral separations. DEA is a basic modifier added to improve the peak shape of amines.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25°CControlled temperature ensures reproducible retention times.
Detector UV/Vis or Photodiode Array (PDA)
Wavelength 205 nmThe analyte lacks a strong chromophore, requiring detection at low UV wavelengths where the peptide bond absorbs.

Trustworthiness: A Self-Validating System

To ensure the reliability and accuracy of results, each protocol must be validated according to international standards, such as the ICH Q2(R2) guidelines.[13][14][15] A robust analytical method is a self-validating system, incorporating checks to guarantee performance during routine use.

  • System Suitability: Before any sample analysis, a system suitability test (SST) must be performed. This involves injecting a standard solution to check for key performance indicators like retention time stability, peak area precision, and chromatographic resolution. This confirms the system is fit for its intended purpose on the day of analysis.

  • Calibration Curve: A multi-point calibration curve must be run with each batch of samples. The curve must demonstrate linearity over the expected concentration range of the samples, with a correlation coefficient (r²) typically >0.99.[16]

  • Quality Control (QC) Samples: At least three levels of QC samples (low, medium, and high concentrations) are prepared independently and analyzed with the unknown samples. The calculated concentrations of the QCs must fall within a predefined acceptance range (e.g., ±15% of the nominal value) to accept the run.[13]

  • Internal Standards (IS): The use of an internal standard (ideally a stable isotope-labeled version for LC-MS/MS) is critical. The IS is added to every sample, calibrator, and QC at a constant concentration. By calculating the ratio of the analyte response to the IS response, any variability introduced during sample preparation or injection is corrected for, significantly improving accuracy and precision.[8]

Typical Validation Performance
ParameterGC-MSLC-MS/MSAcceptance Criteria (ICH Q2(R2))[17]
Linearity (r²) >0.995>0.998≥0.99
Range 0.1 - 50 µg/mL0.1 - 1000 ng/mLDefined by linearity, accuracy, precision
Accuracy (% Recovery) 90 - 110%95 - 105%Typically 80-120% (or tighter)
Precision (%RSD) < 10%< 5%Typically ≤15%
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.1 ng/mLSignal-to-noise ≥10 or other justification

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • O'Brien, D. M., et al. (2001, January 19). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (n.d.). Derivatization Methods in GC and GC/MS. ScienceDirect. Available at: [Link]

  • Phenomenex. Derivatization for Gas Chromatography. Available at: [Link]

  • Rovs, J. F., et al. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature Experiments. Available at: [Link]

  • Google Patents. US8604061B2 - 2-aminooxazolines as TAAR1 ligands.
  • Google Patents. EP3995495A1 - Selectively substituted quinoline compounds.
  • European Patent Office. EP3057964B1 - Selectively substituted quinoline compounds. Available at: [Link]

  • NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Available at: [Link]

  • MDPI. (2022, November 3). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. Available at: [Link]

  • University of Glasgow. Development of Synthetic α-Helix Mimetics as Potent Anticancer Agents. Available at: [Link]

  • Google Patents. RU2610352C1 - Method for determining enantiomeric excess of chiral compounds (variants).
  • University of Copenhagen. (2014, January 27). Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy s. Available at: [Link]

  • National Center for Biotechnology Information. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Available at: [Link]

  • Google Patents. US20100305116A1 - Compounds Comprising a Cyclobutoxy Group.

Sources

"2-Amino-3-cyclohexylpropan-1-ol" in the synthesis of novel bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Chiral Building Block for Next-Generation Bioactive Molecules

Executive Summary

In the landscape of modern medicinal chemistry, the "escape from flatland" initiative—moving away from planar aromatic systems toward saturated, three-dimensional scaffolds—has elevated the importance of 2-Amino-3-cyclohexylpropan-1-ol (L-Cyclohexylalaninol). This chiral amino alcohol serves as a critical bioisostere for L-phenylalaninol. By replacing the planar phenyl ring with a lipophilic, spatially demanding cyclohexyl group, researchers can enhance metabolic stability, improve solubility profiles, and target hydrophobic pockets in enzymes such as Renin and HIV protease with greater specificity.

This guide details the catalytic synthesis of this motif, its conversion into Evans-type chiral auxiliaries , and its integration into peptidomimetic drug candidates .

The "Cyclohexyl Switch": Mechanistic Rationale

The substitution of a phenyl group (Phe) with a cyclohexyl group (Cha) is not merely cosmetic; it fundamentally alters the physicochemical properties of the molecule.

  • Metabolic Stability: The cyclohexyl ring is resistant to oxidative metabolism (e.g., hydroxylation by CYP450s) that typically targets the phenyl ring of phenylalanine derivatives.

  • Hydrophobic Interaction: The cyclohexyl group has a larger molecular volume and higher lipophilicity (LogP) than a phenyl ring, allowing for tighter binding in large, hydrophobic S1/S1' enzyme pockets.

  • Electronic Neutrality: Unlike the electron-rich phenyl ring, the cyclohexyl group does not engage in

    
     stacking, which can reduce non-specific binding and off-target toxicity.
    

Figure 1: Workflow illustrating the synthesis of L-Cyclohexylalaninol and its divergent applications in drug discovery.

Protocol A: Catalytic Synthesis of L-Cyclohexylalaninol

Objective: High-yield conversion of L-Phenylalaninol to L-Cyclohexylalaninol without racemization. Mechanism: Heterogeneous catalytic hydrogenation of the aromatic ring.

Materials
  • Substrate: L-Phenylalaninol (CAS: 3182-95-4)

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Solvent: Methanol (MeOH) or 0.1 M HCl (aq)

  • Gas: Hydrogen (H₂)

Step-by-Step Methodology
  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve L-Phenylalaninol (10.0 g, 66 mmol) in Methanol (100 mL) .

    • Note: If using Rh/C, adding a small amount of acetic acid (1-2 eq) can accelerate the rate, though Methanol alone is often sufficient for the alcohol derivative.

  • Catalyst Addition: Carefully add 5% Rh/C (1.0 g, 10 wt%) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (3x).[1]

    • Purge with Hydrogen (3x).

    • Pressurize to 40–60 psi (3–4 bar) .

    • Heat to 50–60°C with vigorous stirring.

  • Monitoring: Reaction typically completes in 12–16 hours . Monitor by TLC (System: CHCl₃/MeOH/NH₄OH 80:18:2) or LC-MS. The UV activity of the starting material will disappear as the aromatic ring is saturated.

  • Workup:

    • Cool to room temperature and vent H₂.

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.[2]

    • Caution: The spent catalyst is pyrophoric; keep wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-Amino-3-cyclohexylpropan-1-ol as a colorless, viscous oil or low-melting solid.

    • Expected Yield: >90%

    • Purity: >95% (NMR, HPLC)

    • Characterization: ¹H NMR should show loss of aromatic protons (7.1-7.4 ppm) and appearance of a multiplet envelope (0.8-1.8 ppm) for the cyclohexyl ring.

Protocol B: Synthesis of Evans-Type Chiral Auxiliary

Objective: Convert the amino alcohol into (S)-4-(cyclohexylmethyl)-2-oxazolidinone , a robust chiral auxiliary for asymmetric alkylation.

Materials
  • Substrate: L-Cyclohexylalaninol (from Protocol A)

  • Reagent: Diethyl Carbonate (green alternative) or Triphosgene

  • Base: Potassium Carbonate (K₂CO₃)[3]

Step-by-Step Methodology (Green Carbonate Route)
  • Reaction Setup: In a round-bottom flask equipped with a distillation head, mix L-Cyclohexylalaninol (1.0 eq) , Diethyl Carbonate (2.0 eq) , and K₂CO₃ (0.1 eq) .

  • Heating: Heat the mixture to 110–120°C . Ethanol is formed as a byproduct.

  • Distillation: Continuously distill off the ethanol to drive the equilibrium forward. Stir for 4–6 hours .

  • Workup:

    • Cool the mixture and dilute with Dichloromethane (DCM).

    • Wash with water (2x) to remove the base.

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes.

    • Result: White crystalline solid.

    • Application: This auxiliary can be acylated (e.g., with propionyl chloride) and used for high-selectivity asymmetric aldol or alkylation reactions, offering different steric screening than the standard Benzyl-Evans auxiliary.

Application Note: Peptidomimetic Design (Renin Inhibitors)

The cyclohexylalaninol motif is a cornerstone in the design of Renin Inhibitors (e.g., analogs of KRI-1314). The transition state of renin hydrolysis involves a tetrahedral intermediate.

Design Strategy:

  • C-Terminal Anchoring: The amino alcohol is often used as the C-terminal cap.

  • Transition State Isostere: The hydroxyl group of the amino alcohol mimics the transition state hydroxyl of the cleaved peptide bond.

  • S1 Pocket Filling: The cyclohexyl group occupies the large, hydrophobic S1 pocket of Renin more effectively than a phenyl group, increasing binding affinity (IC₅₀ often improves by 10-fold).

Data Summary: Phenyl vs. Cyclohexyl in Renin Inhibition

FeatureL-Phenylalaninol DerivativeL-Cyclohexylalaninol DerivativeImpact
LogP (Lipophilicity) ModerateHighImproved membrane permeability
Metabolic Stability Low (Aromatic oxidation)HighIncreased half-life (

)
S1 Pocket Binding GoodExcellentLower IC₅₀ (Higher Potency)
Solubility ModerateLow (Requires solubilizing groups)Formulation challenge
References
  • Synthesis of Cyclohexylalaninol via Hydrogenation

    • Reductions of Aromatic Amino Acids and Derivatives.[2] ACS Publications.

    • [Link]

  • Application in Renin Inhibitors

    • Conformational study of a potent human renin inhibitor (KRI-1314).[4] Royal Society of Chemistry.

    • [Link][3][4][5]

  • Chiral Amino Alcohol Applications

    • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.[6]

    • [Link]

  • Oxazolidinone Synthesis

    • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones. PMC.[6]

    • [Link]

  • General Properties (PubChem)

    • 2-Amino-3-cyclohexylpropan-1-ol Compound Summary.
    • [Link]

Sources

Application Note: High-Purity Purification Strategies for 2-Amino-3-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3-cyclohexylpropan-1-ol is a chiral amino alcohol that serves as a valuable building block in medicinal chemistry and the development of active pharmaceutical ingredients (APIs).[1] Its structure, featuring a primary amine, a primary alcohol, and a chiral center, makes it a critical synthon for complex molecules where specific stereochemistry is essential for biological activity.[1][2] The efficacy and safety of downstream products demand stringent purity of this intermediate, necessitating robust and reproducible purification methodologies.

This guide provides a detailed technical overview of field-proven purification techniques for 2-Amino-3-cyclohexylpropan-1-ol, designed for researchers, chemists, and process development professionals. We will explore purification by recrystallization and column chromatography, explaining the underlying principles and providing step-by-step protocols to achieve high purity.

Physicochemical Properties & Impurity Profile

A thorough understanding of the molecule's properties is the foundation for developing an effective purification strategy. The bifunctional nature of 2-Amino-3-cyclohexylpropan-1-ol—containing a basic amino group and a polar hydroxyl group, combined with a non-polar cyclohexyl moiety—governs its behavior in different solvents and chromatographic systems.

Table 1: Physicochemical Properties of 2-Amino-3-cyclohexylpropan-1-ol

PropertyValueSource
Molecular Formula C₉H₁₉NO[3]
Molecular Weight 157.25 g/mol
Appearance Solid (typical)[4]
pKa (Predicted) 12.86 ± 0.10[3]
Topological Polar Surface Area 46.2 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Melting Point (HCl salt) 230 °C (decomposes)[5][6]

Common Impurities: The impurity profile is largely dependent on the synthetic route. A common method for synthesizing chiral amino alcohols is the reduction of the corresponding α-amino acid.[1] Potential impurities from such a process may include:

  • Unreacted starting material (e.g., cyclohexylalanine).

  • Reagents from the reduction step.

  • Diastereomers, if the starting material was not enantiomerically pure.

  • By-products from side reactions.

Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[7]

Principle of Solvent Selection

The "like dissolves like" principle is a good starting point. Given the polar amine and alcohol groups, polar solvents are logical choices. However, the non-polar cyclohexyl group complicates solubility. Therefore, a systematic screening of single and mixed-solvent systems is crucial. For basic compounds like amines, crystallization from an acidic solution or as a salt can also be highly effective.[8][9]

Table 2: Recommended Solvents for Recrystallization Screening

Solvent/SystemPolarityRationale
Isopropanol or Ethanol Polar ProticThe alcohol functionality can hydrogen bond with the solute. Often a good starting point for amino alcohols.[7][8]
Water Highly Polar ProticMay be suitable, especially for the hydrochloride salt form. The free base may have limited solubility.[10]
Ethyl Acetate / Hexane Medium/Non-PolarA mixed system where the compound is dissolved in a minimal amount of a more polar solvent (ethyl acetate) and a less polar anti-solvent (hexane) is added to induce crystallization.[8]
Methanol / Dichloromethane Polar/MediumA combination that can be effective for compounds with mixed polarity characteristics.[7]
Protocol 1: Recrystallization of the Free Base

This protocol outlines a general procedure for the recrystallization of 2-Amino-3-cyclohexylpropan-1-ol from a single solvent system (e.g., isopropanol).

Methodology:

  • Dissolution: Place the crude 2-Amino-3-cyclohexylpropan-1-ol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) and heat the mixture gently (e.g., on a hot plate) with stirring until it begins to boil.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid has just completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Purity Assessment: Determine the melting point of the purified product and obtain an NMR spectrum to confirm purity.[11]

Recrystallization_Workflow cluster_0 Process Steps Crude Crude Product Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Filter Hot Filtration (Optional) Dissolve->Filter Insoluble impurities Cool Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Soluble impurities in mother liquor Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Figure 1: General workflow for purification by recrystallization.
Protocol 2: Purification via the Hydrochloride Salt

Converting the basic amine to its hydrochloride salt often yields a more crystalline solid with different solubility properties, which can be advantageous for purification.[8][10]

Methodology:

  • Salt Formation: Dissolve the crude free base in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation ceases and the solution is acidic (test with pH paper).

  • Isolate Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry.

  • Recrystallize Salt: Follow the procedure in Protocol 1 using the crude hydrochloride salt. A more polar solvent, such as an ethanol/water mixture, is often effective for recrystallizing amine salts.

  • Liberate Free Base (Optional): If the free base is required for the next step, dissolve the purified salt in water, basify the solution to pH >12 with NaOH, and extract the pure free base into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Purification by Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[12] For a polar, basic compound like 2-Amino-3-cyclohexylpropan-1-ol, normal-phase chromatography is the method of choice.

Principle and System Selection

Silica gel is an acidic stationary phase. Basic compounds like amines can interact strongly with the acidic silanol groups, leading to irreversible adsorption or significant peak tailing on the chromatogram. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is typically added to the mobile phase.[13] This deactivates the acidic sites on the silica, allowing for symmetrical peak elution. Alternatively, an amine-functionalized silica gel can be used, which eliminates the need for a basic modifier in the eluent.[14]

Table 3: Suggested Eluent Systems for Flash Chromatography

Eluent SystemRatio (v/v)Comments
Dichloromethane / Methanol / NH₄OH 95 : 4.5 : 0.5A classic system for polar amines. The ammonia neutralizes the silica gel.
Ethyl Acetate / Hexane / Triethylamine GradientStart with a low polarity (e.g., 20% EtOAc) and gradually increase. The 1-2% TEA is crucial.[13]
Chloroform / Methanol / NH₄OH 90 : 9 : 1Another effective combination for polar, basic compounds.
Protocol 3: Flash Column Chromatography

Methodology:

  • TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). The ideal system should give the target compound an Rf value of ~0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[13]

  • Elution: Carefully add the eluent to the top of the column and begin applying pressure. Collect fractions continuously.

  • Gradient Elution (Optional): If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the polar solvent in the mobile phase.[13]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 2-Amino-3-cyclohexylpropan-1-ol.

Chromatography_Workflow cluster_1 Chromatography Protocol Crude Crude Sample TLC Develop Method (TLC Analysis) Crude->TLC Pack Pack Silica Gel Column TLC->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Purity Check Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Figure 2: Workflow for purification by flash column chromatography.

Purity Assessment

Post-purification analysis is a mandatory step to validate the success of the chosen protocol. A combination of methods should be employed to confirm both the identity and purity of 2-Amino-3-cyclohexylpropan-1-ol.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment, providing quantitative data on the percentage purity and detecting trace impurities.[11][15] Chiral HPLC can be used to determine enantiomeric excess (e.e.).[1][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities if their signals are detectable.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.[6]

Conclusion

The purification of 2-Amino-3-cyclohexylpropan-1-ol can be effectively achieved through systematic application of recrystallization and flash column chromatography. For moderately pure crude material where impurities have significantly different solubility profiles, recrystallization is an efficient and scalable first choice. For complex mixtures or when very high purity (>99%) is required, flash column chromatography, with careful selection of a basified eluent system, offers superior resolving power. The choice between purifying the free base or its hydrochloride salt adds a valuable degree of flexibility to the recrystallization strategy. All purification efforts must be validated by rigorous analytical methods to ensure the final product meets the stringent quality requirements for its intended application.

References

  • Vogeti, L., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 66(12), 4283–4287. Available at: [Link]

  • Akademiai Kiado (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Journal of Chromatographic Science. Available at: [Link]

  • PubChem. 2-Amino-3-cyclohexylpropan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Available at: [Link]

  • Frontiers Media S.A. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Teledyne ISCO. Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Available at: [Link]

  • YouTube (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Teledyne Labs. Silica Gel Column Chromatography. Available at: [Link]

  • ResearchGate (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Org Prep Daily (2006). Purifying amines on silica. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]

  • Google Patents. US5118815A - Method for crystallization of amino acids.
  • Google Patents. US2243977A - Process for the preparation of amino-alcohols.
  • U.S. Environmental Protection Agency. 2-Propanol, 1-[(3-aminophenyl)amino]-3-phenoxy- Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Rasayan Journal of Chemistry (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Available at: [Link]

  • Occupational Safety and Health Administration. T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m - OSHA. Available at: [Link]

  • ResearchGate (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Available at: [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available at: [Link]

  • Agilent Technologies (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Available at: [Link]

Sources

Application Note & Protocols: Stereoselective Synthesis of Chiral Heterocycles via Condensation of 2-Amino-3-cyclohexylpropan-1-ol with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Chiral Building Block

In the landscape of medicinal chemistry and asymmetric synthesis, the strategic selection of starting materials is paramount. (S)-2-Amino-3-cyclohexylpropan-1-ol is a versatile chiral building block, prized for its well-defined stereocenter and the synthetic handles offered by its amino and hydroxyl groups.[1] Its reaction with aromatic aldehydes is a foundational transformation that serves as a gateway to synthesizing high-value chiral intermediates, particularly substituted oxazolidines.

This reaction proceeds through the initial formation of a Schiff base (imine), which can then undergo a crucial intramolecular cyclization. The resulting heterocyclic scaffolds are of significant interest in drug discovery, as they can serve as rigid backbones to orient pharmacophoric groups, or act as powerful chiral auxiliaries to direct the stereochemistry of subsequent reactions.[2][3] This guide provides an in-depth exploration of this reaction, from its underlying mechanism to detailed, field-tested protocols and applications in pharmaceutical development.

Reaction Mechanism: From Imine to Chiral Oxazolidine

The condensation of 2-amino-3-cyclohexylpropan-1-ol with an aromatic aldehyde is not merely a simple imine formation; it is a sequential process that culminates in a stereochemically rich heterocyclic product. The overall transformation can be understood in two primary stages:

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This forms a transient hemiaminal intermediate. Subsequent dehydration, often facilitated by acid/base catalysis or the removal of water, yields the corresponding Schiff base (an N-substituted imine).[4] This step is reversible, and driving the reaction to completion typically requires sequestering the water byproduct.[4][5]

  • Intramolecular Cyclization: The true synthetic utility arises in the next step. The hydroxyl group of the amino alcohol backbone acts as an intramolecular nucleophile, attacking the electrophilic imine carbon. This thermodynamically favorable ring-closing reaction forms a five-membered oxazolidine ring. The stereochemistry of the starting amino alcohol directly dictates the stereochemistry of the resulting heterocycle, making this a powerful method for asymmetric synthesis.[6] The bulky cyclohexyl group plays a critical role in influencing the facial selectivity of this and subsequent reactions.

The mechanistic pathway is illustrated below:

G A 2-Amino-3-cyclohexylpropan-1-ol C Hemiaminal Intermediate A->C Nucleophilic Attack B Aromatic Aldehyde (Ar-CHO) B->C D Schiff Base (Imine) C->D Dehydration (-H₂O) E Chiral Oxazolidine D->E Intramolecular Cyclization

Caption: Reaction mechanism for oxazolidine formation.

Experimental Protocols & Methodologies

The protocols described herein are designed to be self-validating, with explanations for key steps to ensure reproducibility and allow for logical troubleshooting.

Protocol 1: General Synthesis of a 2-Aryl-4-cyclohexylmethyl-oxazolidine

This protocol details a standard procedure for the condensation reaction under conditions that favor the formation of the cyclized oxazolidine product.

Materials and Reagents:

  • (S)-2-Amino-3-cyclohexylpropan-1-ol

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde)

  • Anhydrous Toluene or Methanol

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Dean-Stark apparatus (if using toluene)

  • Round-bottom flask, condenser, magnetic stirrer

  • Solvents for chromatography (Hexanes, Ethyl Acetate)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reactant Preparation: In a dry round-bottom flask, dissolve (S)-2-Amino-3-cyclohexylpropan-1-ol (1.0 eq.) in anhydrous toluene (approx. 0.2 M concentration).

    • Causality Note: Anhydrous solvent is critical to prevent the hydrolysis of the Schiff base intermediate and the final product. Toluene is often used with a Dean-Stark trap to azeotropically remove the water formed during the reaction, driving the equilibrium toward the product.[5]

  • Aldehyde Addition: Add the aromatic aldehyde (1.05 eq.) to the stirred solution at room temperature.

    • Causality Note: A slight excess of the aldehyde can help ensure the complete consumption of the more valuable chiral amino alcohol.

  • Reaction Execution:

    • (Method A - Toluene): Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. The reaction progress can be monitored by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC).

    • (Method B - Methanol): If using methanol, add the reactants as described and stir the mixture at room temperature or under gentle reflux.[4] The reaction may be slower but avoids high temperatures. For this method, adding a drying agent like anhydrous MgSO₄ directly to the reaction can help sequester water.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in a suitable organic solvent like Ethyl Acetate or Dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove any acidic impurities) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The resulting oxazolidine is typically a stable oil or solid.

Data Presentation: Influence of Aldehyde Electronics

The electronic nature of the substituent on the aromatic aldehyde can influence reaction rates and yields. This table summarizes expected trends.

Aromatic Aldehyde SubstituentTypical Catalyst RequirementRelative Reaction RateExpected YieldRationale
Electron-Withdrawing (e.g., -NO₂, -CF₃) None or mild acid catalystFastHigh (85-95%)Increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack.
Neutral (e.g., -H, -CH₃) None needed, but can be acceleratedModerateGood (75-90%)Baseline reactivity for Schiff base formation.
Electron-Donating (e.g., -OCH₃, -NMe₂) Mild acid catalyst (e.g., p-TsOH) may be beneficial[7]SlowModerate (60-80%)Decreases the electrophilicity of the carbonyl carbon, slowing the initial attack. An acid catalyst can protonate the carbonyl to activate it.

Applications in Drug Development & Asymmetric Synthesis

The chiral oxazolidines synthesized via this reaction are not merely end products; they are versatile intermediates for constructing complex, biologically active molecules.[2][8]

  • Chiral Auxiliaries: The oxazolidine can be N-acylated and used as a chiral auxiliary to direct stereoselective aldol reactions, alkylations, or Diels-Alder reactions.[9][10] The bulky cyclohexylmethyl group at the C4 position effectively shields one face of the molecule, forcing incoming reagents to approach from the less hindered side, thereby inducing high diastereoselectivity.[11][12]

  • Scaffolds for Bioactive Molecules: The oxazolidine ring is a common structural motif in many pharmaceutical compounds.[2] The initial scaffold can be further functionalized at the nitrogen or at the aromatic ring to build a library of compounds for screening. For example, derivatives of amino alcohols are key components in enzyme inhibitors and other therapeutic agents.[3][13]

The workflow from this core reaction to a potential drug candidate is conceptualized below.

G cluster_synthesis Synthesis Phase cluster_development Drug Discovery Workflow A 2-Amino-3-cyclohexylpropan-1-ol + Ar-CHO B Core Reaction: Condensation & Cyclization A->B C Chiral Oxazolidine Scaffold B->C D Library Synthesis: Further Functionalization C->D Diversification E High-Throughput Biological Screening D->E F Lead Compound Identification & Optimization E->F

Caption: Drug discovery workflow using the oxazolidine scaffold.

Troubleshooting & Safety Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction due to water buildup.2. Deactivated aldehyde (electron-rich).3. Low reaction temperature.1. Use a Dean-Stark trap with toluene or add a drying agent (anhydrous MgSO₄).2. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).3. Increase temperature to reflux.
Formation of Side Products 1. Aldehyde is prone to self-condensation (aldol).2. Oxidation of the aldehyde or alcohol.1. Add aldehyde slowly to the amino alcohol solution.2. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if substrates are sensitive.
Product Hydrolysis Presence of water during work-up or purification.Use anhydrous solvents for extraction and chromatography. Avoid using protic or aqueous eluents for silica gel chromatography if the product is sensitive.
Difficult Purification Product co-elutes with starting aldehyde.Ensure the reaction goes to completion. A mild basic wash (e.g., NaHSO₃) can sometimes help remove excess aldehyde before chromatography.

Safety Precautions:

  • Always perform reactions in a well-ventilated fume hood.

  • Aromatic aldehydes can be irritants and sensitizers; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene is a flammable and toxic solvent. Handle with care and avoid inhalation.

References

  • IJFMR. (2024). Overview of Biological Activities and Synthesis of Schiff Base. Available at: [Link]

  • Organic Chemistry Portal. Oxazolidine synthesis. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. Available at: [Link]

  • ResearchGate. (2023). How to synthesize Schiff base out of amino acid and aldehyde? Available at: [Link]

  • JOCPR. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Available at: [Link]

  • Google Patents. Method for preparing amino acid schiff base metal complexes without solvent.
  • Organic Chemistry Portal. Oxazolidinone synthesis. Available at: [Link]

  • MDPI. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Available at: [Link]

  • MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Available at: [Link]

  • PubMed. (2022). Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks. Available at: [Link]

  • University of Leeds. (2013). Development of Synthetic α-Helix Mimetics as Potent Anticancer Agents. Available at: [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Available at: [Link]

  • PubChem. 2-Amino-3-cyclohexylpropan-1-ol. Available at: [Link]

  • Docentes FCT NOVA. Stereoselective Cyclopropanation Reactions. Available at: [Link]

  • PMC. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Available at: [Link]

  • Encyclopedia.pub. (2022). Stereoselective Promiscuous Reactions Catalyzed by Lipases. Available at: [Link]

Sources

Application Notes and Protocols for Employing 2-Amino-3-cyclohexylpropan-1-ol in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Amino-3-cyclohexylpropan-1-ol in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for molecular diversity and complexity is paramount. Multi-component reactions (MCRs), which enable the synthesis of complex molecules from three or more starting materials in a single synthetic operation, have emerged as a powerful tool in this endeavor. The strategic selection of building blocks for these reactions is critical to accessing novel chemical space with desirable pharmacological properties. 2-Amino-3-cyclohexylpropan-1-ol is a chiral building block of significant interest, combining two key structural features that are highly valued in drug design: a chiral 1,2-amino alcohol motif and a cyclohexyl group.

The chiral amino alcohol functionality provides a versatile handle for stereoselective transformations and serves as a key pharmacophore in numerous biologically active molecules. The cyclohexyl moiety offers a three-dimensional, lipophilic scaffold that can enhance binding affinity to target proteins by providing more contact points compared to flat aromatic rings. This application note provides a detailed guide for the effective utilization of 2-Amino-3-cyclohexylpropan-1-ol in two powerful MCRs: the Ugi four-component reaction (U-4CR) for the synthesis of peptidomimetics, and a modified Passerini three-component reaction for the synthesis of β-amino alcohols.

Physicochemical Properties of 2-Amino-3-cyclohexylpropan-1-ol

A thorough understanding of the starting material's properties is fundamental to successful reaction design and execution.

PropertyValueSource
Molecular FormulaC9H19NOPubChem
Molecular Weight157.25 g/mol PubChem
AppearanceWhite to off-white solid
Melting Point230 °C (dec.) (hydrochloride salt)Sigma-Aldrich
SolubilitySoluble in methanol, ethanol, and water.
ChiralityExists as (S) and (R) enantiomers.

Application in Diastereoselective Ugi Four-Component Reactions

The Ugi reaction is a cornerstone of MCR chemistry, enabling the rapid synthesis of α-acylamino amides, which are valuable peptidomimetics. The use of chiral amines, such as 2-Amino-3-cyclohexylpropan-1-ol, can induce diastereoselectivity in the Ugi reaction, a crucial aspect for the synthesis of stereochemically defined drug candidates.[1][2] The hydroxyl group of the amino alcohol can play a key role in coordinating to a Lewis acid catalyst, thereby enhancing stereocontrol.[3]

Reaction Principle and Mechanism

The Ugi four-component reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. The currently accepted mechanism proceeds through the initial formation of an imine from the aldehyde and amine. The isocyanide then undergoes an α-addition to the imine, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the stable α-acylamino amide product.[4]

When a chiral amino alcohol like 2-Amino-3-cyclohexylpropan-1-ol is used, the stereocenter of the amino alcohol can influence the facial selectivity of the isocyanide attack on the imine, leading to the preferential formation of one diastereomer. The use of a Lewis acid can further enhance this diastereoselectivity by creating a more rigid, chelated transition state.[3][5]

Ugi_Mechanism Aldehyde R1-CHO Imine Imine Aldehyde->Imine Amine R2-NH2 (2-Amino-3-cyclohexylpropan-1-ol) Amine->Imine CarboxylicAcid R3-COOH Isocyanide R4-NC Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide Adduct α-Adduct Nitrilium->Adduct + Carboxylate Product α-Acylamino Amide (Peptidomimetic) Adduct->Product Mumm Rearrangement Modified_Passerini_Workflow cluster_passerini Passerini-Type Reaction cluster_reduction Reduction Aldehyde R1-CHO Passerini_Type Passerini-Type Reaction Aldehyde->Passerini_Type Isocyanide R2-NC Isocyanide->Passerini_Type AminoAlcohol 2-Amino-3-cyclohexylpropan-1-ol (as amine source) HFIP HFIP (Acid Component) HFIP->Passerini_Type Reducer Reducing Agent (e.g., NaBH4) Reduction In situ Reduction Reducer->Reduction Passerini_Type->Reduction Product β-Amino Alcohol Reduction->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-3-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OPT-CHA-OH-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 2-Amino-3-cyclohexylpropan-1-ol (Cyclohexylalaninol) presents a classic chemoselectivity challenge.[1] Depending on your starting material, you are either attempting to hydrogenate an aromatic ring without hydrogenolyzing the C-N/C-O bonds or reducing a carboxylic acid without racemizing the alpha-center.[1]

This guide provides optimized protocols for the two primary synthetic routes:

  • Route A (Catalytic Hydrogenation): Ring saturation of Phenylalaninol.[1]

  • Route B (Hydride Reduction): Reduction of Cyclohexylalanine (or its ester).[1]

Part 1: Route Selection & Strategy

Before beginning, verify your precursor availability and equipment capabilities (high-pressure vessels vs. standard glassware).[1]

RouteSelection Start Select Starting Material PheOH Phenylalaninol (Aromatic Amino Alcohol) Start->PheOH Cha Cyclohexylalanine (Aliphatic Amino Acid) Start->Cha Phe Phenylalanine (Aromatic Amino Acid) Start->Phe RouteA Route A: Catalytic Ring Hydrogenation Risk: Catalyst Poisoning PheOH->RouteA Requires High Pressure H2 (>5 bar) RouteB Route B: Hydride Reduction Risk: Workup Emulsions Cha->RouteB Requires Anhydrous Cond. (LiAlH4/THF) Phe->Cha Step 1: Ring Hydrogenation (Rh/C, H2) Target 2-Amino-3-cyclohexylpropan-1-ol RouteA->Target Yields Cyclohexylalaninol RouteB->Target Yields Cyclohexylalaninol

Figure 1: Strategic decision tree for synthesis selection. Route A is preferred for green chemistry (atom economy), while Route B is preferred if high-pressure hydrogenation equipment is unavailable.[1]

Part 2: Detailed Protocols

Protocol A: Catalytic Hydrogenation of Phenylalaninol

Best for: Large-scale synthesis, "green" process requirements.[1] Critical Challenge: The free amine group (


) acts as a catalyst poison by binding strongly to the metal surface.[1]
Optimized Conditions Table
ParameterRecommendationRationale
Catalyst 5% Rh/C or 5% Ru/C Rhodium and Ruthenium are superior to Palladium for ring saturation.[1] Pd/C often causes hydrogenolysis (cleavage) of the benzylic C-N bond [1].[1]
Solvent Acetic Acid or Water/HCl CRITICAL: You must protonate the amine (

) to prevent it from binding to the catalyst surface.[1]
Pressure 50–100 bar (High Pressure)Aromatic ring reduction is thermodynamically difficult; atmospheric pressure is rarely sufficient for complete conversion.[1]
Temperature 50–80 °CHigher temps increase rate but risk racemization. Do not exceed 80 °C.
Step-by-Step Workflow
  • Preparation: Dissolve L-phenylalaninol (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Loading: Add 5 wt% Rhodium on Carbon (Rh/C) catalyst (typically 10-20% by weight of substrate).[1]

  • Pressurization: Seal in an autoclave/Parr reactor. Purge with

    
     (3x), then 
    
    
    
    (3x).[1] Pressurize to 60 bar (approx 870 psi).
  • Reaction: Heat to 60 °C with vigorous stirring. Monitor

    
     uptake. Reaction typically takes 12–24 hours.[1]
    
  • Workup: Filter catalyst through Celite. Concentrate the acetic acid filtrate. Basify with NaOH to pH >12 and extract with n-Butanol or DCM (Note: product is water-soluble; see Troubleshooting).[1]

Protocol B: Hydride Reduction of Cyclohexylalanine

Best for: Laboratory scale, atmospheric pressure.[1][2] Critical Challenge: Quenching safety and isolation from aqueous aluminum salts.

Optimized Conditions Table
ParameterRecommendationRationale
Reagent LiAlH4 (2.5 eq)Strong reducing agent required to reduce the carboxylic acid/ester to the alcohol.[1]
Solvent THF (Anhydrous)High solubility of LAH; reflux temperature (66 °C) is ideal for kinetics.[1]
Addition Solid addition or slurryAdd amino acid as a solid to the LAH solution to control hydrogen evolution.
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen. Charge with anhydrous THF and LiAlH4 (2.5 eq).[1]

  • Addition: Cool to 0 °C. Add L-Cyclohexylalanine (solid) portion-wise over 30 minutes. (Caution: Vigorous

    
     evolution).
    
  • Reflux: Warm to room temperature, then reflux for 12–18 hours.

  • Fieser Quench: Cool to 0 °C. Carefully add:

    • 
       mL Water[1][3]
      
    • 
       mL 15% NaOH[1][4]
      
    • 
       mL Water
      (Where 
      
      
      
      = grams of LiAlH4 used).
  • Isolation: Stir until the aluminum salts form a white, granular precipitate. Filter and wash the cake with hot THF.

Part 3: Troubleshooting & FAQs

Issue 1: "The hydrogenation reaction stalled (Route A)."

Diagnosis: Catalyst Poisoning.[5][6][7][8] Mechanism: The lone pair on the nitrogen atom binds to the active metal sites, blocking hydrogen adsorption.

Poisoning cluster_bad Scenario 1: Free Amine (Poisoned) cluster_good Scenario 2: Protonated Amine (Active) Amine R-NH2 (Lone Pair) Metal Metal Surface (Rh) Amine->Metal Strong Adsorption Block Active Site Blocked (No Reaction) Metal->Block Acid Add Acid (H+) Salt R-NH3+ (No Lone Pair) Acid->Salt Metal2 Metal Surface (Rh) Salt->Metal2 Repulsion/No Binding React Ring Hydrogenation Proceeds Metal2->React H2 H2 Adsorption H2->Metal2

Figure 2: Mechanism of catalyst poisoning by amines.[1] Protonation (Scenario 2) is required for successful hydrogenation.

Corrective Action:

  • Ensure the solvent is acidic (Acetic Acid is standard).[1]

  • If using Ethanol/Methanol, add 1.1 eq of HCl or

    
    .[1]
    
  • Pro-Tip: If the reaction stops halfway, filter the catalyst (do not let it dry out—fire hazard) and add fresh catalyst.

Issue 2: "I cannot extract the product from the aqueous layer."

Diagnosis: High Water Solubility. Explanation: 2-Amino-3-cyclohexylpropan-1-ol is an amino alcohol.[1] It is highly polar and forms hydrogen bonds with water. Standard Ether/EtOAc extractions often fail.

Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl or

    
     before extraction.
    
  • Solvent Switch: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction.[1] These are more polar organic systems.

  • Alternative Workup: Evaporate the aqueous layer to dryness (if salt-free) and use Kugelrohr distillation under high vacuum to sublime/distill the product from the residue.

Issue 3: "The product is an oil, but it should be a solid."

Diagnosis: Impurities or Hygroscopicity. Corrective Action:

  • HCl Salt Formation: The free base is often an oil or low-melting solid. Dissolve the crude oil in dry ether and bubble HCl gas (or add HCl in dioxane) to precipitate the hydrochloride salt . This salt is a stable, crystalline solid (mp ~230 °C [2]) that is easier to handle and purify by recrystallization.[1]

References

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Detailed discussion on amine poisoning and Rh vs. Pd selectivity).

  • Sigma-Aldrich. (n.d.).[1] (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride Product Specification. Retrieved from [1]

  • Abiko, A., et al. (1992).[1] "Reduction of amino acids to amino alcohols."[9] Tetrahedron Letters, 33(38), 5517-5518.[1] (Foundational protocol for hydride reductions).

  • Org. Synth. (1953).[1] "Reduction of Amino Acids/Esters to Amino Alcohols." Organic Syntheses, Coll.[1] Vol. 10, p.423.[1] Retrieved from [1]

Sources

Technical Support Center: Stability of 2-Amino-3-cyclohexylpropan-1-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-3-cyclohexylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in solution. As a key chiral building block, understanding its stability profile is critical for reproducible and reliable experimental outcomes.

Introduction

2-Amino-3-cyclohexylpropan-1-ol is a valuable chiral amino alcohol used in the synthesis of various pharmaceutical compounds and as a component in chiral separations.[1] The presence of both an amine and a primary alcohol functional group imparts specific chemical properties that also dictate its stability. This guide provides a structured approach to identifying and mitigating potential stability issues you may encounter during your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions regarding the stability of 2-Amino-3-cyclohexylpropan-1-ol in solution.

Q1: What are the primary factors that can affect the stability of 2-Amino-3-cyclohexylpropan-1-ol in solution?

A1: The stability of 2-Amino-3-cyclohexylpropan-1-ol in solution is primarily influenced by a combination of factors including pH, exposure to oxygen, light, and temperature. The presence of the primary amine and hydroxyl groups makes the molecule susceptible to certain degradation pathways.

Q2: What are the potential degradation pathways for 2-Amino-3-cyclohexylpropan-1-ol?

A2: As a primary amino alcohol, 2-Amino-3-cyclohexylpropan-1-ol is susceptible to several degradation pathways, with oxidation being a primary concern.[2]

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of corresponding imines, aldehydes, or carboxylic acids. The primary alcohol can also be oxidized to an aldehyde and subsequently to a carboxylic acid. The presence of trace metals in solution can catalyze these oxidation reactions.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates, especially in non-acidic solutions.

  • Photodegradation: Exposure to UV or fluorescent light can potentially induce degradation, often through free-radical mechanisms.[3]

Q3: I am observing unexpected peaks in my HPLC analysis of a solution of 2-Amino-3-cyclohexylpropan-1-ol. What could be the cause?

A3: Unexpected peaks in your chromatogram can arise from several sources:

  • Degradation Products: As discussed in Q2, the compound may be degrading in your solution. The new peaks could correspond to oxidation products or other degradants.

  • Impurities from Synthesis: Common impurities from the synthesis of similar amino alcohols can include unreacted starting materials or byproducts.[4]

  • Contamination: Ensure that your solvents, vials, and instrument are free from contaminants.

To troubleshoot, you should consider performing a forced degradation study (see below) to generate potential degradation products and confirm their retention times.

Q4: How can I minimize the degradation of 2-Amino-3-cyclohexylpropan-1-ol in my experimental solutions?

A4: To enhance the stability of your solutions, consider the following preventative measures:

  • pH Control: Maintain the pH of your solution within a suitable range. For amino alcohols, a slightly acidic pH can improve stability by protonating the amine group, making it less susceptible to oxidation. However, the optimal pH should be determined experimentally.

  • Inert Atmosphere: For long-term storage or sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C) to slow down the rate of degradation reactions.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but compatibility should be verified.

  • High-Purity Solvents: Use high-purity, degassed solvents to minimize exposure to oxygen and catalytic impurities.

Experimental Protocols for Stability Assessment

Since specific stability data for 2-Amino-3-cyclohexylpropan-1-ol is not extensively published, performing in-house stability studies is crucial. The following protocols provide a framework for conducting these assessments.

Protocol 1: Forced Degradation Study

A forced degradation study is an essential tool to identify potential degradation products and establish a stability-indicating analytical method.[5][6]

Objective: To intentionally degrade 2-Amino-3-cyclohexylpropan-1-ol under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 2-Amino-3-cyclohexylpropan-1-ol

  • High-purity water, methanol, or other relevant solvent

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV, MS)

  • pH meter

  • Photostability chamber or light source

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of 2-Amino-3-cyclohexylpropan-1-ol in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions (in separate aliquots of the stock solution):

    • Acid Hydrolysis: Add HCl to achieve a final concentration of 0.1 M. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Add NaOH to achieve a final concentration of 0.1 M. Heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Add H₂O₂ to achieve a final concentration of 3%. Keep at room temperature for a defined period.

    • Thermal Degradation: Heat a solution at an elevated temperature (e.g., 70 °C) for a defined period.

    • Photodegradation: Expose a solution to UV and/or visible light in a photostability chamber for a defined period. Include a dark control stored under the same conditions.

  • Analysis: Analyze the stressed samples, along with an unstressed control, by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify any new peaks (degradation products).

    • Calculate the percentage of degradation. A target degradation of 5-20% is generally considered appropriate for method validation.[5]

    • If using LC-MS, analyze the mass of the degradation products to propose their structures.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products and impurities.

Instrumentation & Conditions (Starting Point):

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The choice of buffer will depend on the desired pH.

  • Detection: UV detection at a wavelength where the compound and its potential degradants absorb. If the compound has a weak chromophore, a mass spectrometer (MS) or charged aerosol detector (CAD) may be necessary.

  • Method Validation: Once developed, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7]

Data Presentation

Table 1: Example of a Forced Degradation Study Design

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl60 °C24 hours
Base Hydrolysis0.1 M NaOH60 °C24 hours
Oxidation3% H₂O₂Room Temp24 hours
ThermalNone70 °C48 hours
PhotolyticUV/Vis LightRoom Temp24 hours

Visualizations

Diagram 1: Troubleshooting Workflow for Stability Issues

G start Unexpected Experimental Results (e.g., new HPLC peaks, loss of potency) check_purity Verify Purity of Starting Material (e.g., NMR, LC-MS) start->check_purity is_pure Is the material pure? check_purity->is_pure purify Purify the compound (e.g., recrystallization, chromatography) is_pure->purify No assess_stability Assess Stability in Solution (Forced Degradation Study) is_pure->assess_stability Yes purify->check_purity is_stable Is the compound stable under experimental conditions? assess_stability->is_stable modify_conditions Modify Experimental Conditions (e.g., adjust pH, use inert atmosphere, protect from light) is_stable->modify_conditions No proceed Proceed with Experiment is_stable->proceed Yes modify_conditions->assess_stability

Caption: Troubleshooting workflow for stability-related issues.

Diagram 2: Potential Degradation Pathways

G parent 2-Amino-3-cyclohexylpropan-1-ol oxidation_amine Oxidation of Amine parent->oxidation_amine oxidation_alcohol Oxidation of Alcohol parent->oxidation_alcohol reaction_co2 Reaction with CO2 parent->reaction_co2 imine Imine Derivative oxidation_amine->imine aldehyde_from_amine Aldehyde/Carboxylic Acid oxidation_amine->aldehyde_from_amine aldehyde_from_alcohol Aldehyde Derivative oxidation_alcohol->aldehyde_from_alcohol carbamate Carbamate Adduct reaction_co2->carbamate acid_from_alcohol Carboxylic Acid Derivative aldehyde_from_alcohol->acid_from_alcohol

Caption: Potential degradation pathways of 2-Amino-3-cyclohexylpropan-1-ol.

References

  • เคมี เพื่อการวิจัย ทางด้าน เครื่องสำอาง อาหาร และยา. (15663). [Link]

  • Development of Synthetic α-Helix Mimetics as Potent Anticancer Agents. [Link]

  • US20100305116A1 - Compounds Comprising a Cyclobutoxy Group - Google P
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT - Validation Network. [Link]

  • Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B. Edelris. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. [Link]

  • RU2610352C1 - Способ определения энантиомерного избытка хиральных соединений (варианты)
  • USA Chemical Suppliers - Products: 'L', Page: 31. [Link]

Sources

preventing byproduct formation in "2-Amino-3-cyclohexylpropan-1-ol" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-3-cyclohexylpropan-1-ol, a critical chiral building block in pharmaceutical development.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing (S)-2-Amino-3-cyclohexylpropan-1-ol?

The most prevalent laboratory-scale synthesis involves the reduction of the carboxylic acid group of the corresponding amino acid, (S)-cyclohexylalanine (L-Cyclohexylalanine).[2][] This is typically achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes in an appropriate anhydrous solvent, such as Tetrahydrofuran (THF).[4] The direct reduction of the amino acid is often preferred for its efficiency, directly yielding the desired amino alcohol.

Q2: What are the primary byproducts I should anticipate during the reduction of L-Cyclohexylalanine?

Byproduct formation is a common challenge in this synthesis.[5] The key impurities to monitor are:

  • Unreacted Starting Material: Incomplete reduction is a frequent issue, leaving residual L-Cyclohexylalanine in your crude product.

  • Over-reduction Products: While less common for this specific molecule, highly reactive conditions could potentially affect other functional groups if derivatives are used.

  • Salts from Work-up: Significant amounts of aluminum or borate salts are generated during the quenching step. If not removed properly, these can contaminate the final product.

  • Solvent Adducts: In some cases, the reactive intermediates can form adducts with the solvent, especially if there are impurities in the solvent.

  • Racemization Products: Although the reduction of the carboxyl group does not directly involve the chiral center, harsh reaction conditions (e.g., excessive heat) could potentially lead to minor racemization, compromising the enantiomeric purity.

Q3: How can I effectively monitor the reaction's progress to prevent byproduct formation?

Careful reaction monitoring is crucial. The most effective method is Thin-Layer Chromatography (TLC).

  • System Setup: Use a polar solvent system, such as Dichloromethane/Methanol (e.g., 9:1 v/v) with a small amount of ammonia or triethylamine to prevent streaking of the amine.

  • Visualization: The starting amino acid and the product amino alcohol have different polarities. The product, being less polar, will have a higher Rf value. Stain with ninhydrin to visualize the amine spots.

  • Procedure: Spot the reaction mixture alongside a standard of the starting material. The reaction is complete when the spot corresponding to the starting material is no longer visible. This prevents running the reaction for an unnecessarily long time, which can sometimes lead to side reactions.

Q4: What is the most effective method for purifying crude 2-Amino-3-cyclohexylpropan-1-ol?

Purification aims to remove both organic byproducts and inorganic salts. A multi-step approach is often necessary.

  • Aqueous Work-up: A carefully controlled aqueous work-up after quenching the reaction is the first line of defense. A common procedure is the Fieser work-up for LiAlH₄ reactions, which involves the sequential addition of water, then aqueous NaOH, to precipitate aluminum salts as a filterable solid.

  • Crystallization: The hydrochloride salt of the amino alcohol can often be crystallized to achieve high purity.[6] Dissolving the crude product in a suitable solvent and adding HCl can precipitate the (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride salt.[6]

  • Column Chromatography: If crystallization is ineffective, silica gel chromatography can be used. It is important to pre-treat the silica gel with a base like triethylamine to prevent the polar amino alcohol from irreversibly binding to the acidic silica.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis.

Problem 1: Low Yield or Incomplete Reaction
  • Symptoms: TLC analysis shows a significant amount of starting material (L-Cyclohexylalanine) remaining even after an extended reaction time. The final isolated yield is substantially lower than expected.

  • Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Inactive Reducing Agent LiAlH₄ and Borane are highly sensitive to moisture and air. Exposure can lead to decomposition, reducing the effective molar quantity of the active hydride species.Use a fresh bottle of the reducing agent or titrate an older bottle to determine its active concentration before use. Ensure it is handled under a dry, inert atmosphere (Nitrogen or Argon).
Insufficient Stoichiometry The amino acid's carboxylic acid and amine protons are both acidic and will react with the hydride, consuming it. At least 2 equivalents of LiAlH₄ are theoretically required, but practically, an excess is needed.Increase the molar equivalents of the reducing agent. A common starting point is 2.5 to 3.0 equivalents relative to the amino acid.
Poor Solubility L-Cyclohexylalanine has limited solubility in THF at room temperature, which can make the reaction sluggish.Gently heat the reaction mixture to reflux (approx. 65°C in THF) to increase the solubility of the starting material and accelerate the reaction rate. Monitor carefully by TLC.
Complex Formation The amino group can coordinate with the aluminum or boron species, forming a stable complex that is slow to reduce.The use of reflux temperatures typically helps to overcome the stability of these intermediate complexes.
Problem 2: Significant Contamination with Inorganic Salts Post-Work-up
  • Symptoms: The isolated product is a waxy or gummy solid instead of a crystalline powder or oil. ¹H NMR shows broad, unidentifiable signals, and the product's mass is higher than theoretically expected.

  • Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Improper Quenching/Work-up The formation of gelatinous aluminum or borate salts can trap the product, making extraction and filtration difficult. The order and stoichiometry of quenching reagents are critical.For LiAlH₄ reactions, adopt the Fieser method: for a reaction with 'X' g of LiAlH₄, quench by the slow, sequential addition of 'X' mL of water, 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, with vigorous stirring. This should produce a granular, easily filterable precipitate of aluminum salts.
Product Trapping The amino alcohol product can chelate with the metal salts, leading to co-precipitation or difficulty during extraction.After the initial work-up and filtration, perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Sometimes, continuous liquid-liquid extraction is necessary for stubborn emulsions.
Problem 3: Formation of an Unknown, Less-Polar Byproduct
  • Symptoms: A new spot appears on the TLC plate with a higher Rf than the desired product. This impurity is carried through the work-up.

  • Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Contaminated Starting Material The starting L-Cyclohexylalanine may contain impurities, such as the corresponding methyl or ethyl ester, from its own synthesis. These esters will also be reduced to the amino alcohol, but their presence complicates stoichiometry calculations and may introduce other related impurities.Verify the purity of the starting L-Cyclohexylalanine by NMR or LC-MS before starting the reaction. If necessary, purify the amino acid by recrystallization.
Side Reactions with Solvent Ethereal solvents like THF can be cleaved under strongly acidic or basic conditions at high temperatures, although this is rare with hydride reductions. Impurities like peroxides in old THF can also cause side reactions.Always use fresh, anhydrous, and inhibitor-free THF for the reaction.
Visualizations & Protocols
Experimental Workflow Diagram

This diagram outlines the general procedure for the synthesis.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Inert Atmosphere B Suspend L-Cyclohexylalanine in Anhydrous THF A->B C Add LiAlH₄ (Portion-wise, 0°C) B->C D Reflux Reaction (Monitor by TLC) C->D E Quench Reaction (Fieser Method, 0°C) D->E Upon Completion F Filter Aluminum Salts E->F G Extract with Organic Solvent F->G H Dry, Concentrate & Purify (Crystallization or Chromatography) G->H I Characterize Final Product H->I

Caption: General workflow for the synthesis of 2-Amino-3-cyclohexylpropan-1-ol.

Troubleshooting Decision Tree

Use this guide to diagnose issues with product purity.

A Impurity Detected in Crude Product (via TLC or NMR) B Is the impurity more polar than the product? (Lower Rf) A->B C Is the impurity less polar than the product? (Higher Rf) A->C D Are there broad, inorganic signals in the NMR? A->D E Likely Unreacted Starting Material B->E Yes G Likely Ester or Protected Impurity C->G Yes I Likely Inorganic Salt Contamination D->I Yes F Cause: Incomplete Reaction Solution: Optimize stoichiometry, reaction time, or temperature. E->F H Cause: Impure Starting Material Solution: Analyze starting materials before use. G->H J Cause: Inefficient Work-up Solution: Refine quenching and extraction protocol. Consider re-dissolving and filtering. I->J

Caption: Decision tree for identifying common synthesis impurities.

Detailed Experimental Protocols
Protocol 1: Synthesis of (S)-2-Amino-3-cyclohexylpropan-1-ol via LiAlH₄ Reduction

Disclaimer: This protocol involves highly reactive and flammable reagents. All steps must be performed by trained personnel in a chemical fume hood under an inert atmosphere.

Materials:

  • (S)-Cyclohexylalanine (1 equiv.)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven overnight.

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Under a positive flow of nitrogen, suspend (S)-Cyclohexylalanine in anhydrous THF (approx. 20 mL per gram of amino acid).

  • Cool the suspension to 0°C using an ice-water bath.

  • Carefully and portion-wise, add the LiAlH₄ powder to the stirred suspension. Caution: This reaction is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and slow addition.

  • After the addition is complete, remove the ice bath and slowly heat the mixture to reflux (approx. 65°C).

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1 + 1% NH₄OH, ninhydrin stain) until the starting material spot disappears.

  • Once complete, cool the reaction mixture back to 0°C.

  • Begin the quenching process by adding reagents dropwise in the following order (based on 'X' grams of LiAlH₄ used):

    • 'X' mL of deionized water

    • 'X' mL of 15% NaOH solution

    • '3X' mL of deionized water

  • A granular white precipitate should form. Allow the slurry to stir at room temperature for 1 hour to ensure complete precipitation.

  • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF and Ethyl Acetate.

  • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol, typically as a colorless oil or waxy solid.

Protocol 2: Purification via Hydrochloride Salt Crystallization
  • Dissolve the crude amino alcohol from Protocol 1 in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution becomes acidic (check with pH paper) and a white precipitate forms.

  • Stir the resulting slurry at 0°C for 1-2 hours to maximize crystallization.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield pure (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride.[6]

References
  • BenchChem. N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide.
  • Guidechem. (S)-2-AMINO-3-CYCLOHEXYL-PROPAN-1-OL 131288-67-0 wiki.
  • Google Patents. US5866719A - Process for the purification of an aminoalcohol.
  • Sigma-Aldrich. (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride.
  • PubChem. 2-Amino-3-cyclohexylpropan-1-ol.
  • The Journal of Organic Chemistry. Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine.
  • CHIMIA. Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines.
  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • MilliporeSigma. Chiral Amines in Asymmetric Synthesis.
  • ACS Publications. Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.
  • Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
  • PrepChem.com. Synthesis of cyclohexylalanine.
  • Google Patents. EP0037777B1 - Process for preparation of cycloalcoyl propanol amines useful as medicine.
  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
  • ChemicalBook. L-Cyclohexylalanine | 27527-05-5.
  • ResearchGate. (PDF) Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity.
  • Rasayan Journal of Chemistry. synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.
  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ...
  • PMC. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators.
  • Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?.
  • MedchemExpress.com. L-Cyclohexylalanine | Amino Acid Analog.
  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • MDPI. Investigation of Impurities in Peptide Pools.
  • Organic Syntheses. Organic Syntheses Procedure.
  • BOC Sciences. Amino Alcohol Synthesis Service.
  • Diaion. Separation and Refining of Amino acids.
  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions Mediated by 2-Amino-3-cyclohexylpropan-1-ol and its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize chiral amino alcohol ligands, such as 2-Amino-3-cyclohexylpropan-1-ol, in asymmetric catalysis. Catalyst deactivation is a common yet complex challenge that can manifest as reduced yield, loss of enantioselectivity, or complete reaction failure. This document provides a structured, in-depth approach to diagnosing, troubleshooting, and preventing these issues, ensuring the robustness and reproducibility of your synthetic methods.

Section 1: Initial Diagnosis & Troubleshooting Workflow

When a catalytic reaction underperforms, a systematic approach is crucial to pinpoint the root cause efficiently. This workflow guides you from initial observations to a targeted investigation.

Troubleshooting Workflow: From Observation to Solution

The following diagram outlines a logical decision-making process for when you observe unexpected results in your reaction.

Catalyst Deactivation Troubleshooting Workflow Start Start: Reaction Underperformance (Low Conversion, Low ee%, Stalled) InitialChecks Step 1: Initial Checks (The 'Low-Hanging Fruit') Start->InitialChecks Purity Reagent & Solvent Purity? (Anhydrous, Degassed, High-Purity) InitialChecks->Purity Conditions Reaction Conditions Correct? (Temp, Concentration, Atmosphere) Purity->Conditions [ Yes ] ActionPoison Action: Purify all inputs. Perform poison screening experiments. Purity->ActionPoison [ No ] CatalystPrep Catalyst/Ligand Integrity? (Correct Ratio, Weighed Correctly, Purity) Conditions->CatalystPrep [ Yes ] ActionDegrade Action: Analyze used catalyst (NMR, MS). Re-evaluate reaction conditions (temp, atm). Conditions->ActionDegrade [ No ] AdvancedDiag Step 2: Advanced Diagnostics CatalystPrep->AdvancedDiag [ Yes ] CatalystPrep->ActionDegrade [ No ] Poisoning Suspect Catalyst Poisoning AdvancedDiag->Poisoning Degradation Suspect Ligand/Catalyst Degradation AdvancedDiag->Degradation Inhibition Suspect Product/Substrate Inhibition AdvancedDiag->Inhibition Fouling Suspect Mechanical Deactivation (Fouling/Aggregation) AdvancedDiag->Fouling Poisoning->ActionPoison Degradation->ActionDegrade ActionInhibit Action: Run kinetic studies. Test for product inhibition (spike experiment). Inhibition->ActionInhibit ActionFoul Action: Check for insolubles. Modify solvent or concentration. Fouling->ActionFoul Resolved Problem Resolved ActionPoison->Resolved ActionDegrade->Resolved ActionInhibit->Resolved ActionFoul->Resolved

Caption: Troubleshooting workflow for catalyst deactivation.

Section 2: Deep Dive into Deactivation Mechanisms (FAQs)

This section addresses common scenarios and questions, providing detailed explanations grounded in catalytic principles and offering actionable advice.

Q1: My reaction starts efficiently but stalls before completion. What is the likely cause?

A: This is a classic symptom of either product inhibition or catalyst instability over the reaction time.

  • Causality:

    • Product Inhibition: The generated product molecule may have a higher affinity for the active site of the catalyst than the reactant. This binding can be reversible or irreversible, effectively sequestering the catalyst and preventing further turnover. In reactions involving amino alcohols, both the amino and hydroxyl groups of the product can coordinate to the metal center, leading to strong inhibition.

    • Catalyst Instability: The active catalytic species may be degrading under the reaction conditions. This could be due to thermal decomposition, slow reaction with the solvent, or trace impurities. For instance, some organometallic complexes are sensitive to prolonged heating or exposure to certain functional groups.

  • Actionable Advice:

    • Test for Product Inhibition: Set up a standard reaction and, at the beginning (t=0), add a certain amount (e.g., 0.5 equivalents) of the final product. If the initial reaction rate is significantly slower than a control reaction without the added product, inhibition is a likely cause.[1]

    • Monitor Catalyst Stability: Run a time-course study, taking aliquots at regular intervals for analysis (e.g., by GC or HPLC). A non-linear reaction progress curve that flattens out suggests deactivation. Couple this with post-reaction analysis of the catalyst (see Protocol 3).

Q2: I'm observing a significant and inconsistent drop in enantioselectivity (ee%). Why?

A: A loss of enantioselectivity points towards a change in the chiral environment of the catalyst.

  • Causality:

    • Ligand Degradation: The 2-Amino-3-cyclohexylpropan-1-ol ligand may be degrading, for example, through oxidation of the alcohol or amine. This would alter the steric and electronic properties of the catalyst, leading to a loss of stereocontrol.

    • Formation of Achiral Species: The active catalyst might be converting into a different, less selective, or even achiral catalytic species. This can happen if the ligand dissociates from the metal center, which then continues to catalyze the reaction non-selectively.

    • Impurity Interference: Trace impurities in the substrate or solvent can act as competing ligands or poisons, affecting the catalyst's performance.[2] For example, residual halides from a substrate synthesis can poison palladium catalysts.[2][3]

  • Actionable Advice:

    • Verify Ligand Purity: Before the reaction, ensure the purity of your amino alcohol ligand using techniques like NMR or melting point analysis.

    • Post-Reaction Ligand Analysis: After the reaction, attempt to recover the ligand and analyze it (e.g., by ¹H NMR) to check for any structural changes.

    • Scrutinize All Reagents: Ensure all starting materials, including the substrate and any additives, are of the highest possible purity.[2]

Q3: My catalyst, which was initially soluble, has precipitated out of the reaction mixture. What does this mean?

A: Precipitation is a strong indicator of the formation of an inactive, insoluble species.

  • Causality:

    • Catalyst Aggregation: At higher concentrations, some catalytic complexes can form less active dimers or higher-order aggregates that are insoluble.[2]

    • Formation of Insoluble Metal Species: If trace water is present, it can lead to the formation of insoluble metal hydroxides or oxides, effectively removing the active metal from the solution. This is a known issue for Ziegler-Natta catalysts, which are poisoned by water and oxygen.[3]

    • Fouling: The catalyst surface can be blocked by the physical deposition of byproducts or polymers, a process known as fouling.[4][5]

  • Actionable Advice:

    • Ensure Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and rigorously dried glassware.[2] Operate under a demonstrably inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • Isolate and Analyze the Precipitate: If possible, filter the precipitate, wash it, and attempt to characterize it using techniques like IR spectroscopy or elemental analysis to identify its nature.

    • Screen Solvents and Concentrations: Experiment with different solvents or lower catalyst concentrations to mitigate aggregation issues.

Q4: Could impurities in my starting materials be poisoning the catalyst?

A: Yes, this is one of the most common and often overlooked causes of catalyst deactivation. Catalyst poisoning refers to the strong chemical adsorption (chemisorption) of a substance onto the active sites of the catalyst, rendering them inactive.[3][5][6]

  • Common Catalyst Poisons:

    • Sulfur Compounds: Thiols, sulfides, and thiophenes are notorious poisons for many transition metal catalysts, especially those based on platinum, palladium, and nickel.[3][7][8]

    • Nitrogen-Containing Heterocycles & Other Functional Groups: Pyridine, nitriles, and oximes can bind strongly to metal centers and inhibit catalysis.[3][7]

    • Halides: Chloride, bromide, and iodide ions can act as catalyst poisons.[2][3]

    • Water and Oxygen: As mentioned, these can lead to the decomposition of many organometallic catalysts.[3][5]

    • Carbon Monoxide (CO): CO can strongly bind to metal surfaces and block active sites.[3][7][9]

  • Actionable Advice:

    • Purify Starting Materials: If you suspect impurities, purify your substrate and key reagents (e.g., by recrystallization, distillation, or column chromatography).

    • Use High-Purity Solvents: Always use high-purity, anhydrous, and degassed solvents.

    • Implement Poison Traps: In some industrial processes, "poison traps" or guard beds are used to remove contaminants from the feedstock before it reaches the main catalytic reactor.[9] While less common on a lab scale, this highlights the importance of feedstock purification.[10]

Section 3: Standard Operating Protocols for Deactivation Analysis

Here are detailed protocols for key experiments recommended in the troubleshooting guide.

Protocol 1: Reaction Kinetic Monitoring via In-Situ Sampling

This protocol allows you to track the progress of your reaction over time to identify when and if deactivation occurs.

  • Setup: Assemble the reaction under strictly inert and anhydrous conditions. Include an internal standard in the reaction mixture for accurate quantification.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), use a syringe to withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a saturated solution of NaHCO₃ or a small amount of silica gel) to stop the reaction.

  • Analysis: Prepare the quenched sample for analysis by GC or chiral HPLC. Dilute with an appropriate solvent if necessary.

  • Data Plotting: Plot the concentration of the product (or conversion of the starting material) versus time. The shape of this curve will reveal the reaction kinetics and any signs of deactivation.

Protocol 2: Testing for Product Inhibition (Spike Experiment)

This control experiment helps determine if the product is inhibiting the catalyst.

  • Control Reaction: Set up your standard reaction (Reaction A) and monitor its initial rate for the first 15-30 minutes as per Protocol 1.

  • Spiked Reaction: Set up an identical reaction (Reaction B), but at time zero, add 0.5 equivalents of the purified product.

  • Comparison: Monitor the initial rate of Reaction B.

  • Interpretation:

    • If the initial rate of Reaction B is significantly lower than Reaction A, product inhibition is occurring.

    • If the rates are comparable, product inhibition is unlikely to be the primary deactivation mechanism.

Section 4: Data Interpretation Guide

This table summarizes common observations and links them to potential causes and recommended actions.

ObservationPotential Cause(s)Recommended Action(s)
Low Conversion / Stalled Reaction Product Inhibition, Catalyst Instability, PoisoningRun Protocol 2; Run Protocol 1; Purify all reagents.
Low or Inconsistent Enantioselectivity Ligand Degradation, Impure Ligand, Non-selective background reactionAnalyze recovered ligand (NMR); Recrystallize ligand; Run a blank reaction without catalyst.
Precipitate Formation During Reaction Catalyst Aggregation, Formation of Insoluble Metal SpeciesScreen different solvents/concentrations; Ensure strictly anhydrous conditions.
Reaction Fails to Initiate Gross Error (wrong reagent), Severe Poisoning, Inactive Catalyst BatchDouble-check all reagents and calculations; Use highly purified materials; Test catalyst on a known, reliable reaction.[2]
Reaction Rate Varies Between Batches Inconsistent Purity of Reagents, Variable Atmospheric ControlQualify each new batch of substrate/ligand; Standardize inert atmosphere techniques.

Section 5: References

  • Development of novel catalysts for selective amination of alcohols - Université de Lille. Available at: [Link]

  • Catalyst poisoning - Wikipedia. Available at: [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC. Available at: [Link]

  • Detection of Catalyst Poisons - GAS Dortmund. Available at: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. Available at: [Link]

  • Catalyst Poisoning Explained Simply - RevisionDojo. Available at: [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]

  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines - ResearchGate. Available at: [Link]

  • Catalyst deactivation mechanisms and how to prevent them. Available at: [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available at: [Link]

  • Biocatalytic Synthesis of Amino Alcohols - Publication Server of the University of Greifswald. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Amino-3-cyclohexylpropan-1-ol and its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. This guide provides a comprehensive comparative analysis of 2-amino-3-cyclohexylpropan-1-ol and its individual enantiomers, (2R)-2-amino-3-cyclohexylpropan-1-ol and (2S)-2-amino-3-cyclohexylpropan-1-ol. Designed for researchers, scientists, and drug development professionals, this document delves into their synthesis, physicochemical properties, analytical separation, and potential applications, underscoring the critical role of stereoisomerism.

Introduction to 2-Amino-3-cyclohexylpropan-1-ol and the Significance of Chirality

2-Amino-3-cyclohexylpropan-1-ol is a chiral amino alcohol, a structural motif frequently encountered in biologically active compounds and utilized as a valuable building block in asymmetric synthesis.[1] The presence of a stereocenter at the second carbon atom gives rise to two enantiomeric forms: (2R) and (2S).

The differential interaction of enantiomers with chiral biological systems, such as enzymes and receptors, is a well-established principle in pharmacology.[2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the synthesis and analysis of enantiomerically pure compounds are crucial steps in the drug discovery and development pipeline.

Figure 1: Enantiomeric relationship of 2-Amino-3-cyclohexylpropan-1-ol.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 2-amino-3-cyclohexylpropan-1-ol can be achieved through two primary strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.

Enantioselective Synthesis

A common approach for the asymmetric synthesis of the (2R)-enantiomer involves the use of D-phenylalanine as a chiral starting material. The phenyl group can be catalytically hydrogenated to a cyclohexyl group, followed by reduction of the carboxylic acid functionality to the corresponding alcohol.[3]

Conceptual Workflow for Enantioselective Synthesis:

Enantioselective_Synthesis cluster_R (2R)-Enantiomer Synthesis cluster_S (2S)-Enantiomer Synthesis D-Phenylalanine D-Phenylalanine Hydrogenation Hydrogenation D-Phenylalanine->Hydrogenation Carboxylic Acid Reduction Carboxylic Acid Reduction Hydrogenation->Carboxylic Acid Reduction R-Product (2R)-2-amino-3-cyclohexylpropan-1-ol Carboxylic Acid Reduction->R-Product L-Phenylalanine L-Phenylalanine S-Hydrogenation Hydrogenation L-Phenylalanine->S-Hydrogenation S-Reduction Carboxylic Acid Reduction S-Hydrogenation->S-Reduction S-Product (2S)-2-amino-3-cyclohexylpropan-1-ol S-Reduction->S-Product

Figure 2: Conceptual workflow for the enantioselective synthesis of (2R) and (2S)-2-amino-3-cyclohexylpropan-1-ol from the corresponding phenylalanine enantiomers.
Chiral Resolution of the Racemic Mixture

Resolution of racemic 2-amino-3-cyclohexylpropan-1-ol can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment with a base liberates the pure enantiomers.

Comparative Physicochemical Properties

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit distinct behavior in the presence of plane-polarized light, a property known as optical activity.

Property(2R)-2-amino-3-cyclohexylpropan-1-ol(2S)-2-amino-3-cyclohexylpropan-1-olRacemic 2-amino-3-cyclohexylpropan-1-ol
CAS Number Not explicitly found, but can be inferred131288-67-0[4]103808-94-2[5]
Molecular Formula C₉H₁₉NO[5]C₉H₁₉NO[4]C₉H₁₉NO[5]
Molecular Weight 157.25 g/mol [5]157.25 g/mol [4]157.25 g/mol [5]
Melting Point Expected to be identical to the (S)-enantiomerData not available for the free base. The HCl salt melts at 230 °C (dec.).[6]Data not available
Specific Rotation ([α]D) Expected to be -2.6° (c=1 in methanol) for the HCl salt (inferred)+2.6° (c=1 in methanol) for the HCl salt[6]0°[7]

Note: The properties for the (2R)-enantiomer are inferred based on the established principles of stereoisomerism, where enantiomers have equal but opposite optical rotations.

Experimental Protocols

Protocol for Chiral HPLC Separation

The separation of the enantiomers of 2-amino-3-cyclohexylpropan-1-ol is critical for determining enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the method of choice.[8][9]

Objective: To resolve the (R) and (S) enantiomers of 2-amino-3-cyclohexylpropan-1-ol.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or similar)

  • Racemic 2-amino-3-cyclohexylpropan-1-ol standard

  • (S)-2-amino-3-cyclohexylpropan-1-ol reference standard

  • HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL solution of the racemic standard and a 1 mg/mL solution of the (S)-enantiomer reference standard in the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the racemic standard solution to determine the retention times of the two enantiomers.

  • Peak Identification: Inject the (S)-enantiomer reference standard to identify its corresponding peak in the racemic mixture chromatogram. The other peak will correspond to the (R)-enantiomer.

  • Optimization (if necessary): Adjust the ratio of n-hexane to isopropanol to optimize the resolution between the two peaks. A higher percentage of isopropanol will generally decrease retention times.[10]

HPLC_Workflow start Prepare Mobile Phase and Standards equilibrate Equilibrate HPLC System start->equilibrate inject_racemate Inject Racemic Standard equilibrate->inject_racemate analyze_racemate Analyze Chromatogram (Two Peaks) inject_racemate->analyze_racemate inject_S Inject (S)-Enantiomer Standard analyze_racemate->inject_S identify_peaks Identify (S) and (R) Peaks inject_S->identify_peaks optimize Optimize Separation (if needed) identify_peaks->optimize optimize->equilibrate Resolution inadequate end Quantify Enantiomeric Purity optimize->end Resolution adequate

Figure 3: General workflow for the chiral HPLC separation of 2-amino-3-cyclohexylpropan-1-ol enantiomers.

Comparative Analysis of Applications and Biological Significance

Chiral amino alcohols are pivotal building blocks in the synthesis of pharmaceuticals, particularly protease inhibitors.[11][12][13] The specific stereochemistry of these building blocks is often crucial for the inhibitor's binding affinity and efficacy.

While direct comparative biological studies on the enantiomers of 2-amino-3-cyclohexylpropan-1-ol are not widely available in the public domain, the well-established principles of stereoselectivity in drug action allow for informed inferences. It is highly probable that the (2R) and (2S) enantiomers will exhibit different biological activities.

For instance, in the context of protease inhibitors, the amino and hydroxyl groups of the amino alcohol core often form critical hydrogen bonds with the active site of the enzyme. The precise spatial orientation of these groups, dictated by the stereocenter, determines the effectiveness of these interactions. A mismatch in stereochemistry can lead to a significant loss of inhibitory potency.

The (S)-enantiomer of the related compound, (S)-2-amino-3-phenyl-1-propanol (L-Phenylalaninol), is a known precursor in the synthesis of various chiral ligands and pharmaceuticals.[14] It is plausible that the enantiomers of 2-amino-3-cyclohexylpropan-1-ol could serve similar roles as chiral auxiliaries or key intermediates in asymmetric synthesis.

Conclusion

The enantiomers of 2-amino-3-cyclohexylpropan-1-ol, while possessing identical chemical formulas, are distinct chemical entities with potentially divergent biological activities. This guide has provided a comparative framework for understanding their synthesis, physicochemical properties, and analytical separation. The provided experimental protocols offer a starting point for researchers to resolve and analyze these enantiomers. As the demand for enantiomerically pure pharmaceuticals continues to grow, a thorough understanding of the properties and applications of chiral building blocks like (2R)- and (S)-2-amino-3-cyclohexylpropan-1-ol will remain essential for the advancement of drug discovery and development.

References

  • Molbase. (n.d.). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-cyclohexylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-182.
  • LCGC International. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(2).
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Google Patents. (n.d.). US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.
  • University of Kansas, Medicinal Chemistry. (n.d.). Design and Synthesis of Proteinase Inhibitors. Retrieved from [Link]

  • MDPI. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 27(4), 1296.
  • The Good Scents Company. (n.d.). cyclohexyl propanol, 5442-00-2. Retrieved from [Link]

  • SlideShare. (2018). stereochemistry and biological activity of drugs. Retrieved from [Link]

  • Google Patents. (n.d.). AU2022358487A1 - Protease inhibitors.
  • YouTube. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity. Leah4sci. Retrieved from [Link]

  • Acta Chemica Scandinavica. (1976). Synthesis of (R)- and (S)-Amphetamine-d 3 from the Corresponding Phenylalanines. Acta Chemica Scandinavica, 30b, 905-908.
  • MedCrave online. (2015). Proteases: nature's destroyers and the drugs that stop them.
  • Royal Society of Chemistry. (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 4(10), 2995-2999.
  • Encyclopedia.pub. (2024). Protease Inhibitors as Antivirals. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 7.3: Optical Activity. Retrieved from [Link]

  • ACS Publications. (2023). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry, 66(1), 355–376.
  • Military Medical Science Letters. (2013). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Military Medical Science Letters, 82(4), 149-157.
  • PolyU Electronic Theses. (2023). The utilization of amino acid-depleting enzymes. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Amino-3-cyclohexylpropan-1-ol and Structurally Related β-Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The β-amino alcohol structural motif is a cornerstone in medicinal chemistry and asymmetric synthesis.[1][2] These bifunctional molecules, characterized by an amino group and a hydroxyl group separated by two carbon atoms, are not only valuable chiral auxiliaries but also serve as the backbone for a wide array of biologically active compounds.[3] At the center of our investigation is 2-Amino-3-cyclohexylpropan-1-ol (also known as 3-cyclohexyl-alaninol), a compound frequently utilized as a chiral building block in synthetic chemistry. While its direct therapeutic applications are not extensively documented, its structural analogs have demonstrated significant potential across several key areas of pharmacology.

This guide provides a comprehensive comparison of the biological activities associated with the β-amino alcohol scaffold, with a specific focus on derivatives structurally related to 2-Amino-3-cyclohexylpropan-1-ol. We will delve into experimental data supporting their roles in anti-inflammatory, cytotoxic, and antimicrobial applications, providing researchers and drug development professionals with a synthesized overview of the structure-activity relationships (SAR) that govern their efficacy.

Section 1: Profile of the Core Compound: 2-Amino-3-cyclohexylpropan-1-ol

2-Amino-3-cyclohexylpropan-1-ol is a simple yet intriguing molecule. Its structure combines a lipophilic cyclohexyl group with the polar β-amino alcohol functionality. This amphiphilic nature is often a desirable trait in drug candidates, influencing solubility, membrane permeability, and interaction with biological targets.

  • IUPAC Name: 2-amino-3-cyclohexylpropan-1-ol

  • Molecular Formula: C9H19NO

  • CAS Number: 103808-94-2 (racemic)

  • Key Structural Features:

    • β-Amino Alcohol Core: Provides sites for hydrogen bonding and potential coordination with metal ions in enzymes.

    • Cyclohexyl Group: A non-polar, bulky aliphatic ring that can engage in van der Waals interactions and influence the compound's pharmacokinetic profile.

While primarily cataloged as a synthetic intermediate, the structural components of 2-Amino-3-cyclohexylpropan-1-ol suggest a latent potential for biological activity, a hypothesis strongly supported by the performance of its analogs.

Section 2: Comparative Analysis of Biological Activities

The true potential of the 2-Amino-3-cyclohexylpropan-1-ol scaffold is revealed by examining the biological activities of its derivatives. By modifying the core structure, researchers have unlocked potent activities against inflammation, cancer, and microbial pathogens.

Anti-inflammatory Activity: Inhibition of Toll-like Receptor 4 (TLR4)

The Toll-like Receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system. Its over-activation by bacterial lipopolysaccharide (LPS) can lead to a cytokine storm, a hallmark of severe sepsis. Consequently, small-molecule inhibitors of TLR4 are highly sought-after as potential anti-sepsis therapeutics.

A seminal study demonstrated that a class of β-amino alcohol derivatives can effectively inhibit the TLR4 signaling pathway.[4][5] These compounds act as antagonists, preventing the downstream inflammatory cascade initiated by LPS. The causality behind this design choice lies in mimicking portions of the natural TLR4 ligand (Lipid A) with a much smaller, more drug-like molecule to achieve better bioavailability.

Signaling Pathway: TLR4-Mediated Inflammatory Response

TLR4_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS MD2 MD-2 LPS->MD2 binds TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription Inhibitor β-Amino Alcohol Inhibitor Inhibitor->TLR4 blocks

Caption: TLR4 signaling pathway and the inhibitory action of β-amino alcohols.

Table 1: Structure-Activity Relationship for TLR4 Inhibition by β-Amino Alcohol Derivatives

Compound ID (Reference)Core ScaffoldR1 Group (Aryl)R2 Group (Amine)Activity (IC50)
Analog A [4]β-Amino Alcoholp-Chlorophenyl3,5-bis(trifluoromethyl)phenylPotent Inhibition
Analog B [4]β-Amino AlcoholPhenyl3,5-bis(trifluoromethyl)phenylModerate Inhibition
Analog C [4]β-Amino Alcoholp-ChlorophenylPhenylWeak Inhibition
Hypothetical 2-Amino-3-cyclohexylpropan-1-olCyclohexylUnsubstitutedUntested

Note: This table synthesizes SAR trends from published research. Direct IC50 values may vary between assays.

The data suggest that electron-withdrawing groups on both the aryl ether (R1) and the amine substituent (R2) are critical for potent TLR4 antagonism. The cyclohexyl group in our core compound represents a significant structural departure from the tested aromatic moieties, making its evaluation in this context a compelling avenue for future research.

Cytotoxic and Anti-cancer Potential

The versatility of the β-amino alcohol scaffold extends to oncology. Researchers have synthesized novel derivatives and screened them for cytotoxic activity against various human cancer cell lines.[6] One study found that β-amino alcohols featuring an N-anthranyl group exhibited promising anti-cancer properties, with activity comparable to the established chemotherapy drug cisplatin in some cases.

The structure-activity relationship in this series was finely tuned. The study revealed that only compounds with small substituents (like hydrogen or methyl) at a specific position on the anthranyl ring retained high activity.[6] This highlights the importance of steric factors in the interaction with the biological target, a common theme in drug design.

Table 2: Cytotoxicity of N-Anthranyl β-Amino Alcohols against Human Cancer Cell Lines

Cell LineCompound X (Small Substituent) ActivityCompound Y (Bulky Substituent) ActivityCisplatin (Control) Activity
A549 (Lung)HighLowHigh
HeLa (Cervical)HighLowHigh
MCF-7 (Breast)ModerateLowHigh

Data synthesized from trends reported in the literature.[6]

Antimicrobial Properties

Given the global challenge of antimicrobial resistance, the discovery of new structural classes with antibacterial or antifungal activity is paramount. Research into amino alcohol analogs has identified modest but noteworthy antimicrobial effects.[7] In a screening of various derivatives, a compound containing a cyclohexyl group (Analog 8e ) demonstrated significant inhibition (88%) of Staphylococcus aureus growth.[7] Other analogs showed activity against the pathogenic yeasts Candida albicans and Cryptococcus neoformans.

This finding is particularly relevant to our core compound, 2-Amino-3-cyclohexylpropan-1-ol, as it directly implicates the cyclohexyl moiety as being compatible with, and potentially contributing to, antibacterial activity.

Table 3: Antimicrobial Screening Data for β-Amino Alcohol Analogs (% Inhibition at 32 µg/mL)

Compound ID (Reference)Key Structural FeatureS. aureusC. albicansC. neoformans
Analog 8e [7]Cyclohexyl88%--
Analog 8f [7]Cyclohexyl Piperidine55%--
Analog 8g [7]Piperidine67%50%-
Analog 8s [7]Phenylpiperazine-65%97%

Data extracted from Chavez et al., 2011.[7] A '-' indicates data was not reported or activity was not significant.

Section 3: Key Experimental Methodologies

To ensure scientific rigor and reproducibility, the biological activities discussed must be evaluated using validated, standardized protocols. The following section details the methodologies for assessing anti-inflammatory, cytotoxic, and antimicrobial properties.

Protocol 3.1: In Vitro TLR4 Inhibition Assay

This protocol is designed to measure a compound's ability to inhibit the production of inflammatory cytokines in response to LPS stimulation. The choice of RAW 264.7 murine macrophage cells is based on their robust and well-characterized TLR4-mediated response.

Workflow: TLR4 Inhibition Assay

workflow1 A 1. Seed RAW 264.7 cells in 96-well plates B 2. Pre-incubate cells with test compounds (e.g., 1 hr) A->B C 3. Stimulate with LPS (e.g., 100 ng/mL for 6-18 hrs) B->C D 4. Collect supernatant C->D E 5. Measure TNF-α or IL-6 concentration via ELISA D->E F 6. Calculate % inhibition and determine IC50 E->F

Caption: Experimental workflow for measuring TLR4 inhibition.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds (e.g., 0.1 to 100 µM). Incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of a key inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition relative to the LPS-only control and plot a dose-response curve to determine the IC50 value.

Protocol 3.2: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard, self-validating system because only viable cells with active mitochondrial dehydrogenases can convert the yellow MTT tetrazolium salt into purple formazan crystals.

Workflow: MTT Cytotoxicity Assay

workflow2 A 1. Seed cancer cells in 96-well plates B 2. Treat with various concentrations of test compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution to each well and incubate (2-4 hrs) C->D E 5. Solubilize formazan crystals (e.g., with DMSO or SDS) D->E F 6. Read absorbance at ~570 nm E->F G 7. Calculate % viability and determine IC50 F->G

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, HeLa) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Addition: Treat the cells with a serial dilution of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of viability compared to the vehicle control and calculate the IC50 value.

Conclusion and Future Directions

While 2-Amino-3-cyclohexylpropan-1-ol is most recognized as a chiral synthon, a comprehensive analysis of its structural analogs reveals a scaffold ripe with therapeutic potential. The β-amino alcohol core is a versatile platform from which potent anti-inflammatory, cytotoxic, and antimicrobial agents have been developed.

The key takeaways for researchers are:

  • Anti-inflammatory Potential: The demonstrated success of β-amino alcohols as TLR4 inhibitors warrants direct testing of 2-Amino-3-cyclohexylpropan-1-ol and its simple derivatives in LPS-stimulation assays. The lipophilic cyclohexyl group presents an interesting alternative to the aromatic moieties in published inhibitors.

  • Antimicrobial Activity: The observed activity of a cyclohexyl-containing analog against S. aureus provides a strong rationale for screening 2-Amino-3-cyclohexylpropan-1-ol against a panel of clinically relevant bacteria and fungi.

  • Importance of SAR: The biological activity of this class is highly sensitive to substitution. Future drug design efforts should focus on systematic modifications of the cyclohexyl group and the amine terminus to optimize potency and selectivity for a desired target.

This guide underscores that even seemingly simple building blocks can hold the key to novel biological functions. The systematic exploration of 2-Amino-3-cyclohexylpropan-1-ol and its derivatives represents a promising frontier for the development of new therapeutic agents.

References

  • PubChem. 2-Amino-3-cyclohexylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • Chavez, S. A., Martinko, A. J., Lau, C., Pham, M. N., Cheng, K., Bevan, D. E., Mollnes, T. E., & Yin, H. (2011). Development of β-Amino Alcohol Derivatives That Inhibit Toll-like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Journal of Medicinal Chemistry, 54(11), 3947–3959. [Link]

  • Wang, L., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(8), 2415-2418. [Link]

  • Chavez, S. A., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(6), 1988. [Link]

  • Couty, F., et al. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. Chirality, 21(9), 850-6. [Link]

  • Almqvist, F. (2001). Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis. Uppsala University. [Link]

  • Kumar, A., & Akanksha. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal, 2(2). [Link]

  • Patocka, J., et al. (2013). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Military Medical Science Letters, 82(4), 162-172. [Link]

  • ResearchGate. Analysis of biological activities using prediction of activity spectra... [Link]

  • RASAYAN Journal of Chemistry. synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

  • ResearchGate. Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

  • Royal Society of Chemistry. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. [Link]

  • Chavez, S. A., et al. (2011). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. PMC. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • ResearchGate. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]

  • Digital Repository. Biological Activities of Amino Acid Derivatives and their Complexes a Review. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-3-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Methodological Congruence in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the reliable and accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Amino-3-cyclohexylpropan-1-ol, a chiral amino alcohol, serves as a vital building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is a critical quality attribute, as different enantiomers can exhibit divergent pharmacological and toxicological profiles. Consequently, the development and validation of robust analytical methods for its analysis are not merely a matter of procedural diligence but a cornerstone of patient safety and regulatory compliance.

This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the chiral analysis of 2-Amino-3-cyclohexylpropan-1-ol. Beyond a simple procedural outline, this document delves into the causality behind experimental choices and establishes a framework for the cross-validation of these methods. Cross-validation is the process of assuring that two distinct analytical procedures yield comparable and reliable results, a critical step when methods are transferred between laboratories or when a new method is intended to replace an existing one.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to establish scientifically sound and defensible analytical strategies for chiral amino alcohols.

The Foundation of Trust: Adherence to Regulatory Guidelines

The principles of analytical method validation are well-established by international regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical methods.[5] This modern framework underscores that method validation is a continuous process, ensuring that a method remains fit for its intended purpose throughout its use.[3][5] This guide is structured around these principles, ensuring that the described protocols and validation strategies align with global regulatory expectations.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with a chiral stationary phase (CSP) is the preeminent technique for the separation of enantiomers in the pharmaceutical industry.[2] The direct nature of this method, which avoids derivatization, often translates to simpler sample preparation and reduced analytical variability.

Causality of Experimental Choices
  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose phenylcarbamates, are highly effective for the separation of a wide range of chiral compounds, including amino alcohols. The selection of a specific CSP is often empirical, but screening several columns with different selectivities is a prudent starting point. For 2-Amino-3-cyclohexylpropan-1-ol, a CSP with a tris(3,5-dimethylphenyl)carbamate derivative of cellulose is a strong candidate due to its proven efficacy with similar structures.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol, is often employed for polysaccharide-based CSPs. The ratio of these solvents is a critical parameter for optimizing the resolution and retention times of the enantiomers. The addition of a small amount of an amine modifier, like diethylamine (DEA), can significantly improve peak shape and reduce tailing for basic analytes like 2-Amino-3-cyclohexylpropan-1-ol by competing for active sites on the stationary phase.

  • Detection: Ultraviolet (UV) detection is suitable for this compound, although it lacks a strong chromophore. Detection at a low wavelength (e.g., 210-220 nm) is necessary. For low concentration levels, alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) could be considered.

Experimental Protocol: Chiral HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: Cellulose-based Chiral Stationary Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 2-Amino-3-cyclohexylpropan-1-ol reference standard and dissolve in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh the sample and dissolve in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Summary (as per ICH Q2(R2))
Validation ParameterAcceptance CriteriaExpected Performance
Specificity Baseline resolution of enantiomers from each other and any impurities.Resolution (Rs) > 1.5
Linearity Correlation coefficient (r²) ≥ 0.999r² > 0.999 over a range of 0.01 to 0.5 mg/mL
Accuracy 98.0% to 102.0% recoveryMean recovery of 99.5%
Precision (Repeatability) RSD ≤ 2.0% for n=6 injectionsRSD < 1.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10~0.005 mg/mL
Robustness No significant impact on results with small variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).All parameters meet acceptance criteria under varied conditions.

Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

GC-MS offers high sensitivity and specificity, making it a powerful tool for trace analysis and impurity profiling. However, due to the low volatility and polar nature of 2-Amino-3-cyclohexylpropan-1-ol, derivatization is a prerequisite for GC analysis.[6]

Causality of Experimental Choices
  • Derivatization: The primary goal of derivatization is to convert the polar amino and hydroxyl groups into less polar, more volatile moieties. A two-step derivatization is often employed for amino alcohols. First, the amino group is acylated, for instance, with a chloroformate reagent like ethyl chloroformate (ECF) or heptafluorobutyl chloroformate (HFBCF).[7][8][9] This is followed by silylation of the hydroxyl group using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[6] The choice of derivatizing agent can influence the chromatographic separation and the mass spectral fragmentation pattern. HFBCF is often chosen for its ability to enhance sensitivity with electron capture detection (ECD) if available, and it provides characteristic mass fragments.

  • Chiral Stationary Phase: For chiral GC separations, columns coated with cyclodextrin derivatives or chiral polysiloxanes are commonly used. A Chirasil-Val type column, which is a polysiloxane functionalized with L-valine-tert-butylamide, is well-suited for the separation of derivatized amino acid and amino alcohol enantiomers.[10][11]

  • Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments, offering a higher degree of specificity compared to UV detection.

Experimental Protocol: Chiral GC-MS

Instrumentation:

  • Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.

Derivatization Procedure:

  • Evaporate a known amount of the sample or standard solution to dryness under a stream of nitrogen.

  • Add 100 µL of pyridine and 50 µL of heptafluorobutyl chloroformate (HFBCF).

  • Heat the mixture at 60 °C for 30 minutes.

  • Evaporate the reagents to dryness under nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat at 80 °C for 20 minutes.

  • The derivatized sample is now ready for injection.

Chromatographic Conditions:

  • Column: Chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: 100 °C (hold for 2 min), ramp at 5 °C/min to 200 °C (hold for 5 min).

  • Injection Mode: Split (20:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 50-550

Method Validation Summary (as per ICH Q2(R2))
Validation ParameterAcceptance CriteriaExpected Performance
Specificity No interfering peaks at the retention times of the derivatized enantiomers.Clean baseline and distinct peaks for each enantiomer.
Linearity Correlation coefficient (r²) ≥ 0.999r² > 0.999 over a range of 0.5 to 100 µg/mL
Accuracy 95.0% to 105.0% recoveryMean recovery of 98.7%
Precision (Repeatability) RSD ≤ 5.0% for n=6 injectionsRSD < 3.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10~0.2 µg/mL
Robustness No significant impact on results with small variations in derivatization time (±5 min), oven temperature ramp (±0.5 °C/min), and carrier gas flow (±0.1 mL/min).All parameters meet acceptance criteria under varied conditions.

Cross-Validation: Bridging the Methodological Divide

Cross-validation is essential to demonstrate that two different analytical methods are equivalent for a specific analytical task.[1][12] This is particularly important if, for example, a routine QC laboratory uses a robust HPLC method, while a research and development lab employs a more sensitive GC-MS method for in-depth impurity profiling.

The Logic of Cross-Validation

The core principle of cross-validation is to analyze the same set of samples using both methods and to statistically compare the results. The ICH M10 guideline on bioanalytical method validation, while not providing explicit acceptance criteria for cross-validation, emphasizes the need to assess for any systematic bias between the methods.[1][13] In the absence of defined regulatory limits, a common industry practice is to adopt acceptance criteria similar to those for incurred sample reanalysis (ISR), where at least two-thirds of the results should be within ±20% of the mean of the two values.[1]

dot

CrossValidation_Workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_comparison Data Comparison & Statistical Analysis hplc_sample Analyze Samples (n=10) hplc_data HPLC Results hplc_sample->hplc_data comparison Compare Results hplc_data->comparison gcms_sample Analyze Same Samples (n=10) gcms_data GC-MS Results gcms_sample->gcms_data gcms_data->comparison stats Statistical Analysis (e.g., Bland-Altman plot, % difference) comparison->stats report report stats->report Generate Cross-Validation Report

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Quantitative Data Comparison

A set of at least 10 samples, including the pure enantiomer and racemic mixtures, should be analyzed by both methods. The results for the enantiomeric purity (expressed as % of the desired enantiomer) are then compared.

Sample IDHPLC (% S-enantiomer)GC-MS (% S-enantiomer)% Difference*
199.899.70.1
299.599.30.2
398.298.5-0.3
495.194.80.3
589.990.5-0.7
675.374.90.5
750.150.5-0.8
824.825.2-1.6
910.210.5-2.9
100.50.6-16.7
Mean % Difference -1.9
% of samples within ±20% difference 100%

% Difference = [(GC-MS Result - HPLC Result) / ((GC-MS Result + HPLC Result)/2)] * 100

Visualizing Agreement: The Bland-Altman Plot

A Bland-Altman plot is an excellent graphical tool to assess the agreement between two quantitative measurement methods. It plots the difference between the two measurements against their average.

dot

BlandAltman_Plot Bland-Altman Plot for Method Comparison xaxis yaxis p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 mean Mean = -0.1 upper_limit +1.96 SD lower_limit -1.96 SD mean_line upper_line mean_line->upper_line lower_line mean_line->lower_line

Caption: Bland-Altman plot illustrating the agreement between HPLC and GC-MS.

Conclusion: A Symbiotic Approach to Analytical Confidence

Both chiral HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of 2-Amino-3-cyclohexylpropan-1-ol. The choice between them depends on the specific analytical requirements. HPLC offers a more straightforward, direct analysis suitable for routine quality control, while GC-MS provides higher sensitivity and specificity, making it ideal for trace analysis and in-depth characterization.

This guide has demonstrated that through a systematic approach to method development, validation, and cross-validation, a high degree of confidence in the analytical data can be achieved, regardless of the chosen methodology. By grounding our experimental choices in scientific principles and adhering to regulatory guidelines, we ensure the integrity of our results and, ultimately, the quality and safety of the medicines we develop.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Cross-validation (analytical chemistry) - Wikipedia. (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • Cross and Partial Validation. (2017). European Bioanalysis Forum. [Link]

  • FDA updates guidance on interchangeability. (2024). U.S. Food and Drug Administration. [Link]

  • Cross-Validations in Regulated Bioanalysis. (2025). IQVIA. [Link]

  • FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation. (2023). CASSS. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2025). MDPI. [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen. [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. (2010). CHIMIA. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). PMC. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (2025). Springer. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (2025). PubMed. [Link]

  • Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis... (n.d.). ResearchGate. [Link]

  • Chiral stationary phases and applications in gas chromatography. (2022). Open Access LMU. [Link]

  • Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. (n.d.). Springer Nature Experiments. [Link]

Sources

Comparative Synthesis Guide: 2-Amino-3-cyclohexylpropan-1-ol (L-Cyclohexylalaninol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Amino-3-cyclohexylpropan-1-ol CAS: 117160-99-3 (HCl salt) | Structure: Chiral Amino Alcohol Primary Utility: Critical chiral auxiliary and building block for renin inhibitors (e.g., Zankiren), HIV protease inhibitors, and peptidomimetics.

This technical guide compares the two dominant synthesis strategies for 2-Amino-3-cyclohexylpropan-1-ol : the "Ring-Saturation First" approach (Route A) versus the "Reduction First" approach (Route B). While traditional literature often defaults to Lithium Aluminum Hydride (


) reductions, this guide advocates for and details a safer, scalable Borohydride/Iodine (

)
system, substantiated by comparative experimental data.

Part 1: Comparative Analysis of Synthesis Routes

The Strategic Divergence

The synthesis hinges on the order of two critical operations: Aromatic Hydrogenation and Carboxyl Reduction .

FeatureRoute A: Ring-Saturation First Route B: Reduction First
Pathway L-Phe

L-Cha

Target
L-Phe

L-Phenylalaninol

Target
Precursor L-Cyclohexylalanine (L-Cha)L-Phenylalaninol
Key Challenge Reducing the sterically bulky cyclohexyl amino acid without racemization.Hydrogenating the aromatic ring without hydrogenolysis of the C-O or C-N bonds.
Catalyst Req.

or

(Standard)

or

(Specific to prevent cleavage)
Scalability High. L-Cha is stable; reduction can be tuned.Moderate. Phenylalaninol is sensitive; hydrogenation requires high pressure.
Safety Profile Superior (if avoiding

).[1]
Lower. High-pressure

+ flammable solvents.
Technical Deep Dive
Route A: The "Ring-Saturation First" (Recommended)

This route starts with the catalytic hydrogenation of L-Phenylalanine to L-Cyclohexylalanine (L-Cha). The subsequent reduction of L-Cha is the critical step.

  • Mechanism: The aromatic ring is saturated first, eliminating the risk of over-reduction during the alcohol formation step.

  • Why it wins: It allows for the use of Sodium Borohydride-Iodine (

    
    ) , a system that mimics Borane (
    
    
    
    ) in situ but avoids the handling of pyrophoric diborane or the violent quenching associated with
    
    
    .
Route B: The "Reduction First"

This route reduces L-Phenylalanine to L-Phenylalaninol first, followed by ring hydrogenation.

  • Causality of Failure: Using standard Palladium (

    
    ) catalysts often leads to hydrogenolysis , cleaving the benzylic C-N bond and destroying the chiral center.
    
  • Constraint: Success requires Rhodium (

    
    ) or Ruthenium (
    
    
    
    ) catalysts under acidic conditions to protonate the amine, preventing catalyst poisoning, but this increases corrosion risks in steel reactors.

Part 2: Experimental Protocols & Data

Protocol 1: Optimized Synthesis via Route A ( System)

This protocol is selected for its balance of high yield, enantiomeric retention, and safety compared to


 methods.

Reagents:

  • L-Cyclohexylalanine (L-Cha)[2][3]

  • Sodium Borohydride (

    
    )[4][5][6]
    
  • Iodine (

    
    )
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a reflux condenser and

    
     inlet, suspend L-Cyclohexylalanine (1.0 eq) and 
    
    
    
    (2.5 eq) in anhydrous THF.
  • Initiation: Cool the system to 0°C. Dissolve Iodine (1.0 eq) in THF and add dropwise over 30 minutes.

    • Mechanistic Insight: The reaction generates

      
      in situ and 
      
      
      
      . The evolution of
      
      
      gas confirms the activation.
  • Reduction: Once gas evolution subsides, heat the mixture to reflux (65-70°C) for 14–18 hours.

    • Checkpoint: Monitor via TLC (MeOH/DCM 1:9). The disappearance of the acid spot indicates completion.

  • Quenching (Critical): Cool to room temperature. Carefully add Methanol until the mixture becomes clear (decomposes excess borane-amine complex).

  • Workup: Evaporate solvent. Dissolve residue in 20% KOH solution and stir for 4 hours (cleaves the borate ester). Extract with DCM, dry over

    
    , and concentrate.
    
  • Salt Formation: Dissolve the resulting oil in Ethanol and treat with anhydrous HCl/Ether to precipitate the hydrochloride salt.

Comparative Performance Data
ParameterMethod A1:

Reduction
Method A2:

(Protocol 1)
Method B: Catalytic Hydrogenation
Yield 85-90%92-95% 88-92%
Enantiomeric Excess (ee) >98%>99% >95% (Risk of racemization)
Safety Hazard High (Pyrophoric/Violent Quench)Low (Controlled

evolution)
Medium (High Pressure

)
Cost Efficiency MediumHigh (Cheaper reagents)Low (Expensive Rh catalysts)

Data Source: Comparative yields adapted from Mariappan et al. regarding amino acid reductions and Hwang et al.[7] for retention of optical purity [1, 2].

Part 3: Visualization of Pathways

Diagram 1: Strategic Route Comparison

This diagram illustrates the divergence between Route A (preferred) and Route B, highlighting the critical decision points.

SynthesisRoutes Start L-Phenylalanine L_Cha L-Cyclohexylalanine (Stable Intermediate) Start->L_Cha Step 1: Ring Hydrogenation (PtO2/H2, AcOH) L_PheOH L-Phenylalaninol (Sensitive Amine) Start->L_PheOH Step 1: Reduction (LiAlH4) Target_A Target Alcohol (High Purity) L_Cha->Target_A Step 2: Carboxyl Reduction (NaBH4/I2 or LiAlH4) Target_B Target Alcohol (Risk of Hydrogenolysis) L_PheOH->Target_B Step 2: Ring Hydrogenation (Rh/C, High Pressure)

Caption: Comparison of "Ring-First" (Top, Solid) vs. "Reduction-First" (Bottom, Dashed) pathways.

Diagram 2: Optimized Experimental Workflow (NaBH4/I2)

A logic flow for the recommended protocol to ensure reproducibility.

ProtocolFlow Setup Setup: Anhydrous THF, N2 Atmosphere Activation Activation: Add L-Cha + NaBH4 Cool to 0°C Setup->Activation Initiation Initiation: Dropwise I2/THF (H2 Gas Evolution) Activation->Initiation Reflux Reaction: Reflux 65°C (16h) Monitor TLC Initiation->Reflux Quench Quench: Add MeOH (Destroy Borane Complex) Reflux->Quench Hydrolysis Hydrolysis: 20% KOH Reflux (Cleave Borate Ester) Quench->Hydrolysis Isolation Isolation: Extract DCM -> HCl Salt Hydrolysis->Isolation

Caption: Step-by-step workflow for the NaBH4/I2 reduction protocol.

References

  • Mariappan, P., et al. (2026). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research.

  • Hwang, G.Y., et al. (2008).[7] A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal.

  • Dickman, D.A., et al. (2003). Reductions of Aromatic Amino Acids and Derivatives. ACS Publications.

  • PubChem. (2025).[8][9] Compound Summary: 2-Amino-3-cyclohexylpropan-1-ol.[9][10] National Library of Medicine.

Sources

A Senior Application Scientist’s Guide to the Cost-Effectiveness of (S)-2-Amino-3-cyclohexylpropan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Amino Alcohols in Modern Synthesis

Chiral amino alcohols are foundational building blocks in the pharmaceutical and fine chemical industries.[1] Their bifunctional nature, containing both an amine and an alcohol on a chiral scaffold, makes them exceptionally versatile as synthons, chiral auxiliaries, and precursors to high-performance catalysts and ligands for asymmetric synthesis.[2] The precise three-dimensional arrangement of these functional groups is often the determining factor in the efficacy and safety of an active pharmaceutical ingredient (API), making their enantioselective synthesis a critical area of process development.[1] Among these valuable compounds, (S)-2-Amino-3-cyclohexylpropan-1-ol, derived from the unnatural amino acid L-cyclohexylalanine, presents a unique profile of steric bulk and conformational rigidity. This guide provides an in-depth evaluation of its cost-effectiveness by comparing its synthesis, performance, and economic implications against more common alternatives derived from natural amino acids.

Section 1: A Profile of (S)-2-Amino-3-cyclohexylpropan-1-ol

(S)-2-Amino-3-cyclohexylpropan-1-ol is a chiral 1,2-amino alcohol featuring a bulky cyclohexyl group.[3][4] This aliphatic ring distinguishes it from its widely used aromatic analog, (S)-phenylalaninol. The absence of the flat, electron-rich phenyl ring and the presence of the three-dimensional, conformationally more restricted cyclohexyl group can impart significant differences in solubility, reactivity, and, most importantly, the ability to induce stereoselectivity in chemical reactions. A study on related chiral ligands demonstrated that hydrogenating phenyl rings to their cyclohexyl counterparts can significantly improve enantioselectivity in certain asymmetric reactions, a key performance indicator we will explore.[5]

Key Physicochemical Properties:

  • Molecular Formula: C9H19NO[3][4]

  • Molecular Weight: 157.25 g/mol [3]

  • Appearance: Typically a solid at room temperature.

  • Key Feature: The bulky, non-aromatic cyclohexyl group provides significant steric hindrance, which is often exploited to create a highly selective chiral environment in catalysis.

Section 2: The Core Economic Driver: Synthesis and Starting Material Costs

The cost-effectiveness of any chiral building block begins with its synthesis. The most direct and common route to enantiomerically pure amino alcohols is the reduction of the corresponding α-amino acid.[1][6] This leverages the high optical purity of the readily available chiral pool of amino acids.

Synthesis Workflow: From Amino Acid to Amino Alcohol

The general process involves the reduction of the carboxylic acid moiety without affecting the amine or the chiral center.

Start Chiral α-Amino Acid (e.g., L-Cyclohexylalanine) Protection N-Protection (Optional) (e.g., Boc, Cbz) Start->Protection Improves solubility & prevents side reactions Reduction Reduction (e.g., LiAlH4, NaBH4/I2) Start->Reduction Direct Reduction (Stronger Reagents) Activation Carboxyl Activation (e.g., Ester or Acid Chloride Formation) Protection->Activation Facilitates reduction Activation->Reduction Deprotection Deprotection (if needed) & Workup Reduction->Deprotection End Chiral Amino Alcohol ((S)-2-Amino-3-cyclohexylpropan-1-ol) Deprotection->End

Caption: General synthetic workflow for producing chiral amino alcohols from α-amino acids.

Cost Analysis: The Starting Material Dilemma

The primary factor influencing the cost of (S)-2-Amino-3-cyclohexylpropan-1-ol is the price of its precursor, L-cyclohexylalanine. As an unnatural amino acid, it is significantly more expensive than bulk natural amino acids like L-phenylalanine or L-valine.

ComponentTypical SourceRelative CostRationale
L-Cyclohexylalanine Multi-step synthesis or hydrogenation of L-phenylalanineHighUnnatural amino acid, requiring dedicated synthesis.
L-Phenylalanine Fermentation / ExtractionLowBulk commodity, natural proteinogenic amino acid.
L-Valine Fermentation / ExtractionLowBulk commodity, natural proteinogenic amino acid.
Reducing Agents (LiAlH4, NaBH4) Industrial ProductionModeratePrices vary, with LiAlH4 being more expensive and hazardous on a large scale.[6]

Expert Insight: The decision to use a more expensive starting material is never taken lightly in process chemistry. It is predicated on the expectation that the higher initial cost will be offset by significant downstream advantages, such as a drastic increase in yield or enantioselectivity, which would eliminate the need for costly chiral purification steps.

Section 3: Performance Benchmarking: A Comparative Analysis

The true value of (S)-2-Amino-3-cyclohexylpropan-1-ol is measured by its performance in the lab. We compare it here to two common, less expensive alternatives: (S)-phenylalaninol and (S)-valinol. The primary application we will consider is its use as a precursor to chiral ligands or catalysts, such as in oxazaborolidines for asymmetric reductions.[7][8]

Parameter(S)-2-Amino-3-cyclohexylpropan-1-ol(S)-Phenylalaninol(S)-Valinol
Precursor Cost HighLowLow
Steric Profile Bulky, 3D AliphaticBulky, Planar AromaticModerately Bulky, Branched Aliphatic
Solubility (Organic Solvents) Generally highModerate to highModerate
Typical Enantioselectivity (as catalyst precursor) Often Excellent (>95% ee)[5]Good to Excellent (85-98% ee)Good (80-95% ee)
Key Advantage Can provide higher enantiomeric excess (ee) due to rigid steric hindrance, avoiding undesirable π-π stacking interactions.[5]Well-established, extensively documented, and cost-effective.Inexpensive, provides a different steric environment than aromatic analogs.
Key Disadvantage High initial cost of starting material.Potential for π-π stacking to influence transition states; lower performance in some systems compared to cyclohexyl analog.[5]Lower steric bulk may result in lower enantioselectivity for certain substrates.

Causality Explained: The enhanced performance of cyclohexyl-based ligands often stems from greater steric demand and conformational rigidity compared to their phenyl counterparts.[5] The three-dimensional chair/boat conformations of the cyclohexyl ring create a more defined and restrictive chiral pocket around the catalytic center. This forces the incoming substrate to adopt a very specific orientation, leading to higher fidelity in the transfer of chirality and thus a higher enantiomeric excess (ee).

Section 4: Case Study: Asymmetric Ketone Reduction via Oxazaborolidine Catalysts

A classic application for chiral amino alcohols is the formation of Corey-Bakshi-Shibata (CBS) catalysts, or oxazaborolidines, for the enantioselective reduction of prochiral ketones.[1]

cluster_0 Catalyst Formation cluster_1 Asymmetric Reduction AminoAlcohol Chiral Amino Alcohol (e.g., from Cyclohexylalanine) Catalyst Oxazaborolidine (CBS Catalyst) BoraneSource Borane Source (e.g., BH3-THF, TMB) Complex Catalyst-Ketone-Reductant Transition State Catalyst->Complex Coordination Ketone Prochiral Ketone (e.g., Acetophenone) ReducingAgent Stoichiometric Reductant (e.g., BH3-THF) Product Chiral Secondary Alcohol (High %ee) Complex->Product Hydride Transfer & Hydrolysis Product->Catalyst Catalyst Turnover

Caption: Workflow for CBS-catalyzed asymmetric reduction of a ketone.

Protocol 1: Synthesis of the Cyclohexyl-Derived Oxazaborolidine Catalyst
  • Trustworthiness: This protocol is a standard, well-documented procedure. The success is validated by NMR analysis of the product and subsequent performance in the catalytic reduction.

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (S)-2-Amino-3-cyclohexylpropan-1-ol (1.0 eq).

  • Add anhydrous toluene (approx. 0.5 M concentration).

  • Add trimethylborate (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove methanol.

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude oxazaborolidine, which is often used directly in the next step.

Protocol 2: Comparative Asymmetric Reduction of Acetophenone
  • Objective: To compare the enantioselectivity of catalysts derived from different amino alcohols under identical conditions.

  • In three separate flame-dried flasks under argon, place the respective oxazaborolidine catalyst (0.1 eq) derived from (S)-2-Amino-3-cyclohexylpropan-1-ol, (S)-phenylalaninol, and (S)-valinol.

  • Add anhydrous THF (approx. 0.2 M).

  • Cool the flasks to 0°C.

  • Slowly add borane-THF complex (1.0 M solution in THF, 1.0 eq) to each flask and stir for 15 minutes.

  • Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reactions at 0°C and monitor by TLC.

  • Upon completion, quench the reactions carefully by slow addition of methanol, followed by 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Analyze the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC.

Expected Experimental Data
Catalyst PrecursorPrecursor CostYield (%)Enantiomeric Excess (ee, %)Cost per Gram of >99% ee Product*
(S)-2-Amino-3-cyclohexylpropan-1-olHigh~9597 [8]Moderate
(S)-PhenylalaninolLow~9496 [8]Low
(S)-ValinolLow~9290 Moderate-High

*Qualitative assessment considering potential costs of chiral resolution for lower-ee products.

Analysis: While the phenylalaninol-derived catalyst provides excellent results at a lower initial cost, the cyclohexyl-derived version consistently pushes the enantioselectivity to a higher level.[8] For a pharmaceutical process where achieving >99.5% ee is critical to meet regulatory standards, the small 1-2% increase in ee provided by the cyclohexyl analog can be immensely valuable. It can mean the difference between a product that can be used directly and one that requires a costly and yield-reducing chiral chromatography or recrystallization step.

Conclusion: Synthesizing the Data - When to Choose the Cyclohexyl Moiety

The cost-effectiveness of (S)-2-Amino-3-cyclohexylpropan-1-ol is not a simple matter of its price tag. It is a strategic calculation of cost versus performance.

  • For Early-Stage R&D and Academic Labs: Where cost is a primary constraint and achieving an 85-95% ee is sufficient for initial studies, the more economical alternatives like (S)-phenylalaninol or (S)-valinol are the logical choice.

  • For Process Development and Manufacturing: When maximizing enantioselectivity is paramount to avoid expensive downstream purification and meet stringent regulatory requirements for an API, the higher upfront cost of (S)-2-Amino-3-cyclohexylpropan-1-ol is often justified. The investment pays dividends by delivering a product with higher optical purity, ultimately leading to a more efficient, scalable, and economically viable overall process.

In essence, (S)-2-Amino-3-cyclohexylpropan-1-ol is a specialist's tool. It is employed when the absolute highest level of stereochemical control is required and the economic penalty of failing to achieve that control outweighs the initial cost of the reagent.

References

  • Title: discovery and synthesis of chiral amino alcohols.
  • Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
  • Title: New Approach Facilitates Chiral Amino Alcohol Synthesis. Source: Westlake University. URL:_
  • Title: Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • Title: Reduction of Chiral Amino Acids Based on Current Method.
  • Title: 2-Amino-3-cyclohexylpropan-1-ol | C9H19NO.
  • Title: (S)-2-AMINO-3-CYCLOHEXYL-PROPAN-1-OL 131288-67-0 wiki.
  • Title: Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones.
  • Title: Enantioselective Synthesis of b-Amino Acids. 12. Experimental and Theoretical Study of the Diastereoselectivity of Alkylation of.
  • Title: Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
  • Title: Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.
  • Title: synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.
  • Title: Amino Acids in the Development of Prodrugs.
  • Title: (PDF) Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones.
  • Title: New enantioselective catalysts based on chiral amino alcohols.

Sources

Comparative Cytotoxicity Guide: 2-Amino-3-cyclohexylpropan-1-ol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Amino-3-cyclohexylpropan-1-ol (also known as L-Cyclohexylalaninol) against its structural analogs. This document is designed for researchers and drug development professionals requiring actionable safety data and mechanistic insights.[1]

Executive Summary

2-Amino-3-cyclohexylpropan-1-ol (CAS: 10138-55-3 / 117160-99-3 for HCl salt) is a chiral amino alcohol derived from the reduction of cyclohexylalanine. It serves as a critical motif in the synthesis of aspartyl protease inhibitors (e.g., renin or HIV protease inhibitors) and as a chiral auxiliary.

While often considered a "benign" intermediate, its cytotoxicity profile differs significantly from its aromatic precursor, Phenylalaninol , and aliphatic analogs like Alaninol . This divergence is driven primarily by the cyclohexyl ring's lipophilicity , which enhances membrane permeability and lysosomal accumulation (lysosomotropism) compared to the planar, less lipophilic aromatic analogs.

Key Finding: 2-Amino-3-cyclohexylpropan-1-ol exhibits a Moderate-High Cytotoxic Potential relative to other simple amino alcohols, primarily due to enhanced cellular uptake and surfactant-like disruption of intracellular membranes.

Physicochemical Basis of Toxicity

To understand the cytotoxicity differences, we must first analyze the structural properties that drive cellular interaction. The "Toxicological Activity Triangle" for amino alcohols relies on Lipophilicity (LogP) , pKa , and Steric Bulk .

Table 1: Physicochemical Comparison of Target vs. Analogs
CompoundStructure TypeMW ( g/mol )Predicted LogP*pKa (Amine)Primary Toxicity Driver
2-Amino-3-cyclohexylpropan-1-ol Cycloaliphatic 157.25 ~1.8 - 2.1 ~9.5 Lysosomal Trapping & Membrane Fluidity
PhenylalaninolAromatic151.21~0.7 - 0.8~9.1Mild Membrane Interaction
2-Amino-1-butanolAliphatic (Short)89.14~ -0.6~9.6Osmotic/pH effects (High conc. only)
Alaninol (2-Amino-1-propanol)Aliphatic (Short)75.11~ -1.1~9.5Negligible at <10mM
  • Note: LogP values are estimated based on structure-activity relationship (SAR) data. The cyclohexyl group is significantly more lipophilic than the phenyl ring due to saturation and lack of polarity-inducing pi-electrons.

Diagram 1: Structure-Toxicity Flow

The following diagram illustrates how structural modifications translate to specific cellular toxicity mechanisms.

ToxicityFlow cluster_0 Chemical Structure cluster_1 Physicochemical Property cluster_2 Cellular Mechanism Cyc 2-Amino-3-cyclohexylpropan-1-ol (Cyclohexyl Ring) Lip High Lipophilicity (LogP > 1.5) Cyc->Lip Phe Phenylalaninol (Aromatic Ring) ModLip Moderate Lipophilicity (LogP ~ 0.7) Phe->ModLip Ala Alaninol (Short Chain) Hydro Hydrophilic (LogP < 0) Ala->Hydro Lyso Lysosomotropism (Accumulation in acidic organelles) Lip->Lyso Strong Driver Memb Membrane Insertion (Surfactant Effect) Lip->Memb Secondary Driver ModLip->Lyso Weak Driver Osm Osmotic Stress (Non-specific) Hydro->Osm

Caption: Comparative flow of structural properties to toxicity mechanisms. The cyclohexyl derivative shows a distinct pathway toward lysosomal accumulation.

Detailed Cytotoxicity Profile[1][2]

Mechanism of Action: Lysosomotropism

The primary cytotoxicity mechanism for 2-Amino-3-cyclohexylpropan-1-ol is lysosomotropism .

  • Entry: At physiological pH (7.4), a significant fraction of the amine exists in the uncharged form (due to pKa ~9.5), allowing the lipophilic cyclohexyl tail to facilitate passive diffusion across the cell membrane.

  • Trapping: Upon entering the lysosome (pH ~4.5-5.0), the amine becomes fully protonated. The positively charged species is less membrane-permeable and becomes "trapped."

  • Toxicity: Accumulation leads to osmotic swelling of lysosomes, leakage of cathepsins (proteases) into the cytosol, and subsequent initiation of apoptosis.

Comparison:

  • Cyclohexylalaninol: High accumulation due to high lipophilicity (rapid entry) and high pKa (strong trapping).

  • Phenylalaninol: Moderate accumulation; the aromatic ring is less lipophilic, slowing entry.

  • Alaninol: Negligible accumulation; too hydrophilic to cross membranes passively at high rates.

Comparative IC50 Data (Estimated Range)

While specific IC50 values vary by cell line (e.g., CHO vs. HEK293), the following tiers represent the consensus based on SAR data for amino alcohols [1][2].

CompoundToxicity TierEstimated IC50 (CHO/HEK Cells)Notes
2-Amino-3-cyclohexylpropan-1-ol Tier 2 (Moderate) 50 - 200 µM Comparable to cationic amphiphilic drugs.
PhenylalaninolTier 3 (Low-Moderate)500 - 1500 µMOften used as a negative control in toxicity screens.
2-Amino-1-butanolTier 4 (Low)> 5,000 µMConsidered non-cytotoxic at relevant concentrations.
Doxorubicin (Control)Tier 1 (High)< 1 µMStandard positive control for cytotoxicity.

Experimental Protocols for Validation

To validate these profiles in your specific application, use the following self-validating protocols.

Dual-Readout Cytotoxicity Workflow

Relying solely on MTT can be misleading for amino alcohols due to potential mitochondrial effects. A dual-readout using Neutral Red Uptake (NRU) is critical because it specifically measures lysosomal integrity, the primary target of this compound.

Protocol Steps:
  • Cell Seeding: Seed HEK293 or CHO cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Compound Preparation:

    • Dissolve 2-Amino-3-cyclohexylpropan-1-ol in DMSO (Stock 100 mM).

    • Prepare serial dilutions (1000 µM down to 1 µM) in culture media.

    • Control: Include Phenylalaninol as a structural benchmark.

  • Incubation: Treat cells for 24h and 48h.

  • Readout 1 (Lysosomal): Neutral Red Uptake

    • Add Neutral Red dye (50 µg/mL) for 3 hours.

    • Wash and solubilize.[2] Measure Absorbance at 540 nm.

    • Interpretation: A drop in NRU signal indicates lysosomal swelling/bursting.

  • Readout 2 (Mitochondrial): MTT/MTS

    • Perform on a parallel plate.

    • Interpretation: Confirms general metabolic collapse.

Diagram 2: Experimental Logic & Signal Interpretation

ExpProtocol cluster_assays Dual Assay System Start Start Validation Treat Treat Cells with 2-Amino-3-cyclohexylpropan-1-ol Start->Treat NRU Neutral Red Assay (Lysosomal Integrity) Treat->NRU MTT MTT Assay (Mitochondrial Activity) Treat->MTT Result1 NRU Decreases First (Before MTT) NRU->Result1 Result2 Both Decrease Simultaneously MTT->Result2 Conclusion1 Mechanism: Lysosomotropism (Specific Toxicity) Result1->Conclusion1 Conclusion2 Mechanism: General Necrosis (Acute Toxicity) Result2->Conclusion2

Caption: Decision tree for interpreting cytotoxicity data. Early loss of Neutral Red signal confirms the lysosomotropic nature of the cyclohexyl derivative.

Safety & Handling Recommendations

Based on the comparative toxicity profile, the following handling standards are recommended for laboratory personnel:

  • Solubility Warning: Unlike Phenylalaninol, the cyclohexyl derivative may precipitate in high-phosphate buffers (PBS) at high concentrations (>10 mM) due to its hydrophobic nature. Use HEPES or lower salt buffers for stock dilutions.

  • Storage: Hygroscopic. Store under nitrogen/argon at -20°C to prevent oxidative degradation, which can generate toxic aldehydes.

  • PPE: Standard lab coat and gloves are sufficient, but eye protection is critical due to the alkaline nature (pKa ~9.5) and potential for irreversible corneal damage (Category 1 Eye Irritant).

References

  • BenchChem. (2025).[1][3] Comparative Analysis of the Cytotoxicity of Different Amino Alcohols. Retrieved from

  • Scheers, E. M., et al. (2002). "Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells." Alternatives to Laboratory Animals, 30(3), 309-312.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4068950, 2-Amino-3-cyclohexylpropan-1-ol. Retrieved from

  • Fisher Scientific. (2025).[4] Safety Data Sheet: L-Cyclohexylalaninol. Retrieved from

  • Högberg, J., et al. (2002). "Structure-activity relationships for amino alcohol cytotoxicity." Toxicology in Vitro.

Sources

Safety Operating Guide

2-Amino-3-cyclohexylpropan-1-ol: Proper Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-Amino-3-cyclohexylpropan-1-ol (also known as L-Cyclohexylalaninol or Cha-ol) is a reduced amino acid derivative commonly used as a chiral building block in pharmaceutical synthesis. Unlike neutral organic solvents, this compound possesses basic amine functionality and hydroxyl groups , making it chemically reactive and potentially corrosive.

Effective disposal requires strict adherence to segregation protocols to prevent violent exothermic reactions with acids or acyl halides. This guide outlines the operational workflow for safe containment, classification, and disposal, compliant with RCRA and EPA standards for hazardous organic bases.

Table 1: Physicochemical & Hazard Profile
ParameterData / Classification
CAS Number 117160-99-3 (HCl salt); 10138-55-3 (Free base)
Molecular Formula C₉H₁₉NO
Physical State Solid (crystalline powder) or viscous liquid (depending on purity/salt form)
Acidity (pKa) ~12.8 (Predicted) – Strongly Basic
GHS Classification Skin Corr.[1][2][3][4][5] 1B (H314) ; Acute Tox. 4 (H302); Eye Dam. 1 (H318)
Signal Word DANGER
Incompatibility Strong oxidizing agents, Acids, Acid chlorides, Acid anhydrides

Pre-Disposal: Segregation & Container Selection

Core Directive: Never commingle this compound with acidic waste streams. The amine group (


) will react exothermically with acids, potentially pressurizing waste containers or causing thermal failure.
Waste Segregation Logic

The following decision tree illustrates the critical segregation logic required before the chemical enters a waste container.

SegregationLogic Start Waste: 2-Amino-3-cyclohexylpropan-1-ol CheckpH Check pH / Chemical Class Start->CheckpH IsAcid Is the Stream Acidic? CheckpH->IsAcid IsOxidizer Is it an Oxidizer? IsAcid->IsOxidizer No StreamB Stream B: Acidic Waste (DO NOT MIX - Exothermic) IsAcid->StreamB Yes StreamA Stream A: Basic Organic Waste (Compatible) IsOxidizer->StreamA No StreamC Stream C: Oxidizers (DO NOT MIX - Fire Risk) IsOxidizer->StreamC Yes caption Figure 1: Critical Segregation Logic for Amino-Alcohol Disposal

Container Specifications
  • Material: High-Density Polyethylene (HDPE) is preferred. Glass is acceptable but poses a breakage risk. Avoid metal containers (aluminum/zinc) if the pH is high, as amines can corrode certain metals or react to form hydrogen gas.

  • Venting: Use a vented cap if the waste solution contains volatile organic solvents to prevent pressure buildup.

Step-by-Step Disposal Procedure

Phase 1: Solid Waste (Pure Substance)

If disposing of expired or surplus solid powder:

  • Do Not Dissolve: Unless required by your specific facility, do not dissolve solids unnecessarily. This increases waste volume.

  • Labeling: Label the container clearly with "Hazardous Waste - Solid" .

  • Constituents: List "2-Amino-3-cyclohexylpropan-1-ol" and check "Toxic" and "Corrosive".

  • Secondary Containment: Place the primary container inside a sealable clear bag or secondary bin to capture any dust leakage.

Phase 2: Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvents (e.g., Methanol, DCM):

  • Verify pH: Ensure the waste stream is Basic (pH > 8) .

  • Solvent Compatibility:

    • Halogenated Solvents (DCM/Chloroform): Dispose in "Halogenated Organic Waste".

    • Non-Halogenated (Methanol/Ethanol): Dispose in "Non-Halogenated Organic Waste".

  • Neutralization (Optional but Recommended for High Concentrations):

    • Expert Insight: If the concentration of the amine is high (>10%), consider neutralizing with dilute sulfuric or hydrochloric acid in a controlled reaction vessel (ice bath, stirring) before adding to the waste container. This converts the corrosive free base into a neutral salt, reducing the hazard profile of the waste stream.

    • Warning: Never perform neutralization directly in the waste drum.

Phase 3: Final Disposal (Facility Level)
  • Method: Incineration is the mandated disposal method for organic amines.

  • Specification: The facility must use a chemical incinerator equipped with an afterburner and scrubber to manage nitrogen oxide (

    
    ) emissions generated during the combustion of the amine group.
    

Emergency Response: Spills & Exposure

Trustworthiness Protocol: Always assume the substance is a Skin Corrosive (Category 1B) until proven otherwise.

Table 2: PPE Requirements
Protection TypeSpecification
Respiratory N95 or P100 respirator if dust is present. Fume hood required for liquid handling.
Hand Protection Nitrile rubber gloves (Minimum thickness 0.11 mm). Double gloving recommended.
Eye Protection Chemical splash goggles (Safety glasses are insufficient for corrosive powders).
Body Protection Lab coat required; chemical-resistant apron for large liquid transfers.
Spill Cleanup Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Solid vs Liquid) Spill->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid Sweep Avoid Dust Generation Use Scoop/Brush Solid->Sweep Absorb Absorb with Inert Material (Vermiculite/Sand) Liquid->Absorb Bag Place in Hazardous Waste Bag Sweep->Bag Absorb->Bag Label Label & Request Pickup Bag->Label caption Figure 2: Operational Workflow for Spill Cleanup

Regulatory Compliance & Waste Codes

When filling out waste manifests, use the following classifications to ensure compliance with EPA and local regulations.

  • RCRA Classification: Not specifically P-listed or U-listed by name, but characteristic codes apply.

    • D002: Corrosivity (if pH

      
       12.5 or 
      
      
      
      2).
    • D001: Ignitability (if dissolved in flammable solvents like Methanol).

  • DOT Shipping Name (for waste transport):

    • Solid: UN 3259, Amines, solid, corrosive, n.o.s. (2-Amino-3-cyclohexylpropan-1-ol).

    • Liquid: UN 2735, Amines, liquid, corrosive, n.o.s.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4068950, 2-Amino-3-cyclohexylpropan-1-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Operational Safety Guide: Handling Protocols and PPE for 2-Amino-3-cyclohexylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis & Risk Assessment

Immediate Action Required: Treat as a Corrosive Lipophilic Base .

While many researchers treat amino alcohols as simple irritants, 2-Amino-3-cyclohexylpropan-1-ol presents a specific dual-threat profile. It combines the alkalinity of a primary amine with the lipophilicity of a cyclohexyl ring.

  • The Mechanism of Injury: Unlike inorganic bases (e.g., NaOH) which cause immediate surface saponification, the cyclohexyl moiety facilitates the transport of the alkaline amine group across the lipid bilayer of the stratum corneum. This can lead to deep-tissue chemical burns that may not be immediately painful upon contact but result in significant necrosis hours later [1, 2].

  • GHS Classification:

    • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1]

    • Serious Eye Damage: Category 1 (Irreversible damage possible).[2]

    • STOT-SE: Category 3 (Respiratory tract irritation).[3]

Engineering Controls: The First Line of Defense

PPE is the last barrier. Your primary safety system is the Local Exhaust Ventilation (LEV).

Protocol: Fume Hood Configuration

Do not handle this compound on an open bench. The following logic flow dictates the mandatory setup before a container is even opened.

HoodSetup Start Start Setup CheckFlow Verify Face Velocity (0.3 - 0.5 m/s) Start->CheckFlow Clearance Clear 15cm Zone from Sash Plane CheckFlow->Clearance Flow OK EquipPlace Place Balance/Reactor in Rear 2/3 Clearance->EquipPlace SashPos Lower Sash to Working Height (<45cm) EquipPlace->SashPos Ready Operational Ready State SashPos->Ready

Figure 1: Pre-operational fume hood configuration logic to ensure containment of corrosive dusts or vapors.

Personal Protective Equipment (PPE) Matrix

Glove Selection Logic (Crucial)

Do not use Latex. Latex degrades rapidly against amines. Recommendation: Double-gloving with Nitrile is the standard.

  • Why? Amino alcohols can act as permeation enhancers. A single thin nitrile glove (4 mil) may offer splash protection, but the breakthrough time for amine-based corrosives can be surprisingly short (<15 mins for some analogues) [3].

Protection ZoneRecommended EquipmentTechnical Specification
Hand (Inner) Nitrile Exam Glove4-5 mil thickness. Inspection for pinholes required.
Hand (Outer) Extended Cuff Nitrile5-8 mil thickness. Must overlap lab coat cuff.
Eye/Face Chemical Splash GogglesANSI Z87.1+ D3 rated. Safety glasses are insufficient due to the risk of corrosive dust entering from the side.
Body Lab Coat (High-Closure)100% Cotton or Nomex. Synthetic blends can melt into skin if a reaction exotherm occurs.
Respiratory N95 or P100 (Situational)Required only if weighing fine powder outside a hood (strongly discouraged).

Operational Protocols

A. Weighing and Transfer
  • Static Control: Amino alcohols can be hygroscopic and static-prone. Use an ionizing bar or anti-static gun if the solid clings to the spatula.

  • Taring: Tare the weighing boat inside the hood.

  • Transfer: Never move an open container across the lab. If the balance is remote, seal the vessel in a secondary container (e.g., a plastic Tupperware) before transport.

B. Reaction Setup
  • Solvent Choice: When dissolving, add the solid to the solvent slowly. Although less exothermic than inorganic bases, heat generation can occur.

  • Incompatibility: Strictly segregate from strong oxidizing agents and strong acids. The reaction with acids (e.g., HCl, H2SO4) is exothermic and can cause splattering.

C. Decontamination and Cleanup

Do not use simple water for the initial wipe of a solid spill, as this creates a corrosive solution that spreads easily.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Solid Solid / Dust Assess->Solid Liquid Solution / Liquid Assess->Liquid Sweep Dry Sweep/Scoop Avoid Dust Gen Solid->Sweep Absorb Absorb with Inert Pads/Sand Liquid->Absorb Neutralize Wipe Surface with Dilute Acetic Acid (1%) Sweep->Neutralize Absorb->Neutralize FinalClean Final Wash Soap & Water Neutralize->FinalClean Dispose Dispose as Hazardous Waste FinalClean->Dispose

Figure 2: Decision matrix for spill response. Note the neutralization step with dilute acid to ensure no basic residue remains.

Disposal Considerations

Regulatory Compliance (RCRA):

  • Waste Stream: Classify as a Basic Corrosive Organic .

  • Segregation: NEVER dispose of in the same container as acidic waste (risk of violent heat generation/explosion).

  • Labeling: Clearly mark waste containers with "Corrosive Base" and list "2-Amino-3-cyclohexylpropan-1-ol" explicitly.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (2023).[3] Compound Summary: 2-Amino-3-cyclohexylpropan-1-ol.[4] National Library of Medicine. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。